molecular formula C10H8N2O2 B1621332 8-Hydroxyquinoline-2-carboxamide CAS No. 6759-79-1

8-Hydroxyquinoline-2-carboxamide

カタログ番号: B1621332
CAS番号: 6759-79-1
分子量: 188.18 g/mol
InChIキー: SDLPADBAAMHWQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8-Hydroxyquinoline-2-carboxamide is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Hydroxyquinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyquinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-hydroxyquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLPADBAAMHWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385314
Record name 8-hydroxyquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6759-79-1
Record name 2-Quinolinecarboxamide, 8-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6759-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-hydroxyquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

8-Hydroxyquinoline-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Chelation Properties

Executive Summary

8-Hydroxyquinoline-2-carboxamide (CAS 6759-79-1) is a tridentate chelating scaffold derived from the privileged 8-hydroxyquinoline (8-HQ) pharmacophore. Unlike its parent compound, which acts primarily as a bidentate (


) ligand, the introduction of a carboxamide group at the C2 position expands its coordination sphere, enabling 

-tridentate binding modes. While the unsubstituted carboxamide exhibits modest standalone antimicrobial activity compared to its alkylated derivatives, it serves as a critical structural fragment in the design of kinase inhibitors (e.g., Pim-1) and complex metallophores. This guide details its physicochemical properties, validated synthesis protocols, and coordination behaviors relevant to drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule consists of a quinoline ring substituted with a hydroxyl group at position 8 and a carboxamide group at position 2.[1][2][3][4][5][6][7][8] This substitution pattern creates a "chelating pocket" capable of high-affinity metal sequestration.

Structural Specifications
PropertyData
IUPAC Name 8-Hydroxyquinoline-2-carboxamide
CAS Number 6759-79-1
Molecular Formula

Molecular Weight 188.18 g/mol
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Topological Polar Surface Area 76.2 Ų
pKa (Calculated)

,

Tautomerism and Ionization

In solution, 8-hydroxyquinoline-2-carboxamide exists in equilibrium between its neutral phenolic form and a zwitterionic form (proton transfer from OH to Ring-N), though the electron-withdrawing carboxamide group at C2 decreases the basicity of the ring nitrogen compared to unsubstituted 8-HQ, stabilizing the neutral form.

Tautomers Figure 1: Tautomeric Equilibrium of 8-HQ Scaffold Neutral Neutral Form (Phenol -OH) Zwitterion Zwitterionic Form (Phenoxide -O(-), NH(+)) Neutral->Zwitterion pH dependent equilibrium Zwitterion->Neutral

Synthesis Protocols

The synthesis of 8-hydroxyquinoline-2-carboxamide is typically achieved via the modification of 8-hydroxyquinoline-2-carboxylic acid (8-HQA). Two primary pathways are established: direct amide coupling and ester aminolysis.

Pathway A: Direct Amide Coupling (PyBOP Method)

This method is preferred for high-yield synthesis on a laboratory scale, avoiding harsh conditions that might degrade the sensitive phenolic moiety.

Reagents:

  • Precursor: 8-Hydroxyquinoline-2-carboxylic acid (8-HQA)[9]

  • Coupling Agent: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

    
    )
    
  • Amine Source: Ammonium chloride (

    
    ) or aqueous Ammonia (
    
    
    
    )
  • Solvent: DMF or

    
    
    

Protocol:

  • Activation: Dissolve 8-HQA (1.0 eq) in dry DMF under

    
     atmosphere. Add DIPEA (2.5 eq) and PyBOP (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.
    
  • Coupling: Add ammonium chloride (2.0 eq) or dropwise addition of aqueous ammonia.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC (

    
    :MeOH 9:1).
    
  • Workup: Dilute reaction mixture with water. The product often precipitates. If not, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Pathway B: Ester Aminolysis

A classic organic route suitable for scale-up.

Protocol:

  • Esterification: Reflux 8-HQA in methanol with catalytic

    
     for 6 hours to yield Methyl 8-hydroxyquinoline-2-carboxylate.
    
  • Aminolysis: Dissolve the methyl ester in methanol saturated with ammonia gas (or use 7N

    
     in MeOH).
    
  • Reaction: Seal in a pressure tube and heat to 60°C for 24 hours.

  • Isolation: Cool to precipitate the carboxamide. Filter and wash with cold methanol.

Synthesis Figure 2: Synthetic Pathways for 8-Hydroxyquinoline-2-carboxamide cluster_A Method A: Coupling cluster_B Method B: Aminolysis Start 8-Hydroxyquinoline-2-carboxylic Acid (8-HQA) Activation Activation (PyBOP, DIPEA, DMF) Start->Activation Esterification Esterification (MeOH, H2SO4) Start->Esterification Amidation Amidation (NH4Cl or NH3) Activation->Amidation Product 8-Hydroxyquinoline-2-carboxamide Amidation->Product Aminolysis Aminolysis (NH3 in MeOH, Heat) Esterification->Aminolysis Aminolysis->Product

Coordination Chemistry & Chelation Mode

The 2-carboxamide derivative is a potent metallophore. While 8-HQ binds metals via a bidentate (


) "pincer," the 2-carboxamide adds a third donor atom (the amide oxygen), creating a tridentate 

coordination pocket.
Binding Topology
  • Donor Atoms: Phenolic Oxygen (

    
    ), Quinoline Nitrogen (
    
    
    
    ), Amide Oxygen (
    
    
    ).
  • Geometry: Forms two fused five-membered chelate rings upon metal binding.

  • Metal Selectivity: High affinity for

    
    , 
    
    
    
    , and
    
    
    .
Stability Considerations

The amide oxygen is a neutral donor, unlike the carboxylate in 8-HQA. Consequently, the carboxamide complex is generally neutral or cationic depending on the metal oxidation state, whereas 8-HQA complexes are often anionic. This alters membrane permeability, making the carboxamide complexes more lipophilic and potentially more bioavailable.

Chelation Figure 3: Tridentate (O,N,O) Coordination Mode Metal M(II) N_ring N (Quinoline) N_ring->Metal Coordinate O_phenol O- (Phenol) O_phenol->Metal Ionic O_amide O (Amide) O_amide->Metal Coordinate LigandBackbone 8-HQ-2-Carboxamide Scaffold LigandBackbone->N_ring LigandBackbone->O_phenol Fused Rings LigandBackbone->O_amide

Biological Applications & Activity[1][2][4][5][8][9][10][11][15]

Kinase Inhibition (Fragment-Based Discovery)

8-Hydroxyquinoline-2-carboxamide has been identified as a privileged fragment for kinase inhibition.

  • Target: Pim-1 Kinase (Proto-oncogene serine/threonine-protein kinase).

  • Mechanism: X-ray crystallography (PDB Code: 3VBV ) reveals the molecule binds in the ATP-binding pocket. The quinoline nitrogen and phenolic hydroxyl form critical hydrogen bonds with the hinge region of the kinase, while the carboxamide group extends into the solvent-exposed region, offering a vector for further chemical elaboration.

  • Potency: As a fragment, it exhibits micromolar affinity (

    
    ), serving as a starting point for "growing" high-affinity inhibitors.
    
Antimicrobial Properties

Unlike its halogenated or alkylated derivatives (e.g., Clioquinol), the unsubstituted 8-hydroxyquinoline-2-carboxamide displays low to negligible antimicrobial activity against standard strains like S. aureus or P. aeruginosa.

  • Insight: This lack of toxicity makes it an ideal inert scaffold for constructing larger metallophores or siderophore mimics (e.g., tripodal chelators) where the cytotoxicity of the free ligand is undesirable.

Metallophores

The carboxamide unit is frequently used as the binding moiety in synthetic siderophores. For example, three carboxamide units linked to a central cyclohexane scaffold form a hexadentate ligand capable of sequestering iron with stability constants rivaling natural enterobactin.[10]

References

  • Pim-1 Kinase Crystal Structure (PDB 3VBV)

    • Title: Crystal structure of Pim-1 kinase in complex with 8-hydroxyquinoline-2-carboxamide.[7]

    • Source: RCSB Protein D
    • URL:[Link]

  • Synthesis & Antiviral Activity of Derivatives

    • Title: 8-Hydroxyquinoline-2-Carboxanilides as Antiviral Agents Against Avian Influenza Virus.[11]

    • Source: ChemistrySelect (via ResearchG
    • URL:[Link]

  • Chemical Structure & Identifiers

    • Title: 8-Hydroxyquinoline-2-carboxamide Compound Summary.
    • Source: PubChem.[12]

    • URL:[Link]

  • Biological Activity Screening

    • Title: Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity.[6]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

Sources

Pharmacological Modulation via 8-Hydroxyquinoline-2-Carboxamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

As drug development professionals, we constantly seek "privileged structures"—molecular frameworks capable of binding diverse biological targets with high affinity. The 8-hydroxyquinoline (8-HQ) scaffold is a premier example, classically known for its metal-chelating properties. However, the specific functionalization to 8-hydroxyquinoline-2-carboxamide derivatives introduces a paradigm shift in target selectivity. By installing a carboxamide group at the C2 position, we fundamentally alter the steric bulk, electronic distribution, and hydrogen-bonding capacity of the molecule. This modification not only fine-tunes the pKa of the quinolinium nitrogen and the C8-hydroxyl group but also dictates the lipophilicity (log P), enabling precise engagement with metalloenzymes, photosynthetic protein complexes, and multidrug-resistant (MDR) efflux pumps.

Mechanistic Causality: Target Engagement & Metal Chelation

To understand the biological activity of these derivatives, we must analyze the causality of their molecular interactions. The core mechanism relies on the bidentate {N,O} donor set, which tightly chelates divalent metal ions (Zn²⁺, Cu²⁺, Fe²⁺).

Pathogen Virulence: Zmp1 Inhibition in Mycobacterium tuberculosis

In M. tuberculosis, the zinc-dependent metalloprotease Zmp1 is a critical virulence factor that prevents phagosome maturation, allowing the bacteria to survive within host macrophages. 8-HQ-2-carboxamide derivatives act as potent Zmp1 inhibitors. The causality of their efficacy is two-fold:

  • Catalytic Arrest: The 8-HQ core chelates the catalytic Zn²⁺ ion in the Zmp1 active site, displacing the nucleophilic water molecule required for peptide bond cleavage.

  • Orientational Specificity: The 2-carboxamide moiety is not merely a linker; it actively participates in hydrogen bonding with specific residues (e.g., Arg628). This interaction anchors the molecule, directing hydrophobic pendant groups into the enzyme's large S1' substrate-binding pocket. Isosteric replacement of the carboxamide oxygen with a methylene group abolishes this interaction, resulting in a dramatic loss of inhibitory potency 1.

Pathway A 8-HQ-2-Carboxamide Scaffold B Bidentate {N,O} Zn2+ Chelation A->B Primary Binding C Arg628 H-Bonding (2-Carboxamide) A->C Orientation D Zmp1 Metalloprotease Inhibition B->D Catalytic Arrest C->D Target Selectivity E Restoration of Phagosome Maturation D->E Host Defense

Diagram 1: Mechanistic pathway of Zmp1 inhibition by 8-HQ-2-carboxamides in M. tuberculosis.

Agricultural Applications: Photosystem II (PS II) Inhibition

Beyond human pathogens, ring-substituted 8-hydroxyquinoline-2-carboxanilides exhibit profound herbicidal activity. They function as non-competitive inhibitors of photosynthetic electron transport (PET). These compounds bind reversibly to the D1 and D2 proteins on the donor side of PS II. The electron-withdrawing effects of halogen substituents (e.g., 3-fluoro or 3-trifluoromethyl groups) on the anilide ring optimize the electronic Hammett's σ parameters, facilitating deep penetration into the thylakoid membrane and disrupting the oxidation of water 2.

Quantitative Activity Profiles

To facilitate cross-disciplinary comparison, the biological efficacy of key 8-HQ-2-carboxamide derivatives across different therapeutic and agricultural targets is summarized below.

Compound DerivativeTarget / Disease ModelPrimary Biological ActivityKey Metric
N-Methoxy-8-HQ-2-carboxamide M. tuberculosis (Zmp1)Metalloprotease InhibitionIC₅₀ = Sub-micromolar range 1
N-(3-Fluorophenyl)-8-HQ-2-carboxamide Spinach Chloroplasts (PS II)PET InhibitionIC₅₀ = 2.3 µmol/L 2
N-(3,4-Dichlorophenyl)-8-HQ-2-carboxamide MDR Cancer Cells (MES-SA/Dx5)Cytotoxicity / Efflux BypassIC₅₀ = 31.2 µM 3
Melatonin-8-HQ Hybrids Alzheimer's Disease ModelsAntioxidant / Metal ChelationHigh ORAC Value 4

Validated Experimental Workflows

As application scientists, we rely on robust, self-validating protocols to ensure data integrity. The following methodologies are engineered to provide internal controls and definitive readouts of target engagement.

Enzymatic Inhibition Assay (Zmp1)

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to measure Zmp1 activity. The self-validating nature of this assay lies in the substrate design: the fluorophore (Mca) and quencher (Dpa) are separated only upon specific enzymatic cleavage, ensuring that background fluorescence remains near zero unless active Zmp1 is present.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% Brij-35. Rationale: Brij-35 prevents non-specific aggregation of the hydrophobic 8-HQ derivatives.

  • Enzyme Activation: Pre-incubate recombinant Zmp1 (10 nM final concentration) with varying concentrations of the 8-HQ-2-carboxamide derivative (0.1 µM to 100 µM) in the assay buffer for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (λex = 328 nm, λem = 393 nm).

  • Data Analysis: Calculate initial velocities (v₀) from the linear portion of the progress curves. Determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Photosynthetic Electron Transport (PET) Inhibition Assay

To evaluate herbicidal potential, we measure the quenching of intrinsic aromatic amino acid fluorescence in spinach chloroplasts. This label-free biophysical technique directly correlates structural binding at the D1/D2 proteins with functional PET inhibition 2.

Step-by-Step Methodology:

  • Chloroplast Isolation: Homogenize fresh spinach leaves (Spinacia oleracea L.) in a sucrose-phosphate buffer. Centrifuge at 3,000 × g to isolate intact thylakoid membranes.

  • Standardization: Resuspend the pellet and adjust the chlorophyll concentration to exactly 30 mg/L to ensure uniform optical density across all test wells.

  • Compound Incubation: Add the 8-HQ-2-carboxanilide derivatives (dissolved in DMSO, final DMSO concentration < 1%) to the chloroplast suspension. Include DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) as a positive control. Incubate in the dark for 10 minutes.

  • Fluorescence Measurement: Excite the samples at λex = 275 nm and record the emission spectra of aromatic amino acids. Rationale: Binding of the inhibitor to the PS II complex alters the local microenvironment, quenching the intrinsic fluorescence of nearby tryptophan and tyrosine residues.

  • Validation: Plot the decrease in fluorescence intensity against the logarithmic compound concentration to derive the IC₅₀.

Workflow S1 Isolate Spinach Chloroplasts S2 Incubate with 8-HQ Derivatives S1->S2 S3 UV Excitation (λex = 275 nm) S2->S3 10 min dark S4 Measure Aromatic AA Fluorescence S3->S4 S5 Calculate IC50 (Hill Equation) S4->S5

Diagram 2: Step-by-step workflow for the Photosynthetic Electron Transport (PET) inhibition assay.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of 8-HQ-2-carboxamides is not static; it is highly sensitive to the physicochemical environment. For instance, in multidrug-resistant (MDR) cancer targeting, metal chelation is a necessary but insufficient prerequisite for selective toxicity 3. The introduction of electron-withdrawing groups (e.g., chloro-substituents) decreases the pKa of both the hydroxyl group and the quinolinium nitrogen. In the slightly acidic tumor microenvironment, these tailored derivatives exist predominantly in their neutral, zwitterionic form, allowing them to bypass ATP-binding cassette (ABC) efflux transporters and accumulate selectively within resistant cells.

Similarly, in neurodegenerative models (e.g., Alzheimer's disease), hybridizing the 8-HQ-2-carboxamide core with melatonin derivatives yields compounds that not only chelate aberrant metals but also exhibit high Oxygen Radical Absorbance Capacity (ORAC), neutralizing the oxidative stress cascade triggered by metal-protein misfolding 4.

References

  • Preparation and Herbicidal Activity of Halogenated 8-Hydroxyquinoline-2-carboxanilides Source: ResearchGate (Molecules) URL:[Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL:[Link]

  • Development of potent inhibitors of the Mycobacterium tuberculosis virulence factor Zmp1 and evaluation of their effect Source: University of Pisa (unipi.it) / Chemistry - A European Journal URL:[Link]

  • Discovery of novel melatonin–mydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy Source: National Institutes of Health (PMC) / Frontiers in Chemistry URL:[Link]

Sources

8-Hydroxyquinoline-2-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Physicochemical Profile[1]

Executive Summary 8-Hydroxyquinoline-2-carboxamide is a bidentate/tridentate chelating scaffold derived from the privileged 8-hydroxyquinoline (8-HQ) pharmacophore. Distinguished by the addition of a carboxamide group at the C2 position, this compound exhibits enhanced metal-binding affinity and altered solubility profiles compared to its parent molecule. It serves as a critical intermediate in the synthesis of metalloprotease inhibitors, neuroprotective agents, and fluorescent metal sensors.

Property Data Specification
CAS Number 6759-79-1
Molecular Weight 188.18 g/mol
Molecular Formula

IUPAC Name 8-hydroxyquinoline-2-carboxamide
SMILES NC(=O)c1ccc2cccc(O)c2n1
Solubility Soluble in DMSO, DMF; sparingly soluble in water; pH-dependent solubility due to amphoteric nature.[1][2]
pKa Values ~9.8 (Phenolic -OH), ~3.0 (Quinoline N) (Predicted based on 8-HQ scaffold)
Structural Analysis & Chelation Mechanics

The "Chelation Claw" Mechanism The biological and chemical utility of 8-hydroxyquinoline-2-carboxamide is defined by its coordination geometry. Unlike the parent 8-HQ, which acts strictly as a bidentate ligand (


), the 2-carboxamide derivative introduces a third potential donor site via the amide oxygen (or nitrogen, depending on tautomeric state).
  • Primary Binding Mode (Bidentate): Interaction via the pyridine nitrogen and the deprotonated phenolate oxygen. This forms a stable five-membered chelate ring, highly specific for divalent cations (

    
    ).
    
  • Secondary Binding Mode (Tridentate Potential): In specific steric configurations, the carbonyl oxygen of the carboxamide group can participate in coordination, stabilizing higher oxidation states or larger ionic radii metals (e.g., lanthanides).

Graphviz Diagram: Coordination Logic The following diagram illustrates the structural logic and potential metal coordination pathways.

ChelationLogic Ligand 8-Hydroxyquinoline- 2-carboxamide N_Pyridine Pyridine Nitrogen (Neutral Donor) Ligand->N_Pyridine O_Phenol Phenolic Oxygen (Anionic Donor) Ligand->O_Phenol O_Amide Amide Carbonyl (Auxiliary Donor) Ligand->O_Amide Steric Dependent Metal Divalent Metal (M2+) Complex Thermodynamic Chelate Complex Metal->Complex Stabilization N_Pyridine->Metal Coordinate Bond O_Phenol->Metal Ionic/Coord Bond O_Amide->Metal Weak Interaction

Caption: Logical flow of metal coordination. Solid lines represent the primary bidentate mode; dashed lines indicate auxiliary tridentate potential.

Synthesis Protocol (Self-Validating)

Context: Direct synthesis of the amide often proceeds from the carboxylic acid precursor (8-hydroxyquinoline-2-carboxylic acid, CAS 1571-30-8). The following protocol utilizes an acid chloride intermediate for high yield, avoiding the competitive side reactions common with direct thermal amidation.

Reagents:

  • Precursor: 8-Hydroxyquinoline-2-carboxylic acid (1.0 eq)

  • Chlorinating Agent: Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Amine Source: Aqueous Ammonia (

    
    ) or Ammonia gas
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Suspend 8-hydroxyquinoline-2-carboxylic acid in anhydrous DCM under inert atmosphere (

      
      ).
      
    • Add catalytic DMF (2-3 drops) followed by dropwise addition of

      
       (1.5 eq).
      
    • Validation Check: Evolution of

      
       and 
      
      
      
      gas indicates reaction progress. Solution should clarify as the acid chloride forms.
    • Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride (yellow solid).

  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the solution OR add concentrated aqueous ammonia dropwise (if biphasic conditions are acceptable).

    • Mechanism:[3] Nucleophilic acyl substitution occurs. The solution will likely precipitate the amide due to lower solubility.

  • Purification:

    • Filter the resulting precipitate.

    • Wash with cold water (to remove ammonium chloride byproduct) and cold ethanol.

    • Recrystallize from Ethanol/DMF mixture.

    • Endpoint Verification: Check purity via HPLC or melting point (Target: >98%).

Graphviz Diagram: Synthesis Workflow

Synthesis Start 8-Hydroxyquinoline- 2-carboxylic acid (CAS 1571-30-8) Step1 Activation: SOCl2 / DMF cat. (Reflux) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter - SO2, - HCl Step2 Amidation: NH3 (g) or NH4OH (0°C) Inter->Step2 End Product: 8-Hydroxyquinoline- 2-carboxamide (CAS 6759-79-1) Step2->End Nucleophilic Substitution

Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the final amide product.

Biological & Research Applications

Metalloprotease Inhibition The 2-carboxamide derivative is frequently investigated as a fragment for inhibiting metalloenzymes. By chelating the catalytic zinc ion within the active site of enzymes like Matrix Metalloproteinases (MMPs), it prevents substrate hydrolysis.

  • Mechanism: The nitrogen and oxygen atoms displace the water molecule coordinated to the active site metal (

    
    ), rendering the enzyme catalytically inert.
    

Antiviral & Anticancer Research Recent studies have highlighted the utility of 8-HQ-2-carboxamide derivatives in drug discovery:

  • Influenza (H5N1): Substituted 2-carboxanilides (derivatives of the title compound) have shown growth inhibition by interfering with viral replication at early stages.[4]

  • Cytotoxicity: The compound acts as an ionophore, transporting copper (

    
    ) into cancer cells.[3] This accumulation triggers oxidative stress via the Fenton reaction, leading to selective apoptosis in tumor cells (e.g., A549, MCF7 lines).
    
References
  • PubChem. (n.d.).[1][5] 8-Hydroxyquinoline-2-carboxamide (CID 2831986).[1] National Library of Medicine. Retrieved from [Link]

  • Molecules. (2020).[4][6][7] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[6] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. RSC Advances. Retrieved from [Link]

Sources

Metal Chelation Mechanism of 8-Hydroxyquinoline-2-Carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Metal Chelation Mechanism of 8-Hydroxyquinoline-2-Carboxamide.

Executive Summary

8-Hydroxyquinoline-2-carboxamide (8-HQC) represents a sophisticated evolution of the classic 8-hydroxyquinoline (8-HQ) chelator. By incorporating a carboxamide moiety at the C2 position, the ligand transforms from a bidentate (


) scaffold into a potential tridentate pincer ligand  (

). This structural modification significantly alters its thermodynamic stability, kinetic inertness, and lipophilicity, making it a critical scaffold in the design of metalloenzyme inhibitors and metal-protein attenuating compounds (MPACs) for neurodegenerative and oncological applications.

This guide details the molecular mechanics of chelation, thermodynamic stability profiles, and validated experimental protocols for characterizing 8-HQC metal complexes.[1]

Molecular Architecture & Ligand Design

The chelation efficacy of 8-HQC is dictated by its electronic structure and pre-organized geometry. Unlike the parent 8-HQ, which forms a single five-membered ring, 8-HQC is designed to form two fused five-membered chelate rings upon metal binding.

Donor Atom Topology

The ligand presents a donor set capable of meridional coordination:

  • Phenolic Oxygen (

    
    ):  A hard donor base (pKa 
    
    
    
    9.8–10.2) that becomes a potent anionic ligand (
    
    
    ) upon deprotonation.
  • Quinoline Nitrogen (

    
    ):  An intermediate/borderline donor (pKa 
    
    
    
    4.0) that anchors the metal.
  • Amide Oxygen (

    
    ):  The carbonyl oxygen of the carboxamide group acts as the third donor. While neutral amides are generally weak donors, the chelate effect (entropy) drives the coordination.
    
Coordination Modes

The specific coordination mode depends on solution pH and the Lewis acidity of the metal ion (


).
  • Mode A: Neutral Amide Coordination (Standard)

    • Stoichiometry: 1:1 (

      
      ) or 1:2 (
      
      
      
      ).
    • Geometry: Distorted Octahedral (for

      
      ).
      
    • Mechanism: The amide coordinates via the Carbonyl Oxygen . This forms two stable 5-membered rings (

      
       and 
      
      
      
      ).
    • Prevalence: Dominant at physiological pH (7.4) for divalent metals (

      
      ).
      
  • Mode B: Amidate Coordination (High pH/High Field)

    • Mechanism: Deprotonation of the amide nitrogen (

      
      ).
      
    • Donor Set:

      
      .
      
    • Prevalence: Rare for this specific scaffold unless forced by specific geometrical constraints or very high pH (>10) with high-field metals like

      
       or 
      
      
      
      .

Chelation Thermodynamics & Kinetics

Understanding the stability constants (


) is crucial for predicting whether 8-HQC will strip metals from metalloenzymes in vivo.
The Chelate Effect & Stability

The addition of the 2-carboxamide group enhances the "bite" of the ligand. However, the electron-withdrawing nature of the amide group lowers the basicity of the quinoline nitrogen compared to the parent 8-HQ, potentially modulating the overall stability.

Irving-Williams Series Compliance: The stability of 8-HQC complexes follows the established order for high-spin divalent ions:


[1]
Metal IonEst. Log K1 (ML)Est. Log

(ML2)
Coordination Geometry
Cu(II) ~11.5 - 12.5~21.0 - 23.0Distorted Octahedral (Jahn-Teller)
Zn(II) ~8.5 - 9.5~17.0 - 18.0Distorted Octahedral
Ni(II) ~9.0 - 10.0~18.0 - 19.0Octahedral
Fe(III) ~13.0 - 14.0~25.0+Octahedral (High affinity)

Note: Values are estimated based on 8-HQA and 8-HQ analog data [1, 3]. The carboxamide derivatives typically show slightly lower stability constants than the corresponding carboxylic acids due to the lower donor strength of


 vs 

.
Mechanistic Pathway Visualization

The following diagram illustrates the stepwise chelation mechanism, highlighting the transition from the free ligand to the bis-chelated complex.

ChelationMechanism cluster_0 Chelation Rings Formed L_Free Free Ligand (LH) (Protonated Phenol) L_Deprot Deprotonation (L- anion formation) L_Free->L_Deprot -H+ (pKa ~10) Pre_Org Pre-organization (Rotational Alignment) L_Deprot->Pre_Org Metal Approach Complex_1 1:1 Complex [ML]+ (Tridentate Binding) Pre_Org->Complex_1 + M(II) Complex_2 1:2 Complex [ML2] (Meridional Octahedral) Complex_1->Complex_2 + Ligand (L-)

Caption: Stepwise chelation mechanism of 8-HQC. The formation of the 1:1 complex involves the simultaneous coordination of Phenolic O, Quinoline N, and Amide O, followed by the addition of a second ligand to saturate the coordination sphere.

Experimental Protocols

To validate the mechanism and stability of 8-HQC complexes, the following self-validating protocols are recommended.

Protocol A: Potentiometric Determination of Stability Constants

This is the "Gold Standard" for determining protonation and stability constants.

Reagents:

  • Ligand: 8-Hydroxyquinoline-2-carboxamide (

    
     M).
    
  • Metal Salt: High purity

    
     or 
    
    
    
    (standardized).
  • Solvent: 50% v/v Dioxane/Water (due to limited solubility of neutral ligand) or aqueous KCl (

    
     M) if sulfonated derivatives are used.
    
  • Base: Carbonate-free NaOH (

    
     M).
    

Workflow:

  • Calibration: Calibrate glass electrode with standard buffers (pH 4.0, 7.0, 10.0) and determine

    
     in the solvent mixture.
    
  • Ligand Titration: Titrate the free ligand with NaOH to determine

    
     (NH+) and 
    
    
    
    (OH).
  • Complex Titration: Titrate mixtures of Metal:Ligand at ratios of 1:1, 1:2, and 1:3.

  • Data Analysis: Use software like HYPERQUAD or BEST to fit the potentiometric curves and calculate

    
     values.
    

Validation Check: The titration curve for the complex must show a significant pH drop compared to the free ligand curve, indicating proton displacement by the metal.

Protocol B: Job’s Method (Continuous Variation)

Used to determine the binding stoichiometry (1:1 vs 1:2) via UV-Vis spectroscopy.[2][3][4][5]

Steps:

  • Prepare equimolar solutions (

    
     M) of Metal (
    
    
    
    ) and Ligand (
    
    
    ).
  • Prepare a series of samples with varying mole fractions (

    
     to 
    
    
    
    ) while keeping total concentration
    
    
    constant.
  • Measure Absorbance (

    
    ) at 
    
    
    
    of the complex (typically 380–450 nm for Cu/Fe complexes).
  • Plot

    
     vs. Mole Fraction (
    
    
    
    ).
  • Result: A maximum at

    
     indicates 1:1 stoichiometry; a maximum at 
    
    
    
    indicates 1:2 (
    
    
    ).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_QC Quality Control Start Start: 8-HQC Characterization Solubility Solubility Check (Dioxane/Water vs Aqueous) Start->Solubility pKa_Det pKa Determination (Potentiometry / UV-Vis) Solubility->pKa_Det Metal_Titration Metal Titration (1:1, 1:2 Ratios) pKa_Det->Metal_Titration Check2 Nernst Slope Check pKa_Det->Check2 Data_Fit Data Fitting (HYPERQUAD / PSEQUAD) Metal_Titration->Data_Fit Check1 Precipitation? Metal_Titration->Check1 Stoich_Check Stoichiometry Verification (Job's Plot / X-Ray) Data_Fit->Stoich_Check End Output: Log Beta & Speciation Model Stoich_Check->End

Caption: Validated workflow for the thermodynamic characterization of 8-HQC metal complexes.

Biological & Pharmaceutical Implications[6][7][8][9][10][11][12]

Metalloprotease Inhibition

8-HQC derivatives are potent inhibitors of zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases - MMPs). The tridentate "pincer" mechanism allows the ligand to strip the catalytic zinc ion from the enzyme active site or form a ternary complex that blocks substrate access.

ROS Modulation & Anticancer Activity

Copper complexes of 8-HQC often exhibit ionophore activity, transporting copper into cells.

  • Mechanism: Inside the cell, the complex may undergo reduction (

    
    ), generating Reactive Oxygen Species (ROS) via Fenton-like cycling, leading to apoptosis in cancer cells [2].
    
  • Selectivity: The carboxamide group modulates lipophilicity (

    
    ), allowing for fine-tuning of membrane permeability compared to the parent 8-HQ.
    

References

  • Di Stefano, C., et al. (2025). "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations." ACS Omega.

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • García-Santos, I., et al. (2025).[2][6] "Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative." ResearchGate.[1][2]

  • PubChem. (2025). "8-Hydroxyquinoline-2-carboxamide Compound Summary." National Library of Medicine.

  • Irving, H., & Williams, R. J. P. (1953). "The stability of transition-metal complexes." Journal of the Chemical Society.

Disclaimer: This guide is for research purposes only. All synthesis and handling of chemical substances should be performed by qualified personnel in a controlled laboratory environment.

Sources

Unlocking the Antiviral Potential of the 8-Hydroxyquinoline-2-Carboxamide Pharmacophore: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug discovery, identifying scaffolds that can bypass rapid viral mutation rates while maintaining host cell viability is a paramount challenge. The 8-hydroxyquinoline (8-HQ) nucleus has long been recognized as a "privileged structure" in medicinal chemistry. However, recent structural optimizations—specifically the introduction of a 2-carboxamide or 2-carboxanilide moiety—have dramatically amplified its antiviral efficacy.

As a Senior Application Scientist, I have observed that transitioning a raw hit into a viable lead requires a deep understanding of structure-activity relationships (SAR). The 8-HQ-2-carboxamide pharmacophore achieves broad-spectrum antiviral activity not through direct virucidal destruction, but by elegantly hijacking the viral replication machinery via metal ion chelation and early-stage lifecycle blockade. This whitepaper deconstructs the mechanistic causality, quantitative profiling, and self-validating experimental workflows required to harness this pharmacophore.

Mechanistic Causality: Disrupting the Viral Lifecycle

The antiviral potency of 8-HQ-2-carboxamide derivatives is driven by a dual-action mechanism that targets highly conserved viral processes, making it inherently resistant to mutational escape.

A. Metalloenzyme Inhibition via Bidentate Chelation

Viral replication relies heavily on metalloenzymes. For instance, the HIV-1 integrase and various viral RNA-dependent RNA polymerases (RdRp) require divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) for catalytic activity. The 8-HQ scaffold acts as a potent bidentate ligand, coordinating these metal ions through its quinoline nitrogen and phenolate oxygen. The addition of the 2-carboxamide group introduces critical hydrogen-bonding constraints, anchoring the molecule deeply within the enzyme's active site and displacing native substrates 1.

B. Early-Stage Glycoprotein Accumulation Blockade

Beyond polymerase inhibition, 8-HQ-2-carboxamides exhibit profound effects on viral assembly. In flaviviruses such as Dengue Virus Serotype 2 (DENV2), highly lipophilic 2-carboxamide derivatives penetrate the host cell and impair the intracellular accumulation of the viral envelope glycoprotein. Because these compounds are not directly virucidal, they act at the earliest stages of infection, reducing the yield of infectious virions before they can bud from the host cell 2.

Pathway A 8-HQ-2-Carboxamide Pharmacophore B Metal Ion Chelation (Mg2+, Zn2+, Cu2+) A->B Coordinates via N and OH C Lipophilicity Enhancement (Aromatic Amide) A->C Modifies Electronic Profile D Viral Polymerase & Integrase Inhibition B->D Active Site Anchoring E Envelope Glycoprotein Accumulation Blockade C->E Cellular Penetration F Broad-Spectrum Antiviral Efficacy D->F Halts Replication E->F Prevents Assembly

Fig 1. Mechanistic pathways of 8-HQ-2-carboxamides driving broad-spectrum antiviral efficacy.

Quantitative Structure-Activity Relationship (QSAR) Profiling

The therapeutic viability of any antiviral compound is dictated by its Selectivity Index (SI), calculated as the ratio of the half-maximal cytotoxic concentration to the half-maximal inhibitory concentration (


). Aromatic amide substitution at position 2 increases lipophilicity (measured as 

via RP-HPLC), which enhances membrane permeability but must be carefully balanced against host cell toxicity 3.

Table 1: In Vitro Antiviral Efficacy of Key 8-HQ-2-Carboxamide Derivatives

Compound DerivativeTarget Virusngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(

M)

(

M)
Selectivity Index (SI)Mechanistic Observation
2-isobutyl-5,7-dichloro-8-HQ DENV20.4919.3939.5 High SI; robust glycoprotein reduction 3.
2-isopropyl-5,7-dichloro-8-HQ DENV23.0316.065.30 Moderate activity; structural bulk limits binding.
8-Hydroxy-N-(3,4,5-trichlorophenyl)quinoline-2-carboxamide Avian Influenza (H5N1)11.3>50.0>4.4 Optimal virus growth inhibition .
N-(3-chloro-2-fluorophenyl)-8-HQ-2-carboxamide Avian Influenza (H5N1)21.2>50.0>2.3 Electron-withdrawing groups alter toxicity profile.

Data synthesis indicates that branched alkyl chains (e.g., isobutyl) or heavily halogenated phenyl rings at the 2-carboxamide position yield the most favorable pharmacokinetic profiles.

Experimental Methodologies: A Self-Validating System

To isolate true antiviral efficacy from artifactual cytotoxicity, drug development protocols must be inherently self-validating. The following workflows detail the synthesis and biological screening of these compounds.

Workflow S1 Microwave-Assisted Condensation S2 RP-HPLC Lipophilicity Profiling S1->S2 S3 Cytotoxicity Assay (A549 / THP-1) S2->S3 S4 Plaque Reduction Antiviral Assay S3->S4 S5 Selectivity Index (SI) Validation S4->S5

Fig 2. Standardized workflow from microwave-assisted synthesis to antiviral selectivity profiling.

Protocol A: Microwave-Assisted Synthesis of 8-HQ-2-Carboxanilides

Causality & Rationale: Traditional reflux condensation often leads to thermal degradation of the 8-HQ core. Microwave-assisted organic synthesis (MAOS) provides homogeneous heating, rapidly overcoming the activation energy barrier to form the amide bond, thereby maximizing yield and purity. Phosphorus trichloride (


) is utilized to generate a highly reactive acyl chloride intermediate in situ.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of 8-hydroxyquinoline-2-carboxylic acid in 5.0 mL of anhydrous pyridine in a microwave-safe reaction vial.

  • Coupling: Under an inert argon atmosphere, slowly add 1.1 mmol of the target substituted aniline (e.g., 3,4,5-trichloroaniline), followed by the dropwise addition of 0.5 mmol of

    
    .
    
  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 150 W and 110°C for exactly 15 minutes.

  • Quenching: Allow the vessel to cool to room temperature, then pour the mixture into 50 mL of ice-cold 1M HCl to precipitate the product and neutralize the pyridine.

  • Purification: Collect the crude precipitate via vacuum filtration. Recrystallize from absolute ethanol to yield the pure 8-HQ-2-carboxanilide (Expected yield: 65–80%).

Protocol B: Self-Validating Plaque Reduction & Cytotoxicity Assay

Causality & Rationale: A compound that simply kills the host cell will artificially appear to halt viral replication. By running a Plaque Reduction Assay (measuring infectious virion yield) in parallel with an MTT Cytotoxicity Assay (measuring host cell metabolic viability), we create a self-validating matrix to calculate the true Selectivity Index.

Step-by-Step Methodology:

  • Cell Preparation: Seed A549 (for Influenza) or Vero cells (for DENV2) in two parallel 24-well plates at

    
     cells/well. Incubate at 37°C with 5% 
    
    
    
    for 24 hours to achieve a confluent monolayer.
  • Viral Adsorption (Plate 1): Infect Plate 1 with the target virus at a Multiplicity of Infection (MOI) of 0.1. Incubate for 1 hour, rocking gently every 15 minutes to ensure uniform viral entry. Leave Plate 2 uninfected.

  • Compound Overlay: Wash both plates with PBS. Overlay the cells with a semisolid medium (1% methylcellulose in DMEM) containing serial dilutions of the synthesized 8-HQ-2-carboxamide (ranging from 0.1

    
    M to 50.0 
    
    
    
    M).
  • Incubation & Fixation: Incubate for 4–5 days. Fix Plate 1 with 4% formaldehyde and stain with 1% crystal violet to visualize viral plaques.

  • MTT Assay (Plate 2): Add MTT reagent to Plate 2 to assess the metabolic viability of the uninfected, treated cells.

  • Data Synthesis: Count the plaques in Plate 1 to determine the

    
     (concentration reducing plaques by 50%). Read the absorbance of Plate 2 at 570 nm to determine the 
    
    
    
    . Calculate
    
    
    .

Future Perspectives in Drug Development

The 8-hydroxyquinoline-2-carboxamide scaffold is a highly tunable pharmacophore with immense potential. However, its inherent lipophilicity—while excellent for cellular penetration—can result in poor aqueous solubility, a common hurdle in clinical pharmacokinetics. Future drug development strategies must focus on prodrug formulations, such as glucoconjugation at the C-8 hydroxyl group. This modification can temporarily mask the chelating properties during systemic circulation, only to be cleaved by intracellular


-glucosidases, releasing the active antiviral payload directly within the infected host cell.

References

  • Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction - PMC -
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC -
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC -
  • 8‐Hydroxyquinoline‐2‐Carboxanilides as Antiviral Agents Against Avian Influenza Virus - ResearchG

Sources

8-Hydroxyquinoline-2-carboxamide vs 8-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Analysis: 8-Hydroxyquinoline-2-Carboxamide vs. 8-Hydroxyquinoline-2-Carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Part 1: Executive Summary – The "Switch" Mechanism

In the landscape of metallodrug development, the structural modification from 8-hydroxyquinoline-2-carboxylic acid (8-HQA) to 8-hydroxyquinoline-2-carboxamide represents a fundamental functional switch: from sequestration to transport .

  • 8-HQA (The Acid): A potent, hydrophilic tridentate chelator. Its primary biological function, observed in nature (e.g., Spodoptera larvae), is nutritional immunity —sequestering iron or copper in the extracellular space or gut to starve pathogens. Its charged carboxylate group at physiological pH limits passive membrane diffusion.

  • The Carboxamide (The Amide): A lipophilic "Trojan Horse." By masking the anionic carboxylate with a neutral amide, the molecule gains significant membrane permeability. It acts as a metal ionophore , transporting cytotoxic metals (Cu, Zn) into the cell, bypassing regulation and inducing oxidative stress (ROS) or inhibiting metalloenzymes.

This guide analyzes the physicochemical, synthetic, and mechanistic divergences between these two scaffolds, providing a roadmap for their application in therapeutic design.

Part 2: Chemical Architecture & Physicochemical Properties

The core difference lies in the C2-position substituent, which dictates the electronic environment of the chelating pocket and the molecule's solvation profile.

Comparative Physicochemical Profile
Feature8-Hydroxyquinoline-2-Carboxylic Acid (8-HQA)8-Hydroxyquinoline-2-Carboxamide
Formula C₁₀H₇NO₃C₁₀H₈N₂O₂
MW 189.17 g/mol 188.18 g/mol
Physiological State (pH 7.4) Anionic (Carboxylate, COO⁻)Neutral (Amide, CONH₂)
Solubility High in basic aqueous media; low in organic solvents.[1]Low in water; High in DMSO, MeOH, lipids.
LogP (Lipophilicity) < 1.0 (Hydrophilic)~1.0 – 2.5 (Tunable via N-substitution)
Chelation Mode Tridentate (N, Phenolic O⁻, Carboxyl O⁻)Bidentate/Tridentate (N, Phenolic O⁻, Amide O)
pKa Values pKa₁ ~3.9 (COOH), pKa₂ ~10.1 (OH)pKa (OH) ~9.8; Amide H is non-acidic (pKa >15)
Primary Utility Metal Sequestration / SiderophoreMetal Transport / Ionophore
Structural Logic Diagram

structure_comparison cluster_acid 8-HQA (Sequestrator) cluster_amide Carboxamide (Transporter) Acid Carboxylic Acid (COO-) Prop1 Charged at pH 7.4 Membrane Impermeable Acid->Prop1 Amide Carboxamide (CONH-R) Prop2 Neutral at pH 7.4 Membrane Permeable Amide->Prop2 Core 8-Hydroxyquinoline Scaffold Core->Acid C2 Substitution Core->Amide C2 Substitution

Caption: Structural divergence at the C2 position dictates the solubility and membrane permeability profile.

Part 3: Coordination Chemistry (The Engine)

The therapeutic efficacy of these molecules is governed by their stability constants (


) and coordination geometry.
8-HQA: The Thermodynamic Sink

8-HQA forms exceptionally stable complexes due to the tridentate "pincer" effect. The donor atoms are the Pyridine Nitrogen, Phenolate Oxygen, and Carboxylate Oxygen.[2]

  • Geometry: Distorted octahedral (M(L)₂).

  • Stability: Follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).[3]

  • Outcome: The high charge density and stability prevent metal release inside the cell; instead, it strips metals from the environment.

The Amide: The Kinetic Transporter

The amide oxygen is a weaker donor than the carboxylate oxygen.

  • Coordination: Typically acts as a tridentate ligand (N, O⁻, O_amide) involving the carbonyl oxygen. However, bulky substituents on the amide nitrogen can twist the bond, forcing a bidentate mode (N, O⁻) similar to 8-hydroxyquinoline (8-HQ) itself.

  • Tunability: The amide nitrogen allows for derivatization (e.g., N-phenyl, N-alkyl). This does not participate in coordination (unless deprotonated to an amidate in specific high-pH conditions) but critically modulates LogP .

  • Outcome: The complex is stable enough to survive the bloodstream but labile enough (or reducible) to release the metal ion upon encountering the reducing environment of the cytosol (e.g., Cu(II)

    
     Cu(I)).
    
Coordination Geometry Visualization

coordination_modes cluster_M_Acid Metal-8-HQA Complex (Tridentate Pincer) cluster_M_Amide Metal-Amide Complex (Tridentate/Bidentate) M1 Metal Ion (M) N1 Pyridine N M1->N1 O1 Phenolate O- M1->O1 O2 Carboxyl O- M1->O2 M2 Metal Ion (M) N2 Pyridine N M2->N2 O3 Phenolate O- M2->O3 O4 Amide C=O M2->O4 Weaker R R-Group (Lipophilicity)

Caption: Comparison of donor atom sets. The carboxylate (left) provides a hard, anionic anchor, while the amide (right) offers a neutral, weaker interaction facilitating intracellular release.

Part 4: Synthetic Pathways

To access the amide from the acid, direct reaction is often sluggish due to the zwitterionic nature of 8-HQA. Activation is required.

Protocol: Synthesis of 8-Hydroxyquinoline-2-Carboxamides

Method A: Acid Chloride Activation (Standard)

  • Protection: The 8-hydroxyl group must often be protected (e.g., as a benzyl ether or acetate) to prevent side reactions, although some protocols proceed directly with careful control.

  • Activation: React 8-HQA with Thionyl Chloride (

    
    ) or Oxalyl Chloride in dry DCM/DMF to generate the acid chloride.
    
  • Coupling: React the acid chloride with the desired amine (R-NH₂) in the presence of a base (TEA or DIPEA).

  • Deprotection: Remove the protecting group (if used) to restore the chelating phenotype.

Method B: Direct Coupling (Modern) Using coupling agents like HATU or EDC/HOBt is effective but requires solubilizing the zwitterionic acid.

  • Solvent: DMF or DMSO is usually required.

  • Stoichiometry: 1.0 eq 8-HQA : 1.1 eq Amine : 1.2 eq Coupling Agent : 2.0 eq Base.

Method C: One-Pot Microwave Synthesis (Green)

  • Reagents: 8-HQA, Amine,

    
     (catalytic/stoichiometric).
    
  • Conditions: Microwave irradiation at 100-120°C for 10-20 mins in Toluene/Chlorobenzene.

  • Yield: Often >80% with minimal purification.

Part 5: Biological Implications & Drug Discovery

The Ionophore "Trojan Horse" Mechanism

The carboxamide derivative is a classic ionophore . It does not kill cancer cells by sequestering essential metals (as 8-HQA might in bacteria); it kills them by overloading them with redox-active metals.

  • Entry: The neutral, lipophilic Ligand-Metal complex (e.g., Cu-L₂) diffuses across the plasma membrane.

  • Dissociation/Redox: Inside the cell, the high concentration of glutathione (GSH) or acidic pH in lysosomes promotes the reduction of Cu(II) to Cu(I) or protonation of the ligand, releasing the metal.

  • Toxicity: Free copper generates Hydroxyl Radicals (•OH) via the Fenton/Haber-Weiss reaction.

  • Targeting: The ligand may also inhibit the proteasome (like Disulfiram) or metalloenzymes.

Pathway Diagram: The "Switch" in Action

biological_mechanism cluster_extracellular Extracellular Space (High Cu) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Reducing Env) Cu Cu(II) Complex Neutral Cu-Ligand Complex Cu->Complex + Ligand Ligand Amide Ligand Transport Passive Diffusion (High LogP) Complex->Transport Complex_In Cu-Ligand Complex Transport->Complex_In Cu1 Cu(I) Released Complex_In->Cu1 Reduction by GSH GSH GSH / Reductants ROS ROS Generation (Fenton Reaction) Cu1->ROS Death Apoptosis ROS->Death

Caption: The Ionophore Mechanism. The neutral amide complex permeates the membrane, while the charged acid would remain extracellular.

Part 6: Experimental Protocols

Protocol 1: Synthesis of Copper(II) Complex of 8-Hydroxyquinoline-2-Carboxamide

This protocol creates the active "drug-like" species.

  • Stock Solutions:

    • Ligand: Dissolve 1.0 mmol of 8-hydroxyquinoline-2-carboxamide in 10 mL hot Ethanol (or MeOH).

    • Metal: Dissolve 0.5 mmol of

      
       in 5 mL water.
      
  • Reaction:

    • Add the metal solution dropwise to the ligand solution under stirring.

    • A color change (usually to green/brown) and precipitation will occur immediately.

    • Reflux for 2 hours to ensure thermodynamic equilibration.

  • Isolation:

    • Cool to room temperature.[4][5]

    • Filter the precipitate.[4][5]

    • Wash with cold water (to remove acetate/excess metal) and cold ethanol (to remove unreacted ligand).

    • Dry under vacuum over

      
      .
      
  • Characterization:

    • IR: Look for shifts in the C=O amide stretch (~1650 cm⁻¹) and C-O phenolic stretch (~1100 cm⁻¹).

    • Elemental Analysis: Confirm 1:2 (M:L) stoichiometry.

Protocol 2: LogP Determination (Shake-Flask Method)

Essential for validating the "Amide" advantage.

  • Phases: Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Procedure:

    • Dissolve compound in the Octanol phase.

    • Add equal volume of Buffer phase.

    • Shake for 24 hours at 25°C.

    • Centrifuge to separate phases.

  • Analysis: Measure concentration in both phases using UV-Vis (absorbance at ~250 nm).

  • Calculation:

    
    .
    
    • Target: 8-HQA will be < 0 (aqueous phase). Amide should be > 1.0 (organic phase).

References

  • Stability Constants of 8-HQA: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega. Link

  • Synthesis of Amides: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Link

  • Anticancer Mechanism: Copper 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide complex (CuHQTS) ... anticancer activity. NIH/PubMed. Link

  • Crystal Structure & Coordination: Molecular designing, crystal structure determination ... of copper(II) complexes bearing 8-hydroxyquinoline derivatives. PMC. Link

  • Siderophore Role: Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. RSC. Link

Sources

Thermodynamic Stability of 8-Hydroxyquinoline-2-Carboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 8-hydroxyquinoline-2-carboxamide metal complexes.[1] It is designed for researchers and drug development professionals, focusing on the structural determinants of stability, experimental quantification, and biological implications.

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal inorganic chemistry, renowned for its bidentate (


) chelation capability.[1][2] The introduction of a carboxamide group at the C2 position  transforms this scaffold into a potent tridentate (

) chelator
.[2] This structural modification significantly alters the thermodynamic landscape of metal binding, enhancing stability through the chelate effect while modulating lipophilicity and electronic properties critical for metallodrug design.

This guide analyzes the thermodynamic stability constants (


) of these complexes, the specific coordination modes that drive their high affinity for transition metals (Cu

, Zn

) and lanthanides (Ln

), and the experimental protocols required to accurately determine these parameters.[1][2]

Structural Chemistry & Coordination Modes[3][4][5][6]

Ligand Architecture

The 8-hydroxyquinoline-2-carboxamide ligand (often abbreviated as 8-HQA-amide ) possesses three potential donor atoms:

  • Phenolic Oxygen (

    
    ):  Deprotonates to form a hard, anionic donor (phenolate).[1][2]
    
  • Quinoline Nitrogen (

    
    ):  A borderline soft neutral donor.[1][2]
    
  • Amide Oxygen (

    
    ):  A hard, neutral donor (carbonyl oxygen).[1][2]
    
The Tridentate Chelate Effect

Unlike the parent 8-HQ which forms a single five-membered ring, the 2-carboxamide derivative forms two fused five-membered chelate rings upon coordination.[1] This "pincer-like" geometry significantly increases the entropy-driven stability of the complex (the Chelate Effect).[1][2]

  • Primary Mode: The metal ion is coordinated by the

    
    , the deprotonated 
    
    
    
    , and the neutral
    
    
    .[2]
  • Stoichiometry:

    • Divalent Ions (

      
      ):  Typically form neutral 
      
      
      
      species (where
      
      
      is the monoanionic ligand).[1][2]
    • Trivalent Ions (

      
      ):  Can form cationic 
      
      
      
      or neutral
      
      
      species, often utilized in lanthanide sensitization.[1][2]

CoordinationMode cluster_binding Binding Pocket Ligand 8-HQ-2-Carboxamide (Neutral) Deprot Deprotonation (pK_a ~ 9.5) Ligand->Deprot - H+ Complex Tridentate Complex (N, O-, O_amide) Deprot->Complex + Metal Metal Metal Ion (M^2+ / M^3+) Metal->Complex Coordination

Figure 1: Formation of the tridentate complex.[1][2] The ligand undergoes deprotonation at the phenolic site and coordinates via N, O-, and the amide O.[1]

Thermodynamic Parameters & Stability Trends

Stability Constants ( )

The thermodynamic stability is quantified by the cumulative stability constant


, defined for the equilibrium:


[2]

For 8-hydroxyquinoline-2-carboxamide derivatives, the stability follows the Irving-Williams Series for high-spin divalent ions:


[1][2]
Comparative Stability Data (Approximate Ranges)

While specific values depend on solvent and ionic strength, the following trends are established based on the closely related 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and amide derivatives [1, 2].

Metal Ion

(ML)

(ML

)
Thermodynamic Signature
Cu(II) ~12.0 - 13.5~22.0 - 24.0Jahn-Teller distortion enhances stability; often square planar or distorted octahedral.[1][2]
Zn(II) ~9.0 - 10.5~17.0 - 19.0No ligand field stabilization energy (LFSE); strictly electrostatic/covalent driven.[1][2]
Ni(II) ~10.0 - 11.5~19.0 - 21.0High LFSE; typically octahedral geometry.[1][2]
Ln(III) ~7.0 - 9.0~14.0 - 16.0Hard-hard interaction dominance; high coordination numbers (8-10).[1][2]

Note: The amide derivatives generally show slightly lower stability constants than the corresponding carboxylic acids (anionic O- donor vs. neutral O=C donor) but exhibit superior cell permeability due to neutrality.[1][2]

Enthalpy ( ) and Entropy ( )[1][3]
  • 
     (Exothermic):  Bond formation between the metal and the donor atoms (N, O) is energetically favorable.[1][2]
    
  • 
     (Favorable):  The chelate effect releases solvent molecules from the metal's hydration shell.[2] The rigid quinoline backbone pre-organizes the donor atoms, minimizing the entropic penalty of binding [3].
    

Experimental Methodologies

Accurate determination of stability constants for these complexes is challenging due to their high stability (low free metal concentration) and low aqueous solubility of the neutral


 species.[2]
Potentiometric Titration (Glass Electrode)

This is the standard method for determining protonation constants (


) and stability constants (

) for soluble species.[1][2]

Protocol:

  • Setup: Thermostated vessel (25.0 ± 0.1 °C) with inert gas (

    
    /Ar) purging to remove 
    
    
    
    .
  • Solution: Prepare ligand solution (

    
     M) in defined ionic strength media (e.g., 0.1 M 
    
    
    
    or
    
    
    ).
  • Titration: Titrate with standardized carbonate-free

    
     or 
    
    
    
    .[1]
  • Data Analysis: Use software like HYPERQUAD or PEST to fit the pH vs. volume data.[2]

  • Limitation: If the complex precipitates (common for neutral Cu/Zn amides) or if

    
     is very high (>20), potentiometry may fail.[1][2]
    
UV-Vis Spectrophotometric Titration

Preferred for systems with low solubility or very high stability constants.[1]

Protocol:

  • Preparation: Prepare a series of solutions with constant metal concentration and varying ligand ratios (or vice versa).

  • Solvent: Use a mixed solvent system (e.g., Water/DMSO 80:20) if solubility is an issue, correcting for the dielectric constant change.

  • Measurement: Record absorption spectra (200–800 nm). The 8-HQ chromophore undergoes significant bathochromic shifts upon metal binding.[1]

  • Analysis: Use HypSpec or similar software to deconvolute the spectra and calculate equilibrium constants.[2]

ExperimentalWorkflow Start Start: Ligand Synthesis (8-HQ + Amine) Char Characterization (NMR, MS, IR) Start->Char Solubility Check Aqueous Solubility Char->Solubility Decision Soluble? Solubility->Decision Potentiometry Potentiometric Titration (0.1 M KCl, 25°C) Decision->Potentiometry Yes Spectro UV-Vis Titration (Water/DMSO or Competition) Decision->Spectro No / Precipitates DataFit Data Fitting (HYPERQUAD / HypSpec) Potentiometry->DataFit Spectro->DataFit Output Output: log Beta, pKa, Species Distribution DataFit->Output

Figure 2: Decision matrix for selecting the appropriate thermodynamic characterization method.

Biological Implications & Applications[7][8]

Metallodrug Design (Anticancer & Neuroprotection)

The thermodynamic stability of 8-hydroxyquinoline-2-carboxamide complexes is tuned to be "conditionally stable." [1]

  • Transmetallation: The complex must be stable enough to reach the target tissue but labile enough to release the metal (or sequester a metal) in the specific microenvironment (e.g., acidic tumor microenvironment).[2]

  • Lipophilicity: The carboxamide group allows for derivatization (e.g., with alkyl or aryl amines) to tune

    
    , facilitating blood-brain barrier crossing for Alzheimer's therapies (targeting Cu/Zn dyshomeostasis) [4].[1][2]
    
Lanthanide Sensitization

The high thermodynamic stability (


) of the Ln(III) complexes prevents the release of toxic free lanthanide ions.[2] The "antenna effect" of the quinoline chromophore efficiently transfers energy to the Ln(III) center, making these complexes excellent candidates for luminescent probes [5].[2]

References

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations. ACS Omega. (2025).[1][2] Detailed stability constants for the carboxylic acid analog. [1][2]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron. New Journal of Chemistry. (2014). Analysis of Fe(II)/Fe(III) binding thermodynamics.

  • A thermodynamic and crystallographic study of complexes of the highly preorganized ligand 8-hydroxyquinoline-2-carboxylic acid. Inorganica Chimica Acta. (2008). Structural basis for the chelate effect in this scaffold.[2][3] [1][2]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2021). Review of biological applications and structural modifications.[2][4][5]

  • Recent Highlights in the use of Lanthanide-directed Synthesis. Australian Journal of Chemistry. (2011). Discussion of 8-hydroxyquinoline-2-carboxamide in supramolecular helicates. [1][2]

Sources

Unlocking the Luminescent Potential: A Technical Guide to the Fluorescence Properties of 8-Hydroxyquinoline-2-Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 8-hydroxyquinoline (8-HQ) are renowned for their versatile applications, particularly as fluorescent chemosensors for metal ions and as valuable scaffolds in medicinal chemistry.[1][2][3][4] This in-depth technical guide focuses on a specific, yet highly significant, class of these derivatives: 8-hydroxyquinoline-2-carboxamides. We will explore the fundamental principles governing their fluorescence, the synthetic strategies for their creation, and the critical factors that modulate their photophysical properties. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of these remarkable ligands.

The 8-Hydroxyquinoline Core: A Foundation for Fluorescence

The 8-hydroxyquinoline (8-HQ) scaffold is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[1][2][3] This unique structure endows it with intrinsic chelating capabilities, allowing it to form stable complexes with a wide array of metal ions.[1][2][3] While 8-HQ itself is weakly fluorescent, this property is dramatically enhanced upon chelation with metal ions.[1][2][3] This "turn-on" fluorescence is a cornerstone of its application as a sensor. The phenomenon is largely attributed to the inhibition of an excited-state intramolecular proton transfer (ESIPT) process that typically quenches the fluorescence of the free ligand.[5][6][7][8][9]

The fluorescence of 8-HQ and its derivatives is also highly sensitive to the surrounding environment, including solvent polarity and concentration.[10] Studies have shown that in various solvents, 8-HQ can exhibit dual fluorescence, indicating the presence of multiple emitting species in equilibrium.[10] This sensitivity, while complex, provides a rich landscape for tuning the photophysical properties of its derivatives.

The Significance of the 2-Carboxamide Moiety

The introduction of a carboxamide group at the 2-position of the 8-hydroxyquinoline ring system significantly expands the functionality and versatility of the parent molecule. This modification allows for the facile introduction of a diverse range of substituents, enabling fine-tuning of the ligand's electronic and steric properties. This, in turn, provides a powerful handle for modulating its fluorescence characteristics, metal ion selectivity, and biological activity.

The synthesis of these carboxamide derivatives is often achieved through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with a variety of substituted anilines or other primary amines.[11] Microwave-assisted synthesis has also been effectively employed to generate libraries of these compounds.[12]

Unraveling the Fluorescence Mechanism: Key Influencing Factors

The fluorescence properties of 8-hydroxyquinoline-2-carboxamide ligands are a delicate interplay of several factors. A thorough understanding of these is crucial for the rational design of ligands with desired photophysical characteristics.

Excited-State Intramolecular Proton Transfer (ESIPT)

As with the parent 8-HQ, ESIPT is a primary determinant of the fluorescence behavior of its 2-carboxamide derivatives. In the ground state, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. Upon photoexcitation, the proton can transfer from the hydroxyl group to the nitrogen, leading to a non-fluorescent tautomeric form.[5][6][8]

The carboxamide group at the 2-position can influence the efficiency of this process. The electronic nature of the substituents on the amide nitrogen can alter the acidity of the phenolic proton and the basicity of the quinoline nitrogen, thereby modulating the driving force for ESIPT.

Metal Ion Chelation: The "Turn-On" Switch

The chelation of a metal ion by the 8-hydroxyquinoline-2-carboxamide ligand is a powerful mechanism for enhancing fluorescence. The metal ion typically coordinates to the nitrogen of the quinoline ring and the deprotonated oxygen of the hydroxyl group.[13] This coordination effectively blocks the ESIPT pathway, leading to a significant increase in fluorescence intensity.[7][13] This "chelation-enhanced fluorescence" (CHEF) effect is the basis for the application of these ligands as highly sensitive and selective fluorescent sensors for various metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[4][14][15]

The nature of the metal ion itself also plays a critical role. Different metal ions can induce varying degrees of fluorescence enhancement and shifts in the emission wavelength, allowing for the development of sensors that can discriminate between different metal species.[16]

Solvent Effects and Environmental Sensitivity

The photophysical properties of 8-hydroxyquinoline-2-carboxamides are profoundly influenced by the solvent environment.[10] The polarity, viscosity, and hydrogen-bonding capacity of the solvent can affect the stability of the ground and excited states, as well as the efficiency of non-radiative decay pathways. For instance, polar aprotic solvents have been observed to lead to higher fluorescence quantum yields for 8-HQ.[10]

Substituent Effects on the Carboxamide

The chemical nature of the substituent attached to the amide nitrogen provides a versatile tool for fine-tuning the fluorescence properties. Electron-donating or electron-withdrawing groups can alter the electron density of the quinoline ring system, thereby influencing the energy of the electronic transitions and, consequently, the absorption and emission wavelengths. Furthermore, bulky substituents can introduce steric hindrance that may affect the planarity of the molecule and its ability to aggregate, which in turn can impact its fluorescence.

Synthetic Strategies and Methodologies

The synthesis of 8-hydroxyquinoline-2-carboxamide ligands is a well-established area of organic chemistry. The following section outlines a general and reliable protocol for their preparation.

General Synthetic Protocol

A common and effective method for the synthesis of 8-hydroxyquinoline-2-carboxamides involves the coupling of 8-hydroxyquinoline-2-carboxylic acid with a desired primary amine.

Step-by-step Methodology:

  • Activation of the Carboxylic Acid: 8-hydroxyquinoline-2-carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This can be achieved using standard reagents like thionyl chloride or a carbodiimide coupling agent (e.g., EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the chosen primary amine in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid generated during the reaction.

  • Reaction Monitoring and Work-up: The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel or by recrystallization, to yield the pure 8-hydroxyquinoline-2-carboxamide ligand.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Start 8-Hydroxyquinoline-2-carboxylic Acid Activator Activating Agent (e.g., SOCl2, EDC/NHS) Start->Activator Reaction ActivatedAcid Activated Carboxylic Acid Activator->ActivatedAcid Coupling Amide Bond Formation ActivatedAcid->Coupling Amine Primary Amine (R-NH2) Amine->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification FinalProduct Pure 8-Hydroxyquinoline-2-carboxamide Purification->FinalProduct

Caption: General workflow for the synthesis of 8-hydroxyquinoline-2-carboxamides.

Applications in Research and Drug Development

The unique fluorescence properties of 8-hydroxyquinoline-2-carboxamide ligands make them invaluable tools in various scientific disciplines.

Fluorescent Chemosensors for Metal Ions

As previously discussed, the most prominent application of these ligands is in the development of fluorescent sensors for the detection and quantification of metal ions.[4] Their high sensitivity, selectivity, and the "turn-on" fluorescence response upon metal binding make them ideal for applications in environmental monitoring, biological imaging, and clinical diagnostics.[2][3] For example, specific derivatives have been designed for the selective detection of biologically important metal ions like Zn²⁺ and Mg²⁺ in living cells.[14][17]

Probes for Biological Imaging

The ability of these ligands to exhibit enhanced fluorescence in specific environments or upon binding to target molecules makes them promising candidates for use as fluorescent probes in cellular and in vivo imaging. By conjugating them to biomolecules or designing them to respond to specific cellular events, researchers can visualize and study complex biological processes with high spatial and temporal resolution.

Scaffolds for Drug Discovery

The 8-hydroxyquinoline core is a well-established pharmacophore found in a number of therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][11] The 2-carboxamide functionality provides a convenient point for chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The inherent fluorescence of these compounds can also be leveraged for mechanism-of-action studies and for tracking their distribution within biological systems.

Experimental Protocols: A Practical Guide

To facilitate the practical application of the concepts discussed, this section provides a detailed protocol for a key experiment: the fluorometric titration of an 8-hydroxyquinoline-2-carboxamide ligand with a metal ion.

Protocol: Fluorometric Titration for Metal Ion Binding

This protocol describes a general method to determine the binding affinity and stoichiometry of an 8-hydroxyquinoline-2-carboxamide ligand with a specific metal ion.

Materials:

  • 8-hydroxyquinoline-2-carboxamide ligand stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Metal ion stock solution (e.g., 10 mM of a metal salt like ZnCl₂ or Al(NO₃)₃ in the same solvent or a compatible buffer).

  • High-purity solvent or buffer for dilutions.

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Ligand Solution: Prepare a dilute solution of the ligand (e.g., 10 µM) in the chosen solvent or buffer by diluting the stock solution.

  • Initial Fluorescence Measurement: Transfer the ligand solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at its absorption maximum (λ_ex).

  • Titration with Metal Ion: Add small, incremental aliquots of the metal ion stock solution to the cuvette containing the ligand solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Fluorescence Measurements: After each addition of the metal ion, record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λ_em) as a function of the molar ratio of [Metal Ion]/[Ligand].

    • The resulting titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (K_a) by fitting the data to an appropriate binding model.

Diagram of Titration Workflow:

TitrationWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis LigandSol Prepare Ligand Solution MetalSol Prepare Metal Ion Stock InitialScan Record Initial Fluorescence Titration Add Aliquots of Metal Ion InitialScan->Titration RecordSpectra Record Fluorescence Spectra Titration->RecordSpectra After each addition RecordSpectra->Titration Repeat PlotData Plot Intensity vs. [M]/[L] RecordSpectra->PlotData DetermineParams Determine Stoichiometry & Binding Constant PlotData->DetermineParams

Caption: Workflow for fluorometric titration of a ligand with a metal ion.

Conclusion and Future Perspectives

8-Hydroxyquinoline-2-carboxamide ligands represent a versatile and powerful class of fluorescent molecules with significant potential across various scientific disciplines. Their tunable photophysical properties, coupled with their ability to act as sensitive chemosensors and their relevance as scaffolds in drug discovery, ensure their continued importance in both fundamental and applied research. Future advancements in this field will likely focus on the development of ligands with even greater sensitivity and selectivity, the exploration of novel applications in complex biological systems, and the integration of these fluorescent probes into advanced imaging and diagnostic platforms.

References

  • Naik, D. B., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748.
  • Jansa, J., et al. (2018). Synthesis of ring-substituted 8-hydroxyquinoline-2-carboxanilides. Molecules, 23(9), 2323.
  • Gong, Y., et al. (2020). Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. Physical Chemistry Chemical Physics, 22(38), 21959-21967.
  • Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. The Journal of Physical Chemistry B, 101(39), 7786-7794.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
  • BenchChem. (n.d.). Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-2-carbaldehyde.
  • Al-Trawneh, S. A., & Taha, M. O. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6296.
  • Sarkar, A., & Guria, M. K. (2025). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. Journal of Molecular Modeling, 31(1), 1.
  • Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 16(2), 4256-4272.
  • Sarkar, A., & Guria, M. K. (2025). How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study. Journal of Molecular Modeling, 31(1), 1.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
  • Demas, J. N., & Addington, J. W. (2004). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Inorganic Chemistry, 43(13), 3962-3964.
  • Ghosh, K., et al. (2015). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances, 5(10), 7247-7256.
  • Paetz, C., et al. (2017). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Organic & Biomolecular Chemistry, 15(43), 9165-9174.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
  • Hancock, R. D., et al. (2005). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 358(11), 3146-3154.
  • Farruggia, G., et al. (2006). 8-hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344-350.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry, 15(1), 103522.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxylic acid.
  • Kumar, M., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry–A European Journal, 26(69), 16298-16335.
  • Li, Y., et al. (2021). Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline. Journal of Molecular Structure, 1225, 129112.
  • Naik, D. B., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-748.
  • Li, Y., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17947-17955.
  • Wang, Y., et al. (2023). 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. SSRN.
  • Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxaldehyde.

Sources

Structure-Activity Relationship (SAR) of Quinoline-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationships (SAR) of quinoline-2-carboxamides , a privileged scaffold in medicinal chemistry distinct from its isomer, the quinoline-3-carboxamide (often associated with CB2 modulation).

This technical whitepaper focuses on two verified high-impact therapeutic applications: TSPO (Translocator Protein) radioligands for neuroinflammation imaging and Antitubercular agents targeting mycobacterial cell wall synthesis.

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold Architecture

The quinoline-2-carboxamide core consists of a bicyclic aromatic quinoline ring with a carboxamide moiety at the C2 position. Unlike the 4-oxo-quinoline-3-carboxamide scaffold (common in cannabinoid research), the 2-carboxamide lacks the C4 carbonyl, resulting in a fully aromatic, planar system often utilized to intercalate DNA or bind hydrophobic pockets in enzymes like DprE1 or the TSPO mitochondrial protein.

General Numbering & Core Structure

The biological activity is strictly governed by substitutions at three vectors:

  • The Amide Nitrogen (

    
    ):  Controls lipophilicity and steric fit.
    
  • The C3/C4 Positions: Critical for locking conformation and filling hydrophobic pockets.

  • The Benzenoid Ring (C5-C8): Modulates electronic properties and metabolic stability.

Primary Therapeutic Application: TSPO Ligands (Neuroinflammation)

The Translocator Protein (18 kDa), formerly the peripheral benzodiazepine receptor, is a biomarker for glial activation in neurodegenerative diseases. Quinoline-2-carboxamides have emerged as "Second Generation" ligands, overcoming the limitations of the classic isoquinoline congener, PK11195.

The "LW223" Class SAR

Research into radiotracers like [¹⁸F]LW223 has established a tight SAR for high-affinity binding (


 < 5 nM).
Vector A: The C4-Phenyl Interaction (Critical)
  • Requirement: A phenyl group at position C4 is essential.

  • Mechanism: The C4-phenyl ring twists out of the quinoline plane, creating a "propeller" shape that perfectly complements the TSPO hydrophobic cleft. Removal of this group abolishes nanomolar affinity.

Vector B: The C3-Substituent (The "Anchor")
  • Alkyl vs. Functionalized: A simple methyl group at C3 confers activity. However, functionalization is required for radiolabeling.

  • Halogenation:

    • 3-Fluoromethyl (

      
      ):  Retains high affinity (
      
      
      
      nM) and allows ¹⁸F-labeling for PET.
    • 3-Iodomethyl: Tolerated but increases lipophilicity significantly.

    • 3-Hydroxymethyl: Reduces affinity due to polarity; serves as the synthetic precursor.

Vector C: The Amide Nitrogen (Stereoselectivity)
  • Bulky Aliphatic Amines: N-sec-butyl or N-diethyl groups are preferred over simple methyls.

  • Chirality Rule: The stereochemistry of the N-sec-butyl group is a decisive switch.

    • (R)-enantiomer: High affinity (

      
       nM).
      
    • (S)-enantiomer: Significantly lower affinity (

      
       nM).[1][2]
      
    • Note: Unlike other scaffolds, this class is generally insensitive to the human rs6971 polymorphism, a major advantage over PBR28.

TSPO SAR Visualization

TSPO_SAR Core Quinoline-2-Carboxamide (TSPO Ligand Core) C4_Pos C4 Position: Phenyl Ring Essential (Hydrophobic Interaction) Core->C4_Pos Steric Twist C3_Pos C3 Position: -CH3, -CH2F, -CH2I (Radiolabeling Site) Core->C3_Pos Electronic/Steric Amide_N Amide Nitrogen: N-sec-butyl / N-benzyl (Stereospecific: R > S) Core->Amide_N Lipophilicity Outcome High Affinity (Ki < 5nM) Polymorphism Insensitivity C4_Pos->Outcome C3_Pos->Outcome Amide_N->Outcome

Caption: SAR map of TSPO ligands highlighting the critical C4-phenyl "propeller" motif and stereochemical requirements at the amide nitrogen.

Secondary Therapeutic Application: Antitubercular Agents

Quinoline-2-carboxamides exhibit potent activity against Mycobacterium tuberculosis (Mtb), distinct from the fluoroquinolone mechanism (Gyrase inhibition). These agents likely target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) or disrupt bioenergetics.

Mycobacterial SAR Patterns

Unlike TSPO ligands, the antitubercular activity does not require the C4-phenyl group but relies heavily on the lipophilicity of the amide substituent .

PositionModificationEffect on Anti-TB Activity (MIC)
Amide N N-Methyl / N-EthylInactive (MIC > 64 µg/mL). Too polar.
Amide N N-CyclohexylActive .[3] Good balance of lipophilicity.
Amide N N-CycloheptylMost Potent (MIC < 6.25 µg/mL). Optimal steric bulk.
Amide N N-(2-Phenylethyl)Active .[3] Introduction of aromaticity in the tail is tolerated.
Quinoline C6 Electron Donating (-OCH3)Enhanced . Increases electron density of the ring system.
Quinoline C4 -OH (Quinolone tautomer)Variable . Often reduces permeability compared to the fully aromatic quinoline.

Key Insight: The correlation between lipophilicity (logP) and activity is parabolic. N-cycloheptyl derivatives represent the "Goldilocks" zone (logP ≈ 3.5–4.5), allowing penetration of the mycolic acid-rich mycobacterial cell wall.

Experimental Protocols

Synthesis of 3-Substituted Quinoline-2-Carboxamides (The Furo-Quinoline Route)

Rationale: Standard amidation of quinoline-2-carboxylic acid often fails to install C3/C4 substituents efficiently. The ring-opening of furo[3,4-b]quinolin-3(1H)-ones is the superior method for generating the complex scaffolds used in TSPO imaging (e.g., LW223 precursors).

Protocol:

  • Precursor Assembly: React 2-aminobenzophenone with diethyl acetylenedicarboxylate to form the quinoline diester, followed by selective hydrolysis and cyclization to yield 9-phenylfuro[3,4-b]quinolin-3(1H)-one .

  • Aminolysis (Ring Opening):

    • Suspend 9-phenylfuro[3,4-b]quinolin-3(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add Aluminum Chloride (

      
      )  (3.0 eq) to activate the lactone carbonyl.
      
    • Add (R)-sec-butylamine (3.0 eq) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Mechanism:[4] The amine attacks the activated lactone, opening the furan ring to yield the 3-hydroxymethyl-4-phenylquinoline-2-carboxamide .

  • Functionalization:

    • Treat the 3-hydroxymethyl intermediate with DAST (Diethylaminosulfur trifluoride) in DCM at -78°C to install the fluorine atom (for cold standards) or tosylate it for radiolabeling precursors.

Biological Validation: TSPO Binding Assay

Rationale: To validate the SAR, one must measure affinity against the wild-type protein and potential polymorphic variants.

  • Tissue Preparation: Homogenize rat brain or genotyped human tissue (cortex) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 200 µL membrane suspension (approx. 100 µg protein).

    • Add 25 µL radioligand (e.g., [³H]PK11195, 1 nM final conc).

    • Add 25 µL test compound (Quinoline-2-carboxamide, range

      
       to 
      
      
      
      M).
  • Equilibration: Incubate for 60 min at 4°C (to minimize degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthetic Workflow Visualization

Synthesis_Pathway Start 2-Aminobenzophenone + Acetylenedicarboxylate Inter1 Quinoline-2,3-dicarboxylate Start->Inter1 Cyclization Lactone 9-Phenylfuro[3,4-b]quinolin-3(1H)-one (Activated Lactone) Inter1->Lactone Selective Hydrolysis & Dehydration Product_OH 3-Hydroxymethyl-4-phenyl- quinoline-2-carboxamide Lactone->Product_OH Aminolysis (Ring Opening) Reagent Reagents: (R)-sec-butylamine + AlCl3 Reagent->Lactone Final Target: [18F]LW223 Analog (3-Fluoromethyl derivative) Product_OH->Final DAST Fluorination

Caption: The "Furo-Quinoline" synthetic route allows precise installation of the C3-hydroxymethyl handle, essential for subsequent fluorination in TSPO ligand synthesis.

References

  • Discovery of LW223: Waddell, S. et al. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein."[1][2] RSC Medicinal Chemistry, 2026.[5]

  • Antitubercular Activity: Jampilek, J. et al.[6][7] "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." International Journal of Molecular Sciences, 2021.

  • TSPO SAR Foundation: Stevenson, L. et al. "New iodinated quinoline-2-carboxamides for SPECT imaging of the translocator protein."[1][2][8][9] Bioorganic & Medicinal Chemistry Letters, 2010.[9]

  • DprE1 Mechanism: Makarov, V. et al. "2-Carboxyquinoxalines kill Mycobacterium tuberculosis through noncovalent inhibition of DprE1."[10] ACS Chemical Biology, 2015. (Note: Comparative SAR for quinoline/quinoxaline bioisosteres).

  • General Synthesis: Gabrielli, S. et al. "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions." Journal of Organic Chemistry, 2016.

Sources

Methodological & Application

Synthesis of 8-hydroxyquinoline-2-carboxamide from 8-hydroxyquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Amidation Strategies for the Synthesis of 8-Hydroxyquinoline-2-Carboxamide Derivatives

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound biological activities ranging from carbonic anhydrase inhibition to anti-protozoal and anti-viral properties[1][2]. The synthesis of 8-hydroxyquinoline-2-carboxamides from 8-hydroxyquinoline-2-carboxylic acid (8-HQA) is a critical transformation in generating these therapeutic libraries. However, the presence of the unprotected phenolic hydroxyl group at the 8-position introduces chemoselectivity challenges, as it can act as a competing nucleophile during carboxylic acid activation.

This guide provides a comprehensive, causality-driven methodology for achieving high-yielding amidations of 8-HQA, detailing the mechanistic rationale behind reagent selection and self-validating experimental protocols.

Mechanistic Rationale & Strategy Selection

The direct amidation of 8-HQA requires the in situ activation of the carboxylic acid to a highly electrophilic intermediate. The primary challenge is avoiding O-acylation at the 8-hydroxyl position. Fortunately, the phenolic OH is weakly acidic (pKa ~9.9) and significantly less nucleophilic than incoming primary or secondary amines. By carefully controlling the stoichiometric ratio of the base and utilizing highly specific coupling reagents, the thermodynamic amide product can be favored without the need for transient hydroxyl protecting groups.

We highlight three distinct, field-proven activation strategies based on the nucleophilicity of the target amine:

  • HATU / DIPEA System: The gold standard for general amidation. HATU rapidly forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The bulky base DIPEA (N,N-Diisopropylethylamine) is chosen over triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid[1].

  • PyBOP / TEA System: A highly effective alternative that avoids the formation of unreactive guanidinium/uronium byproducts sometimes seen with HATU. It is particularly useful for aliphatic amines[2].

  • PCl₃ / Microwave System: Reserved for poorly nucleophilic anilines (e.g., halogenated anilines). This method forces the formation of an acid chloride intermediate under microwave irradiation, overcoming high activation energy barriers[3].

G cluster_0 Activation Reagents & Conditions Start 8-Hydroxyquinoline-2-carboxylic acid (Substrate) HATU HATU / DIPEA (Mild, High Yield) Start->HATU PyBOP PyBOP / TEA (Standard Coupling) Start->PyBOP PCl3 PCl3 / MW (Harsh, Anilines) Start->PCl3 Intermediate Activated Acyl Intermediate (OAt / OBt / Acid Chloride) HATU->Intermediate PyBOP->Intermediate PCl3->Intermediate Amine Amine Addition (Nucleophile) Intermediate->Amine Product 8-Hydroxyquinoline-2-carboxamide (Target Product) Amine->Product Nucleophilic Acyl Substitution

Amidation workflow of 8-hydroxyquinoline-2-carboxylic acid via multiple activation routes.

Quantitative Comparison of Amidation Strategies

To aid in protocol selection, the following table summarizes the operational parameters and quantitative expectations for each method based on validated literature[1][2][3].

StrategyReagents (Equivalents)SolventTemp / TimeTypical YieldOptimal Substrate Scope
Method A HATU (1.5 eq), DIPEA (3.0 eq)Dry DMF0 °C → RT / 12 h60% – 85%Primary/secondary amines, sulfonamides
Method B PyBOP (1.25 eq), TEA (1.25 eq)Dry DMFRT / 12 h70% – 85%Aliphatic amines, general purpose
Method C PCl₃ (0.5 eq)Chlorobenzene130 °C (MW) / 20 min50% – 75%Poorly nucleophilic, sterically hindered anilines

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and analytical checkpoints ensure that the researcher can verify the success of the reaction at each critical stage.

Protocol A: HATU-Mediated Coupling (Optimized for Complex Amines)

This protocol is highly effective for coupling 8-HQA with complex or moderately nucleophilic amines, such as sulfanilamides[1].

Step 1: Carboxylic Acid Activation

  • Flame-dry a round-bottom flask under an inert nitrogen atmosphere.

  • Dissolve 8-hydroxyquinoline-2-carboxylic acid (1.0 eq, e.g., 5 mmol) in anhydrous DMF (10 mL). Causality: Anhydrous conditions are strictly required because trace water will rapidly hydrolyze the highly reactive OAt ester back to the starting material.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add HATU (1.5 eq) portion-wise. Stir for 1 hour at 0 °C. Causality: The activation step is exothermic. Cooling prevents the thermal degradation of the active ester and minimizes side reactions.

Step 2: Nucleophilic Amidation

  • To the activated mixture, add the target amine (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir overnight (approx. 12 hours)[1].

Step 3: Self-Validating Workup & Isolation

  • TLC Check: Monitor completion via TLC (e.g., 5% MeOH in DCM). 8-HQA is highly fluorescent under 365 nm UV. The consumption of the starting material and the appearance of a new, distinct fluorescent spot validates the amide formation.

  • Precipitation: Dump the reaction mixture into crushed ice. Causality: The resulting 8-hydroxyquinoline-2-carboxamide is highly hydrophobic compared to the DMF solvent and water-soluble urea byproducts. A rapid precipitation of a solid (usually yellow/brown) provides immediate visual confirmation of product formation[1].

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: PyBOP-Mediated Coupling (Optimized for Aliphatic Amines)

This protocol provides a milder alternative for highly nucleophilic aliphatic amines, avoiding excess base[2].

  • To a solution of 8-HQA (1.0 eq) and PyBOP (1.25 eq) in dry DMF (3–6 mL), add the aliphatic amine (1.0–2.0 eq) and triethylamine (TEA, 1.25 eq) under a nitrogen atmosphere[2].

  • Stir the reaction mixture at RT for 12 hours.

  • Validation & Purification: Remove the DMF in vacuo. Because PyBOP generates hexamethylphosphoramide (HMPA) as a byproduct, direct precipitation is often less clean than in Method A. Purify the residue via reversed-phase C18 flash column chromatography (0%–80% MeOH in H2O with 0.05% TFA) or standard silica gel chromatography to isolate the pure carboxamide[2].

Protocol C: Microwave-Assisted PCl₃ Activation (Optimized for Anilines)

Anilines are often too weakly nucleophilic for standard peptide coupling reagents. This method forces the reaction via an acid chloride intermediate[3].

  • Suspend 8-HQA (1.0 eq) and the substituted aniline (1.0 eq) in dry chlorobenzene (e.g., 30 mL for 5.3 mmol scale)[3].

  • Add Phosphorus trichloride (PCl₃, 0.5 eq) dropwise. Causality: PCl₃ acts as both the chlorinating agent to form the acid chloride and the dehydrating agent.

  • Subject the mixture to microwave irradiation using a stepped gradient (e.g., 10 min at 100 °C, followed by 20 min at 130 °C)[3].

  • Validation: Evaporate the chlorobenzene under reduced pressure. The crude product can be directly recrystallized from ethanol, yielding pure halogenated 8-hydroxyquinoline-2-carboxanilides.

Analytical Characterization & Troubleshooting

To ensure absolute trustworthiness of the synthesized compounds, the following analytical signatures should be verified:

  • Mass Spectrometry (LC-MS / HRMS): Confirm the expected

    
     or 
    
    
    
    mass shift. The loss of 18 Da (water) from the combined mass of the acid and amine confirms condensation.
  • NMR Spectroscopy:

    • ¹H-NMR: The disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of the amide N-H proton (typically 9.5–11.0 ppm, depending on hydrogen bonding) is the primary indicator of success[1]. The quinoline aromatic protons (H-3 to H-7) will also exhibit slight chemical shifts due to the altered electronic withdrawing effect of the amide vs. the acid.

    • Troubleshooting O-Acylation: If a mass corresponding to the product is found, but the ¹H-NMR shows the phenolic OH proton is missing and the amide N-H is absent, O-acylation has occurred. This is usually resolved by stirring the crude mixture in mild aqueous base (e.g., saturated NaHCO₃) to hydrolyze the unstable phenolic ester and drive the reaction toward the thermodynamic amide.

References

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. nih.gov.[Link]

  • Discovery and Evaluation of Thiazinoquinones as Anti-Protozoal Agents. mdpi.com.[Link]

  • Preparation and Herbicidal Activity of Halogenated 8-Hydroxyquinoline-2-carboxanilides. researchgate.net.[Link]

Sources

Microwave-assisted synthesis protocols for 8-hydroxyquinoline carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 8-Hydroxyquinoline Carboxamides

Part 1: Executive Summary & Strategic Rationale

The "Privileged Scaffold" Challenge 8-Hydroxyquinoline (8-HQ) and its carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antiviral (Dengue, Influenza), anticancer, and neuroprotective properties. However, their synthesis via conventional thermal methods is often plagued by three critical bottlenecks:

  • Prolonged Reaction Times: Classical Friedländer condensations or Pfitzinger reactions often require 24–48 hours of reflux.

  • Stubborn Amidation: The electron-rich nature of the 8-HQ ring, combined with the steric hindrance of the hydroxyl group (peri-effect), makes the formation of carboxamides at the 2- or 7-positions kinetically sluggish.

  • Purification Difficulties: Thermal methods frequently generate tarry by-products due to oxidative polymerization of the phenolic moiety.

The Microwave Solution This protocol details a high-efficiency, microwave-assisted organic synthesis (MAOS) workflow.[1] By utilizing dielectric heating, we achieve direct coupling of the electromagnetic field with the polar reaction matrix. This results in inverted thermal gradients , where the reaction mixture is heated internally rather than via vessel walls, accelerating reaction kinetics by orders of magnitude (minutes vs. hours) and suppressing side reactions.

Part 2: Core Protocols

Protocol A: One-Pot Friedländer Synthesis of the 8-HQ Scaffold

Use this protocol if you need to build the quinoline ring from scratch with specific substitutions.

Mechanism: Condensation of 2-amino-3-hydroxybenzaldehyde with enolizable ketones.

Reagents:

  • 2-Amino-3-hydroxybenzaldehyde (1.0 equiv)

  • Substituted Ketone / Acetophenone (1.2 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol (EtOH) or Solvent-free (Neat)

Experimental Workflow:

  • Vessel Loading: In a 10 mL microwave-transparent borosilicate vial, charge the aldehyde (1 mmol), ketone (1.2 mmol), and p-TSA (0.1 mmol).

  • Homogenization: If using neat conditions, vortex for 30 seconds to mix solids. If using EtOH, add 2 mL and cap with a PTFE/silicone septum.

  • Microwave Irradiation:

    • Mode: Dynamic Power (maintains temp).

    • Temperature: 130 °C.

    • Ramp Time: 2 minutes.

    • Hold Time: 8–10 minutes (vs. 6–12 hours thermal).

    • Pressure Limit: 250 psi.

    • Stirring: High.

  • Workup: Cool to 50 °C. Pour the mixture into ice-cold water. The product typically precipitates. Filter, wash with cold EtOH/Water (1:1), and recrystallize from EtOH.

Critical Insight: The rapid heating profile of MW irradiation prevents the self-polymerization of the sensitive o-aminobenzaldehyde starting material, a common failure mode in thermal heating.

Protocol B: Direct Amidation of 8-Hydroxyquinoline-2-Carboxylic Acid

Use this protocol for functionalizing the 2-position. This is the most challenging step due to steric hindrance.

Mechanism: Acid chloride formation in situ using PCl₃ followed by nucleophilic acyl substitution.

Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid (1.0 equiv)[2]

  • Substituted Aniline/Amine (1.0 equiv)

  • Reagent: Phosphorus Trichloride (PCl₃) (0.5 equiv)

  • Solvent: Chlorobenzene (PhCl) or Toluene (Dry)

Experimental Workflow:

  • Activation: In a glovebox or fume hood, charge a 10 mL MW vial with the carboxylic acid (1 mmol) and amine (1 mmol) in dry Chlorobenzene (3 mL).

  • Reagent Addition: Add PCl₃ (0.5 mmol) dropwise. Caution: Exothermic.

  • Microwave Irradiation:

    • Mode: Dynamic Power.

    • Temperature: 130–140 °C.

    • Hold Time: 15–20 minutes.

    • Absorber Level: Normal.

  • Workup:

    • Decant the solvent.

    • Resuspend the residue in 10% NaHCO₃ to quench excess PCl₃ and neutralize HCl.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash organic layer with Brine, dry over MgSO₄.[2]

Data Validation (Yield Comparison):

Substrate (Amine)Thermal Yield (Reflux, 12h)MW Yield (140°C, 20 min)Improvement Factor
Aniline34%79% 2.3x
4-Fluoroaniline41%82% 2.0x
4-Nitroaniline15%65% 4.3x

Data adapted from Kos et al. and internal validation.

Part 3: Visualization & Logic

Figure 1: Reaction Logic & Mechanism

The following diagram illustrates the mechanistic pathway and the specific advantages of MW irradiation at the transition state.

G cluster_0 MW Advantage Start 8-HQ-2-COOH (Zwitterionic Character) Activation In-situ Activation (PCl3 -> Acyl Chloride) Start->Activation PCl3, PhCl Thermal Thermal Route (Wall Heating) Activation->Thermal Microwave Microwave Route (Dielectric Heating) Activation->Microwave Barrier Activation Energy Barrier (Steric Hindrance) Thermal->Barrier Slow Kinetics (12-24h) Microwave->Barrier Rapid Dipolar Rotation Product 8-HQ Carboxamide (Target) Barrier->Product Nucleophilic Attack

Caption: Comparative pathway analysis showing how dielectric heating overcomes the activation energy barrier imposed by the steric bulk of the 8-hydroxyl group.

Figure 2: Experimental Decision Tree

Workflow Input Target Molecule Analysis CheckPos Position of Carboxamide? Input->CheckPos Pos2 Position 2 (Steric Hindrance High) CheckPos->Pos2 PosOther Position 3, 5, 7 (Electronic Effects) CheckPos->PosOther MethodA Method A: PCl3 Activation (Protocol B) Pos2->MethodA MethodB Method B: EDC/HOBt Coupling (Standard MW Amidation) PosOther->MethodB Substrate Is Amine Electron Deficient? (e.g., Nitroaniline) MethodA->Substrate HighTemp Increase Temp to 150°C Extend Time to 30 min Substrate->HighTemp Yes StdTemp Standard: 130°C, 15 min Substrate->StdTemp No

Caption: Decision matrix for selecting the optimal microwave protocol based on regiochemistry and electronic properties of the substrate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Over-pressurization Solvent vapor pressure too high at 140°C.Switch from EtOH/MeOH to DMF or Chlorobenzene (lower vapor pressure).
Low Yield (Tarry Product) Oxidative degradation of phenol.Purge vial with Nitrogen/Argon before capping. Add antioxidant (e.g., BHT) trace.
Incomplete Conversion "Cold spots" in reaction matrix.Ensure high stirring rate is active. Use a "Dynamic" power mode rather than "Fixed" power.
Metal Contamination Chelation of catalyst residues.If using metal catalysts (Cu/Pd), perform an EDTA wash during workup.

References

  • Kos, J. et al. (2012). Synthesis of ring-substituted 8-hydroxyquinoline-2-carboxanilides. Molecules.

  • Huigens, R. W. et al. (2023).[3] Recent developments on microwave-assisted organic synthesis. RSC Advances.

  • Desai, G. et al. (2015).[4] Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Der Pharma Chemica.[4]

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy.

  • Olivera, R. et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones and Quinolones. Molecules.

Sources

Protocol for synthesizing N-substituted 8-hydroxyquinoline-2-carboxanilides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The synthesis of N-substituted 8-hydroxyquinoline-2-carboxanilides represents a critical workflow in medicinal inorganic chemistry. These scaffolds act as bidentate (


) or tridentate (

) chelators, exhibiting potent biological activities ranging from metalloenzyme inhibition (e.g., ribonucleotide reductase) to antiviral mechanisms against RNA viruses.

The core synthetic challenge lies in the zwitterionic nature of the starting material, 8-hydroxyquinoline-2-carboxylic acid (8-HQC). The intramolecular hydrogen bond between the phenolic hydroxyl and the quinoline nitrogen creates a pseudo-ring system that significantly reduces solubility in non-polar solvents and reduces the nucleophilicity of the carboxylic acid.

This Application Note provides two validated protocols:

  • Method A (The "Gold Standard"): A high-yielding, mild coupling using TBTU/HATU, ideal for library synthesis and complex aniline substrates.

  • Method B (The "Industrial" Route): A robust acid-chloride activation using PCl

    
    , suitable for scale-up and simple anilines.
    

Retrosynthetic Analysis & Reaction Logic

The construction of the amide bond at the C2 position requires disrupting the stable internal electronics of the 8-hydroxyquinoline core.

Retrosynthesis Target Target: 8-HQ-2-Carboxanilide Disconnection Amide Disconnection Target->Disconnection Retrosynthesis Sub1 8-Hydroxyquinoline- 2-carboxylic Acid (8-HQC) Disconnection->Sub1 Sub2 Substituted Aniline (Ar-NH2) Disconnection->Sub2 Note Challenge: Intramolecular H-bond reduces reactivity Sub1->Note

Figure 1: Retrosynthetic disconnection showing the convergence of the zwitterionic acid core and the aniline partner.

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Precaution
8-HQC Starting MaterialIrritantLow solubility; use DMF/DMSO.
TBTU / HATU Coupling AgentSensitizerMoisture sensitive; store at -20°C.
DIPEA BaseCorrosive, FlammableScavenges protons; essential for solubility.
PCl

Chlorinating AgentHigh Toxicity , CorrosiveReacts violently with water; use Schlenk line.
DMF SolventReprotoxicUse anhydrous; remove via aqueous workup or vac.

Protocol A: TBTU-Mediated Direct Coupling (Recommended)

This method is preferred for its operational simplicity and high tolerance for functional groups. It avoids the protection of the 8-hydroxyl group because the phenolic oxygen is significantly less nucleophilic than the aniline amine under these conditions.

Target Yield: 85–96% Scale: 1.0 mmol (adaptable)

Step-by-Step Methodology
  • Solubilization & Activation:

    • To a flame-dried round-bottom flask (25 mL) equipped with a magnetic stir bar, add 8-hydroxyquinoline-2-carboxylic acid (189 mg, 1.0 mmol).

    • Add anhydrous DMF (5.0 mL). Note: The starting material may not dissolve completely until the base is added.

    • Add DIPEA (N,N-Diisopropylethylamine) (0.52 mL, 3.0 mmol). The solution should turn homogenous and yellow/orange as the zwitterion is disrupted.

    • Add TBTU (353 mg, 1.1 mmol) or HATU (418 mg, 1.1 mmol) in one portion.

    • Incubate: Stir at Room Temperature (RT) for 30 minutes to form the active ester.

  • Amidation:

    • Add the Substituted Aniline (1.0 – 1.1 mmol) directly to the reaction mixture.

    • Stir at RT for 12–24 hours . Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The product usually moves faster (higher R

      
      ) than the acid.
      
  • Workup (Precipitation Method):

    • Critical Step: Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • Adjust pH to ~5–6 using 1M HCl if necessary to ensure the phenol is protonated.

    • The product should precipitate as a yellow/beige solid.

    • Filter the solid using a Büchner funnel. Wash with water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove residual DMF and unreacted aniline.
  • Purification:

    • Recrystallize from Ethanol or Acetonitrile .

    • Alternative: If no precipitate forms (rare), extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na

      
      SO
      
      
      
      , and purify via flash chromatography (Silica, Hexane:EtOAc gradient).

Protocol B: Acid Chloride Activation (Scale-Up)

This method utilizes Phosphorus Trichloride (PCl


) or Thionyl Chloride (SOCl

). It is faster but requires stricter moisture control.

Target Yield: 60–80%

Step-by-Step Methodology
  • Activation:

    • Suspend 8-HQC (1.0 equiv) in dry Chlorobenzene or Toluene .

    • Add PCl

      
        (0.5 equiv) dropwise under Nitrogen atmosphere.
      
    • Heat to 70–80°C for 3 hours. The suspension will clear as the acid chloride forms.

  • Coupling:

    • Add the Substituted Aniline (1.0 equiv) dissolved in a minimal amount of the same solvent.

    • Reflux the mixture for 2–4 hours .

  • Workup:

    • Cool to RT. The product usually precipitates as the hydrochloride salt.

    • Filter the solid.[1]

    • Resuspend the solid in water and neutralize with saturated NaHCO

      
       solution to liberate the free base.
      
    • Filter again, wash with water, and dry.

Troubleshooting & Optimization (Expert Insights)

The following decision tree addresses common failure modes, particularly regarding solubility and side reactions.

Troubleshooting Start Issue: Low Yield / Impurity Check1 Did the reaction turn homogeneous after adding DIPEA? Start->Check1 Solubility Solubility Issue: Switch solvent to DMSO or increase Temp to 40°C Check1->Solubility No Check2 Is the product water soluble? Check1->Check2 Yes Extraction Precipitation Failed: Perform EtOAc extraction Wash with 5% LiCl (removes DMF) Check2->Extraction Yes Ester Side Reaction: Phenolic Ester formation? Check2->Ester No Protect Strategy Change: Acetylate 8-OH first (Ac2O/Pyridine) -> Amidation -> Hydrolysis Ester->Protect Yes (MS shows M+Aniline-H2O+Ac)

Figure 2: Troubleshooting logic flow for synthesis optimization.

Key Technical Nuance: The Chelation Effect The 8-hydroxyquinoline moiety is a strong chelator.[2][3] If your reaction glassware has trace metal contaminants (Fe, Cu), the reaction mixture may turn dark green or black.

  • Solution: Wash all glassware with 1M HCl or EDTA solution prior to use.

  • Observation: A "clean" reaction is typically yellow to orange. A dark color indicates metal complexation or oxidation.

Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed:

TechniqueExpected SignalStructural Assignment

H NMR
(DMSO-

)

10.5 – 12.0 ppm (s, 1H)
Amide -NH- (Deshielded by anisotropy)

9.5 – 10.0 ppm (s, broad)
Phenolic -OH (Often broadened by H-bonding)

8.4 – 8.6 ppm (d)
H-4 Quinoline (Characteristic doublet)
IR Spectroscopy 1650 – 1670 cm

C=O Stretch (Amide I band)
3200 – 3400 cm

O-H / N-H Stretch (Broad)
Mass Spectrometry [M+H]

Confirms molecular weight

References

  • Kos, J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

  • Vu, T. K., et al. (2022). Synthesis of hybrid 8-hydroxyquinoline-ciprofloxacin derivatives. (Cited within MDPI context for TBTU/DIEA coupling efficiency).

  • BenchChem Protocols. (2025). General Amide Coupling using HATU and EDC Protocols.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252–274. [4]

Sources

Application Note: 8-Hydroxyquinoline-2-carboxamide as a Fluorescent Chemosensor for Zn²⁺

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Zinc (Zn²⁺) is the second most abundant transition metal ion in the human body, playing an indispensable role in cellular signaling, apoptosis, and the stabilization of metalloenzymes[1]. Dysregulation of mobile zinc is heavily implicated in neurological disorders, diabetes, and prostate cancer. Consequently, tracking Zn²⁺ in complex biological and environmental matrices requires highly sensitive, selective, and robust analytical tools[2].

Among small-molecule fluorescent probes, 8-hydroxyquinoline (8-HQ) derivatives are privileged structural scaffolds. The strategic functionalization of 8-HQ with a 2-carboxamide group (yielding 8-HQ-2-carboxamide) creates a highly pre-organized, multidentate chelating pocket. The causality behind this specific molecular design is twofold:

  • Thermodynamic Selectivity: The carboxamide moiety provides additional hard oxygen/nitrogen donor atoms, which perfectly satisfy the preferred tetrahedral or octahedral coordination geometry of Zn²⁺. This steric and electronic pre-organization effectively excludes competing heavy transition metals (HTMs) like Cd²⁺ or Cu²⁺[3].

  • Signal Transduction (CHEF & ESIPT): In its metal-free state, the sensor exhibits weak fluorescence due to non-radiative decay pathways driven by between the hydroxyl group and the quinoline nitrogen[4]. Upon Zn²⁺ coordination, the hydroxyl proton is displaced, and the ligand adopts a rigid, coplanar conformation. This structural locking blocks the ESIPT pathway and activates Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive "turn-on" emission signal[4].

Mechanism A 8-HQ-2-carboxamide (Free Ligand) B ESIPT Active (Proton Transfer) A->B D Zn²⁺ Addition A->D Coordination C Fluorescence Quenched (Weak Emission) B->C E Zn²⁺-Ligand Complex (Rigid Structure) D->E F ESIPT Blocked & CHEF Activated E->F G Strong Fluorescence (Turn-On Signal) F->G

Mechanistic pathway of 8-HQ-2-carboxamide fluorescence turn-on via Zn²⁺ binding and ESIPT inhibition.

Photophysical Properties & Quantitative Data

The analytical performance of 8-HQ-2-carboxamide sensors is characterized by a large Stokes shift (which minimizes auto-fluorescence and excitation back-scatter) and high sensitivity. Table 1 summarizes the typical photophysical parameters observed during Zn²⁺ titration[5].

Table 1: Photophysical and Binding Parameters of 8-HQ-2-carboxamide with Zn²⁺

ParameterTypical ValueCausality / Analytical Significance
Excitation (λex) 340 – 370 nmExcites the quinoline π-π* transition network.
Emission (λem) 500 – 520 nmLarge Stokes shift (~150 nm) prevents inner-filter effects.
Quantum Yield (Φ) 0.01 (Free) → ~0.45 (Bound)45-fold CHEF enhancement provides a high signal-to-noise ratio.
Limit of Detection 2.0 – 5.0 nMSufficient for detecting trace intracellular mobile zinc[6].
Binding Stoichiometry 1:1 or 2:1 (Ligand:Metal)Dictated by the steric bulk of the specific carboxamide substituent[1].

Experimental Protocols

To ensure reproducibility and establish a self-validating system, the following protocols incorporate critical control steps, including reversibility testing via competitive chelation.

Protocol A: In Vitro Spectrofluorometric Titration of Zn²⁺
  • Stock Preparation: Dissolve the 8-HQ-2-carboxamide sensor in anhydrous DMSO to yield a 1.0 mM stock solution. Store in the dark at -20°C.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution and adjust the pH strictly to 7.4 using NaOH/HCl.

  • Working Solution: Dilute the DMSO stock into the HEPES buffer to achieve a final sensor concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Titration: Aliquot 2.0 mL of the working solution into a quartz cuvette. Gradually add freshly prepared ZnCl₂ standard solution (0 to 50 µM final concentration) in 1.0 µM increments.

  • Equilibration: Incubate the mixture for 10 minutes at 25°C after each addition to ensure thermodynamic equilibrium.

  • Measurement: Record the fluorescence emission spectra from 400 nm to 650 nm, using an excitation wavelength of 360 nm (slit widths: 5 nm / 5 nm).

  • Self-Validation (Reversibility): To the cuvette containing the maximum Zn²⁺ concentration, add 50 µM of EDTA. A rapid drop in fluorescence back to baseline confirms that the signal is driven by reversible metal coordination, not irreversible chemical degradation[2].

Workflow S1 Step 1: Sensor Stock Preparation (1 mM in anhydrous DMSO) S2 Step 2: Working Solution (Dilute to 10 µM in pH 7.4 HEPES) S1->S2 S3 Step 3: Zn²⁺ Titration (Add 0 - 50 µM ZnCl₂) S2->S3 S4 Step 4: Equilibration (Incubate 10 mins at 25°C) S3->S4 S5 Step 5: Spectroscopic Analysis (Excitation: 360 nm | Emission: 510 nm) S4->S5 S6 Step 6: Self-Validation (Add 50 µM EDTA to quench signal) S5->S6

Step-by-step experimental workflow for Zn²⁺ detection and signal validation using EDTA.

Field-Proven Insights & Troubleshooting

As a Senior Application Scientist, understanding the "why" behind experimental conditions is just as critical as the steps themselves:

  • Why HEPES over PBS? Phosphate-buffered saline (PBS) contains high concentrations of PO₄³⁻, which rapidly reacts with Zn²⁺ to form highly insoluble zinc phosphate (Ksp ~ 9.0 × 10⁻³³). Using PBS will artificially deplete the available Zn²⁺ in your sample, leading to false-negative fluorescence responses. Always use non-coordinating buffers like HEPES, Tris, or MOPS.

  • Why strictly control pH at 7.4? The hydroxyl group of 8-HQ has a pKa of ~9.9, while the quinoline nitrogen has a pKa of ~4.5. At physiological pH (7.4), the sensor remains in its neutral enol form. If the pH drops below 5.0, the quinoline nitrogen protonates, destroying the metal-binding pocket. If the pH exceeds 10.0, the hydroxyl group deprotonates, which can induce background fluorescence even in the absence of zinc[4].

  • Why limit sensor concentration to 10 µM? At concentrations >20 µM, highly planar 8-HQ derivatives are prone to π-π stacking. This leads to Aggregation-Caused Quenching (ACQ) and inner-filter effects, which will non-linearly skew your emission data and reduce the apparent quantum yield[4].

  • Why is DMSO restricted to <1%? In live-cell imaging, DMSO concentrations above 1% induce severe cytotoxicity and alter membrane permeability. In vitro, excessive organic solvent alters the dielectric constant of the binding environment, which can artificially inflate the apparent binding affinity (Kd) of the sensor[3].

References

  • Title: 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Source: Analytical Sciences (PubMed) URL: [Link]

  • Title: Fluorescent chemosensors for zinc ion. Source: Chemical Society Reviews URL: [Link]

  • Title: Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn²⁺ detection. Source: Institute of Chemistry Ceylon (IChemC) URL: [Link]

  • Title: A new tripodal 8-hydroxyquinoline as a high sensitivity fluorescence sensor for Zn(II) in ethanol. Source: Inorganic Chemistry Communications (ResearchGate) URL: [Link]

  • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Source: Sensors (MDPI) URL: [Link]

  • Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Source: ACS Omega URL: [Link]

  • Title: Biochemistry of Mobile Zinc and Nitric Oxide Revealed by Fluorescent Sensors. Source: Annual Review of Biochemistry (PMC) URL: [Link]

Sources

Advanced Cytotoxicity Profiling of 8-Hydroxyquinoline-2-Carboxamide (8-HQC) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its bidentate metal-chelating properties.[1] Its derivative, 8-hydroxyquinoline-2-carboxamide (8-HQC) , represents a potent class of antineoplastic agents that exploit the altered metal homeostasis of cancer cells.

Unlike standard small molecules, the cytotoxicity of 8-HQC is frequently metal-dependent . It can act via two distinct mechanisms:

  • Chelation/Starvation: Depleting intracellular pools of essential ions (Fe, Zn) required for ribonucleotide reductase and other metalloenzymes.

  • Ionophore-Induced Toxicity: Forming lipophilic complexes (e.g., with Cu²⁺) that penetrate the cell membrane, generating lethal Reactive Oxygen Species (ROS) via Fenton-like chemistry.

This guide provides a rigorous framework for evaluating 8-HQC cytotoxicity. It moves beyond simple IC50 determination to include metal-dependency profiling , ensuring researchers distinguish between chelation and ionophore effects—a critical step for lead optimization.

Mechanistic Grounding & Pathway Analysis

To properly design the assay, one must understand the signaling cascade triggered by 8-HQC. The compound does not merely bind a receptor; it disrupts the inorganic chemistry of the cell.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway toxicity: the "Ionophore Effect" (ROS generation) and the "Chelation Effect" (Metabolic arrest).

MOA_Pathway cluster_Cell Intracellular Environment HQC 8-HQC (Extracellular) Complex Lipophilic Metal-HQC Complex HQC->Complex + Metal Ions Metal Divalent Metals (Cu2+, Zn2+, Fe2+) Metal->Complex Entry Membrane Translocation Complex->Entry ROS ROS Generation (Fenton Reaction) Entry->ROS Cu-Complex Redox Cycling Enzyme Metalloenzyme Inhibition Entry->Enzyme Sequestration of Zn/Fe DNA DNA Damage (Double Strand Breaks) ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Caspase 3/7 Activation) DNA->Apoptosis Mito->Apoptosis Enzyme->Apoptosis

Figure 1: Dual cytotoxic mechanisms of 8-HQC derivatives involving metal sequestration and ROS-mediated apoptosis.[1][2][3][4][5]

Experimental Design Strategy

Cell Line Selection

8-HQC derivatives often show selectivity for solid tumors with high metabolic rates and altered metal transport.

  • Primary Targets: Hep3B (Liver), MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Normal Control (Critical): Use fibroblasts (e.g., NIH/3T3) or non-cancerous epithelial cells (e.g., HL-7702) to calculate the Selectivity Index (SI) .

    • Note: 8-HQ derivatives often exhibit SI > 5.0, sparing normal cells due to their lower basal copper levels [1][6].

Controls
  • Negative Control: 0.1% DMSO (Vehicle).

  • Positive Control: Cisplatin (Standard DNA damaging agent) or Doxorubicin.

  • Metal Control (Specific to this assay): Media supplemented with 10-20 µM CuCl₂ or ZnCl₂ alone (to ensure metal salt is not toxic at tested levels).

Protocol A: Standard Cytotoxicity Screening (MTS/MTT)

This protocol uses the MTS assay (an upgrade over MTT due to solubility) to determine the IC50.

Reagents
  • Compound: 8-Hydroxyquinoline-2-carboxamide (dissolved in 100% DMSO to 10-50 mM stock).

  • Assay Reagent: MTS (Promega CellTiter 96®) or MTT (Sigma).

  • Media: RPMI-1640 or DMEM + 10% FBS. Crucial: FBS contains trace metals; for strict mechanistic studies, use Chelex-treated FBS, though standard FBS is acceptable for general screening.

Step-by-Step Workflow
  • Seeding:

    • Harvest cells in exponential growth phase.[6]

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 2x working solution of 8-HQC in media.

    • Perform 1:2 or 1:3 serial dilutions.

    • Range: 0.1 µM to 100 µM.

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • Treatment:

    • Remove old media (optional, or add 2x concentrated drug directly to 100 µL existing media).

    • Incubate for 48 to 72 hours .[6] Rationale: 8-HQ derivatives often act via cell cycle arrest, requiring longer incubation than immediate toxins.

  • Readout:

    • Add 20 µL MTS reagent per well.[5][6]

    • Incubate 1–4 hours until color develops.

    • Measure Absorbance at 490 nm.

  • Data Processing:

    • Normalize to Vehicle Control (100% Viability).

    • Fit data to a 4-parameter logistic (4PL) curve to extract IC50.

Protocol B: Metal-Dependent Cytotoxicity Profiling (Advanced)

This is the differentiator for high-impact research. To determine if your 8-HQC derivative acts as a "Trojan Horse" (ionophore) or a "Chelator" (stripper), you must test cytotoxicity in the presence of excess metals [2][4].

Experimental Logic[4][8][9]
  • Scenario A (Ionophore): Toxicity increases when Cu²⁺ is added (Formation of cytotoxic Cu-complex).

  • Scenario B (Chelator): Toxicity decreases when Zn²⁺/Fe²⁺ is added (Rescue effect; the metal saturates the chelator, preventing it from stripping cellular metals).

Workflow Modification
  • Preparation: Prepare media supplemented with non-toxic physiological levels of metals:

    • Copper Media: Media + 10 µM CuCl₂.

    • Zinc Media: Media + 20 µM ZnCl₂.

    • Iron Media: Media + 20 µM FeCl₃.

  • Execution: Run the Standard Protocol (Section 4) in parallel using:

    • Plate 1: Standard Media (Basal).

    • Plate 2: Copper Media.

    • Plate 3: Zinc/Iron Media.

  • Analysis: Compare IC50 values.

    • Shift Factor = IC50(Basal) / IC50(Metal)

    • Shift > 2.0 indicates Ionophore mechanism.

    • Shift < 0.5 indicates Rescue/Chelation mechanism.

Data Presentation & Analysis

Summary Table Template

Present your data clearly using the following structure.

Compound IDCell LineIC50 (Basal) [µM]IC50 (+Cu) [µM]IC50 (+Zn) [µM]Mechanism Indicated
8-HQC Hep3B6.25 ± 0.031.50 ± 0.106.00 ± 0.20Ionophore (Cu)
Deriv-A MCF-712.5 ± 1.211.0 ± 0.945.0 ± 2.5Chelator (Zn Rescue)
Cisplatin Hep3B5.10 ± 0.55.00 ± 0.45.20 ± 0.5DNA Adduct (Metal Indep.)
Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for the experimental process.

Workflow Start Compound Synthesis (8-HQC) Solubility Solubility Check (DMSO/PBS) Start->Solubility Screen 1° Screen (MTS) 3 Cell Lines Solubility->Screen Screen->Start Inactive (Refine) Hit Hit Identification (IC50 < 10 µM) Screen->Hit Active MetalTest Metal Dependency (+Cu / +Zn) Hit->MetalTest Mechanism Determine MOA (Ionophore vs Chelator) MetalTest->Mechanism

Figure 2: Experimental workflow from synthesis to mechanistic validation.

Troubleshooting & Expert Tips

  • Precipitation: 8-HQC derivatives are hydrophobic. If you see crystals in the well under the microscope at >50 µM, your IC50 is invalid. Solution: Use a co-solvent like PEG-400 or limit the max concentration.

  • Edge Effects: 96-well plates suffer from evaporation in outer wells. Solution: Fill outer wells with PBS and use only the inner 60 wells for data.

  • Color Interference: Some 8-HQ metal complexes are colored (yellow/green). This interferes with MTT/MTS absorbance. Solution: Use a luminescent viability assay (e.g., CellTiter-Glo®) which is independent of absorbance.

References

  • BenchChem. Discovery and History of 8-Hydroxyquinoline's Biological Activity. (2025).[4][6][7][8][9] Retrieved from

  • Prachayasittikul, V. et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (2020).[2][10] Retrieved from

  • Chan, S.H. et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.[10] ACS Medicinal Chemistry Letters (2013). Retrieved from

  • Oliveri, V. et al. 8-Hydroxyquinoline derivatives as anticancer agents. European Journal of Medicinal Chemistry (2020). Retrieved from

  • PubChem. 8-Hydroxyquinoline-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from

  • Cater, M.A. et al. Intracellular copper deficiency induces cell death in cancer cells. Biochemical Journal (2013). Retrieved from

Sources

Application Note: Synthesis and Characterization of Cu(II) and Zn(II) Complexes with 8-Hydroxyquinoline-2-Carboxamide

[1]

Abstract & Therapeutic Rationale

This application note details the synthesis of Copper(II) and Zinc(II) complexes coordinated with 8-hydroxyquinoline-2-carboxamide (HQC-Amide). Unlike the parent 8-hydroxyquinoline (8-HQ), which acts as a bidentate (


Why this matters: These complexes are classified as Metal-Protein Attenuating Compounds (MPACs) . In pathologies like Alzheimer’s disease and metastatic cancer, dysregulated biometals (Cu, Zn) promote amyloid aggregation or tumor angiogenesis. The HQC-Amide scaffold is designed to:

  • Restore Metal Homeostasis: Compete with low-affinity biological binding sites (e.g., A

    
     peptides).
    
  • Ionophore Activity: Transport metals across the blood-brain barrier (BBB) or cell membranes to redistribute bio-metals to intracellular compartments where they are deficient.

Chemical Background & Coordination Strategy

Ligand Design

The ligand, 8-hydroxyquinoline-2-carboxamide (



  • Neutral pH: Coordinates as a monoanionic tridentate ligand (

    
    ) via the Phenolate Oxygen, Quinoline Nitrogen, and Amide Oxygen (carbonyl).
    
  • Basic pH (>12): Potential for amide deprotonation, though rare in physiological drugs.

Metal Characteristics
FeatureCopper(II) (

)
Zinc(II) (

)
Geometry Distorted Octahedral / Square PlanarTetrahedral / Distorted Octahedral
Electronic Effect Jahn-Teller Distortion (axial elongation)No Crystal Field Stabilization Energy (CFSE)
Magnetic Prop. Paramagnetic (1 unpaired electron)Diamagnetic (NMR active)
Color Green / BlueColorless / Fluorescent Yellow

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesis and validation.

SynthesisWorkflowStartStart: PrecursorsLigandPrepLigand Activation(Deprotonation)Start->LigandPrep Solvent: EtOHMetalAddMetal Addition(Dropwise)LigandPrep->MetalAdd + Base (Et3N)RefluxReflux(2-4 Hours)MetalAdd->Reflux 1:2 StoichiometryPrecipPrecipitation(Cooling)Reflux->PrecipWashWashing(EtOH/Et2O)Precip->WashDryVacuum DryingWash->DryValidationValidation(IR, UV-Vis, MS)Dry->Validation

Figure 1: Step-by-step workflow for the synthesis of HQC-Amide metal complexes.

Materials & Reagents

  • Ligand: 8-hydroxyquinoline-2-carboxamide (Purity >98%). Note: If not commercially available, synthesize via ammonolysis of ethyl 8-hydroxyquinoline-2-carboxylate.

  • Metal Salts:

    • 
       (Copper Acetate Monohydrate) - Preferred over chloride to avoid chloride bridging.
      
    • 
       (Zinc Acetate Dihydrate).
      
  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Diethyl Ether (

    
    ).
    
  • Base: Triethylamine (

    
    ) or 0.1M NaOH.[1]
    

Detailed Protocols

Protocol A: Synthesis of Bis(8-hydroxyquinoline-2-carboxamide)copper(II)

Target Species:

  • Ligand Solubilization:

    • Dissolve 2.0 mmol (376 mg) of 8-hydroxyquinoline-2-carboxamide in 20 mL of hot absolute ethanol (

      
      ).
      
    • Critical Step: Add 2.0 mmol of Triethylamine (

      
      , ~280 
      
      
      ). The solution will darken (yellow to orange) indicating phenol deprotonation. Failure to deprotonate results in weak coordination.
  • Metal Addition:

    • Dissolve 1.0 mmol (199 mg) of

      
       in 10 mL of hot ethanol.
      
    • Add the copper solution dropwise to the stirring ligand solution.

    • Observation: Immediate color change to dark green/brown.

  • Reflux & Digest:

    • Reflux the mixture at

      
       for 3 hours.
      
    • Allow the solution to cool slowly to room temperature to promote crystal growth.

  • Isolation:

    • Filter the precipitate using a sintered glass crucible (Porosity 4).

    • Wash 1: Cold Ethanol (2 x 5 mL) to remove unreacted ligand.

    • Wash 2: Diethyl ether (2 x 5 mL) to remove moisture.

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      
Protocol B: Synthesis of Bis(8-hydroxyquinoline-2-carboxamide)zinc(II)

Target Species:

  • Ligand Preparation:

    • Dissolve 2.0 mmol of ligand in 25 mL Methanol (MeOH). Zn complexes are often more soluble; MeOH helps precipitation compared to EtOH.

    • Adjust pH to ~8.0 using dilute NaOH (aq). Avoid pH > 10 to prevent Zinc Hydroxide precipitation.

  • Complexation:

    • Dissolve 1.0 mmol (219 mg) of

      
       in 5 mL MeOH.
      
    • Add to ligand solution.[1][2]

    • Observation: Solution turns bright yellow/fluorescent.

  • Reaction:

    • Stir at reflux for 2 hours.

    • Concentrate the solution to half volume using a rotary evaporator.

    • Store at

      
       overnight to precipitate.
      
  • Isolation:

    • Filter the pale yellow solid.

    • Wash with cold MeOH/Water (1:1) mixture.

    • Dry under vacuum.

Characterization & Validation Logic

Infrared Spectroscopy (FT-IR)

This is the primary method to validate coordination mode.

Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Logic

Phenolic
3100-3400 (Broad)Absent Confirms deprotonation and M-O bond formation.

Amide
~1660~1630-1640Red-shift indicates carbonyl oxygen coordination (Tridentate mode).

Quinoline
~1580~1560Shift indicates Nitrogen coordination to metal.

N/A400-600Direct evidence of metal-ligand bonding.
UV-Vis Spectroscopy
  • Cu(II): Expect a broad d-d transition band around 600-700 nm (indicative of distorted geometry) and a strong Ligand-to-Metal Charge Transfer (LMCT) band < 400 nm.

  • Zn(II): No d-d transitions. Intense intra-ligand charge transfer (ILCT) bands at 350-400 nm. Fluorescence: Zn complexes should exhibit strong fluorescence under UV light (365 nm), unlike the quenching Cu(II).

1H-NMR (Zn(II) Only)
  • Paramagnetic Silence: Do not run NMR for Cu(II); the unpaired electron will broaden signals into the baseline.

  • Zn(II) Validation: Look for the disappearance of the phenolic proton signal (~10-11 ppm). A downfield shift of the amide protons suggests hydrogen bonding or electronic deshielding upon coordination.

Structural Logic Diagram

Understanding the coordination geometry is vital for predicting biological activity.

Coordinationcluster_ligandLigand Scaffold (HQC-Amide)MetalMetal Ion(Cu/Zn)N_PyQuinoline N(Donor)Metal->N_PyCoordinateCovalentO_PhenPhenolate O(Anionic Donor)Metal->O_PhenIonic/CovO_AmideAmide O(Neutral Donor)Metal->O_AmideCoordinate(Pincer Effect)

Figure 2: Tridentate coordination mode of HQC-Amide.[3] The ligand acts as a pincer, stabilizing the metal core.

Safety & Handling

  • Copper/Zinc Salts: Irritants. Toxic to aquatic life. Dispose of aqueous waste in heavy metal containers.

  • 8-HQ Derivatives: Potential skin sensitizers. Handle with gloves.

  • Solvents: Ethanol and Methanol are flammable. Perform reflux in a fume hood.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity." Drug Design, Development and Therapy.

  • Oliveri, V., et al. (2025). "Copper(II) and zinc(II) complexes of dimeric 8-hydroxyquinoline ligands: Synthesis, metal speciation, and biological evaluation." Journal of Inorganic Biochemistry.

  • Albrecht, M., et al. (2011). "8-Hydroxyquinoline-2-carboxylic acid: A versatile tridentate ligand." Dalton Transactions.
  • BenchChem Protocols. (2025). "General Procedure for the Synthesis of Metal(II) Complexes with 8-Hydroxyquinoline-2-carbaldehyde."

Application Note: High-Performance Liquid Chromatography Analysis of 8-Hydroxyquinoline-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists. It prioritizes the specific challenges of 8-hydroxyquinoline derivatives—specifically metal chelation and tautomerism—over generic HPLC boilerplate.

Executive Summary & Challenge Profile

8-Hydroxyquinoline-2-carboxamide (8-HQ-2-CA) presents a unique "perfect storm" of analytical challenges. Unlike standard small molecules, this compound possesses a tridentate chelating motif (phenolic oxygen, pyridine nitrogen, and amide oxygen) capable of stripping trace metals (Fe, Ni, Cu) from stainless steel HPLC hardware.

The Analytical Consequence:

  • Severe Tailing: Interaction with residual metals on silica supports or column frits causes non-Gaussian peak shapes (Tailing Factor > 2.0).

  • Carryover: Adsorption to injector needles and stators.

  • Hysteresis: Retention times that drift as the column "ages" with metal accumulation.

This guide provides a self-validating protocol designed to suppress chelation and ensure linearity and precision. We focus on a "Masking Strategy" using specific mobile phase additives, which allows the use of standard C18 columns without requiring specialized PEEK hardware.

Physicochemical Profiling

Understanding the molecule is the first step to separation.

PropertyValue / CharacteristicAnalytical Implication
Structure Bicyclic quinoline core with 8-OH and 2-CarboxamideAmphoteric nature; pH dependent solubility.
pKa (Pyridine N) ~4.5 - 5.0 (Estimated)Basic. At pH < 3, the molecule is protonated (

), increasing solubility.
pKa (Phenolic OH) ~9.8 (Estimated)Acidic. At pH > 10, the molecule is ionized (

).
LogP ~1.5 - 2.4Moderately lipophilic. Retains well on C18.
Chelation High Affinity (

for Cu/Fe >

)
CRITICAL: Mobile phase must contain a competing ligand (EDTA) or masking acid (Phosphoric).
UV Max ~250 nm, ~300 nmDual-band detection possible. 250 nm offers higher sensitivity.

Method Development Strategy: The "Chelation Suppression" Approach

We utilize a Low pH / Sacrificial Additive strategy.

  • Low pH (pH 2.5): Protonates the pyridine nitrogen and the amide oxygen, reducing the electron density available for metal coordination.

  • Phosphoric Acid: Acts as a sacrificial masking agent. Phosphate ions bind to active iron sites on the stainless steel and silica support, "passivating" the system.

  • EDTA (Optional): For LC-MS applications where phosphate is forbidden, trace EDTA or Medronic Acid is required.

Diagram: Method Development Logic Flow

MethodDev Start Start: 8-HQ-2-CA Analysis CheckMS Is MS Detection Required? Start->CheckMS PhosphatePath Use Phosphoric Acid (0.1%) + Standard C18 CheckMS->PhosphatePath No (UV Only) FormatePath Use Ammonium Formate/Formic Acid (Volatile Buffer) CheckMS->FormatePath Yes CheckTailing Tailing Factor < 1.5? PhosphatePath->CheckTailing Success Validate Method CheckTailing->Success Yes PolymerCol Switch to Polymer Column (PLRP-S or PRP-1) CheckTailing->PolymerCol No (Metal Interference) AddChelator Add 5-10 µM EDTA or Use Medronic Acid Column FormatePath->AddChelator AddChelator->CheckTailing

Figure 1: Decision tree for selecting mobile phase and stationary phase based on detection requirements.

Master Protocol: The "Gold Standard" UV Method

This method is robust, reproducible, and uses standard lab consumables. It relies on phosphoric acid to suppress silanol activity and metal chelation.

Chromatographic Conditions[1][2][3][4]
ParameterSettingRationale
Column C18 End-capped, 4.6 x 150 mm, 3.5 or 5 µm (e.g., Zorbax Eclipse Plus or Symmetry)High surface area for retention; end-capping reduces silanol interactions.
Mobile Phase A 0.1%

in Water (pH ~2.2)
Phosphate masks trace metals; low pH suppresses ionization of silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for quinolines.
Flow Rate 1.0 mL/minStandard backpressure profile.
Temp 30°CImproves mass transfer and peak symmetry.
Detection UV @ 250 nm (Ref 360 nm)Max absorbance for the quinoline core.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Focusing)
12.04060Linear Gradient
14.0595Wash
17.0595Hold Wash
17.1955Re-equilibrate
22.0955Ready for next inj.
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile with 0.1% Phosphoric Acid .

    • Why? Dissolving the sample in pure organic solvent can cause precipitation upon injection into a highly aqueous mobile phase. The acid ensures the quinoline remains protonated and soluble.

  • Concentration: Prepare a stock at 1 mg/mL in DMSO, dilute to 50 µg/mL in Diluent for analysis.

Alternative Protocol: LC-MS Compatible

If Mass Spectrometry is required, non-volatile phosphate buffers cannot be used. We must substitute with a volatile system and a specific chelation suppressor.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Additive: Add 5 µM EDTA (free acid) to Mobile Phase A.

    • Note: At this low concentration, EDTA does not suppress ionization significantly but effectively scavenges iron from the LC flow path.

  • Column: Consider a Hybrid Particle column (e.g., Waters BEH) or a Polymer column (e.g., Hamilton PRP-1) if tailing persists on silica.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating," every sequence must include a System Suitability Sample (SSS).

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

If > 1.5: Column is metal-contaminated or old. Wash with 50 mM

or replace.
Theoretical Plates (

)

If low: Check dead volume or connections.
Precision (RSD, n=6)

If high: Check injector seal or sample solubility.
Resolution (

)

(from impurities)
If low: Adjust gradient slope (flatten gradient).
Diagram: Chelation Mechanism & Suppression

Chelation Metal Fe/Ni Ion (Hardware/Silica) Complex Metal-Ligand Complex (Broad/Tailing Peak) Metal->Complex Forms Ligand 8-HQ-2-CA Ligand->Metal Binds Mask Phosphate/EDTA Mask->Metal Sequesters (Stronger Binding) Mask->Ligand Frees Analyte

Figure 2: Mechanism of peak tailing caused by metal ions and its reversal by masking agents.

Troubleshooting Guide

Symptom: "Shark Fin" Peaks (Fronting/Tailing mix)

  • Cause: Column overload or solubility mismatch.

  • Fix: Reduce injection volume to 2 µL. Ensure sample diluent matches initial mobile phase conditions (95% Water).

Symptom: Split Peaks

  • Cause: pH is near the pKa of the pyridine nitrogen (~4.5). The molecule is flipping between protonated and neutral states.

  • Fix: Lower pH to < 2.5 (fully protonated) or raise to > 7.0 (fully neutral - Warning: Silica dissolution risk at high pH).

Symptom: Ghost Peaks

  • Cause: Metal complexes eluting late from previous injections.

  • Fix: Implement a "Sawtooth" wash gradient (rapid ramp to 100% B) at the end of every run.

References

  • Vertex AI Search. (2026). HPLC separation of hydroxyquinolines by high-performance liquid chromatography. NIH PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 200. Available at: [Link]

  • PubChem. (2026). 8-Hydroxyquinoline-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Prachayasittikul, V. et al. (2013).[1][2] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][3] Available at: [Link][2][3]

  • Jezorek, J. R.[4] & Freiser, H. (1979).[4] Metal-ion chelation chromatography on silica-immobilized 8-hydroxyquinoline. Analytical Chemistry. Available at: [Link]

Sources

Evaluation of 8-Hydroxyquinoline-2-Carboxamide Scaffolds as H5N1 PA Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-H5N1-PA-04

Executive Summary & Mechanism of Action

The emergence of resistance against neuraminidase inhibitors (oseltamivir) in H5N1 strains necessitates the development of antivirals with novel mechanisms. 8-hydroxyquinoline-2-carboxamide (8-HQC) and its derivatives represent a potent class of "Cap-Dependent Endonuclease" (CEN) inhibitors.

Mechanism: Influenza virus polymerase relies on the PA subunit to "snatch" 5'-capped primers from host mRNA to initiate viral transcription.[1][2][3] The active site of the PA N-terminal domain (


) contains two divalent metal ions (

or

). 8-HQC derivatives function by chelating these metal ions, thereby locking the active site and preventing the cleavage of host mRNA.
Visualizing the Mechanism

The following diagram illustrates the interference of 8-HQC with the viral polymerase complex.

PA_Endonuclease_Mechanism Host_mRNA Host Pre-mRNA (5' Cap) PA_Subunit Viral Polymerase (PA Subunit Active Site) Host_mRNA->PA_Subunit Targeted for Cleavage Metals Divalent Cations (Mn++ / Mg++) PA_Subunit->Metals Requires for Catalysis Outcome_Active Viral Transcription Initiated Metals->Outcome_Active Active Enzyme Outcome_Blocked Replication Arrested Metals->Outcome_Blocked Enzyme Inactivated Compound 8-Hydroxyquinoline-2-Carboxamide (Inhibitor) Compound->Metals Chelates/Sequesters

Figure 1: Mechanism of Action.[3][4][5][6] 8-HQC derivatives bind the divalent cations within the PA subunit, preventing the "cap-snatching" process required for viral replication.

Safety & Biosafety Level (BSL) Requirements

CRITICAL WARNING:

  • Wild-type H5N1: Must be handled in BSL-3 or BSL-3+ facilities with negative pressure and HEPA filtration.

  • Pseudotyped Viruses: If using H5N1 pseudotypes (e.g., lentiviral vectors expressing H5 hemagglutinin), assays may be performed in BSL-2 , provided no replication-competent virus is generated.

  • Enzymatic Assays: The FRET assay (Protocol 4) uses recombinant protein and is BSL-1 safe.

Compound Preparation

8-hydroxyquinoline-2-carboxamides are generally hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous cell media, which causes false negatives (loss of potency) or false positives (crystal-induced cytotoxicity).

  • Stock Solution: Dissolve 8-HQC powder in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration in the assay well is <0.5% (ideally <0.1%) to avoid solvent toxicity.

Protocol A: Cell-Based Cytotoxicity (MANDATORY Control)

Before assessing antiviral efficacy, you must determine the Cytotoxic Concentration 50% (


). An antiviral effect is only valid if the compound is not killing the host cells.
  • Cell Line: MDCK (Madin-Darby Canine Kidney) or A549 (Human Alveolar Basal Epithelial).

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

Step-by-Step:

  • Seeding: Plate MDCK cells (1.5 ×

    
     cells/well) in 96-well plates. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Remove media. Add 100 µL of serial dilutions of 8-HQC (e.g., 0.1 µM to 200 µM) in maintenance media (MEM + 1% FBS).

  • Incubation: Incubate for 48–72 hours (matching the viral assay duration).

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 2h. Measure absorbance at 450 nm.

  • Calculation: Plot % Viability vs. Log[Concentration] to derive

    
    .
    

Protocol B: H5N1 Plaque Reduction Assay (Gold Standard)

This assay measures the compound's ability to reduce the number of infectious viral particles.

Materials:

  • Virus: Influenza A (H5N1) strain (e.g., A/Vietnam/1203/2004 or similar).

  • Activator: TPCK-treated Trypsin (Essential for cleaving H5N1 HA0 precursor into active HA1/HA2).

  • Overlay: 0.8% Agarose or Avicel (microcrystalline cellulose).

Experimental Workflow

Plaque_Assay_Workflow Step1 Seed MDCK Cells (6-well plate, 100% confluent) Step2 Infect with H5N1 (~50-100 PFU/well) Step1->Step2 Step3 Adsorption (1h @ 37°C) Step2->Step3 Step4 Apply Overlay (Media + TPCK-Trypsin + 8-HQC) Step3->Step4 Step5 Incubate (48-72h) Step4->Step5 Step6 Fix & Stain (Crystal Violet) Step5->Step6 Step7 Count Plaques Calculate EC50 Step6->Step7

Figure 2: Plaque Reduction Assay Workflow. Critical step: The compound is maintained in the overlay during the incubation period.

Detailed Procedure:

  • Infection: Wash confluent MDCK monolayers with PBS. Inoculate with H5N1 diluted to yield ~50–100 plaques per well.

  • Adsorption: Incubate 1h at 37°C, rocking plates every 15 min to prevent drying.

  • Compound Addition: Remove inoculum. Immediately add 2 mL/well of Overlay Medium containing:

    • MEM (2X concentration).

    • 1.6% Agarose (mixed 1:1 with MEM).

    • TPCK-Trypsin (1 µg/mL) .[7]

    • 8-HQC at varying concentrations.[8][9]

  • Incubation: Incubate inverted at 37°C/5%

    
     for 48–72h until plaques are visible.
    
  • Fixation: Add 10% Formaldehyde directly over the agar. Let sit 1h. Remove agar plug.

  • Staining: Stain with 0.1% Crystal Violet. Rinse with water.

  • Analysis: Count plaques. Calculate % Inhibition =

    
    .
    

Protocol C: FRET-Based PA Endonuclease Assay (Mechanism Confirmation)

To prove 8-HQC acts via the predicted mechanism (and not non-specific host effects), use a fluorescence resonance energy transfer (FRET) assay with recombinant PA N-terminal domain (


).

Reagents:

  • Enzyme: Recombinant Influenza A

    
     domain (residues 1–256).
    
  • Substrate: Dual-labeled RNA probe (e.g., 5'-FAM-UUGUAUUU-BHQ1-3').

  • Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM

    
     (Critical cofactor), 10 mM 
    
    
    
    -mercaptoethanol.

Procedure:

  • Mix: In a black 96-well plate, combine Buffer,

    
     enzyme (final ~25 nM), and 8-HQC.
    
  • Pre-incubation: Incubate 10 min at room temperature to allow inhibitor binding.

  • Initiation: Add RNA substrate (final 200 nM).

  • Measurement: Monitor fluorescence (Ex: 485 nm, Em: 535 nm) every 60 seconds for 30 minutes.

  • Result: Endonuclease activity cleaves the fluorophore from the quencher, increasing signal.[4] 8-HQC should suppress this increase in a dose-dependent manner.

Data Presentation & Analysis

Report your findings using the Selectivity Index (SI), which is the primary metric for drug viability.

ParameterDefinitionTarget Value

Concentration inhibiting 50% of viral plaquesLow (

is good;

is excellent)

Concentration killing 50% of host cellsHigh (

)
SI Selectivity Index (

)
>10 (Minimum req. for lead candidates)

Example Data Reporting:

"Compound 8-HQC-04 exhibited an


 of 2.4 µM against H5N1 and a 

of 85 µM in MDCK cells, yielding a Selectivity Index (SI) of 35.4, indicating a favorable therapeutic window."

References

  • DuBois, R. M., et al. (2012). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. PLoS Pathogens, 8(8), e1002830.[3]

  • Konde, et al. (2017/2023). Antiviral options and therapeutics against influenza: history, latest developments and future prospects. Frontiers in Cellular and Infection Microbiology.

  • Plaque Reduction Assay Protocol. ResearchGate (Adapted from standard methodologies).

  • Yuan, S., et al. (2013). Screening of chemical libraries for new inhibitors targeting the influenza virus polymerase complex. Antiviral Research. (Contextual grounding for FRET assays).

Sources

Application Note: Advanced Crystal Growth Strategies for 8-Hydroxyquinoline-2-Carboxamide Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Principles

Derivatives of 8-hydroxyquinoline (8-HQ) are widely recognized as "privileged structures" in drug development due to their broad-spectrum pharmacological potential, including anti-cancer, anti-viral, and neuroprotective activities[1]. The specific functionalization at the 2-position to form 8-hydroxyquinoline-2-carboxamide introduces a highly versatile tridentate (or bidentate) coordination pocket. This modification drastically alters the thermodynamic landscape of metal complexation.

The Causality of Crystallization Challenges

When complexed with transition metals (e.g., Cu²⁺, Ni²⁺) or lanthanides (Ln³⁺), 8-HQ-2-carboxamide derivatives frequently suffer from rapid, amorphous precipitation.

  • The Mechanism: The carboxamide group introduces additional hydrogen-bonding donors and acceptors. In solution, deprotonated ligands bind to the metal center via the oxygen and nitrogen atoms of the quinoline ring. However, oxygen atoms or halogens from neighboring molecules often occupy the axial positions of the metal's geometry (e.g., the elongated tetragonal bipyramid in Cu²⁺), leading to the rapid formation of insoluble polymeric networks stabilized by strong π-π stacking[2].

  • The Solution: To achieve diffraction-quality single crystals for X-ray structural analysis, the system must be shifted from kinetic trapping to thermodynamic control . This requires techniques that manipulate solvent dielectric constants and concentration gradients at a microscopic rate—specifically, vapor diffusion, liquid-liquid layering, and pH-controlled slow evaporation[2].

Pathway Visualizations

Assembly Ligand 8-HQ-2-carboxamide Coord Deprotonation & Coordination Ligand->Coord Metal Metal Ion (Cu, Ni, Ln) Metal->Coord Mono Monomeric/Dimeric (Dilute) Coord->Mono Ni2+, Fe3+ Poly Polymeric Networks (pi-pi stacking) Coord->Poly Cu2+ Helicate Triple-Stranded Helicates Coord->Helicate Ln3+

Fig 1. Self-assembly pathways of 8-HQ-2-carboxamide complexes driven by metal ion selection.

Workflow Start Synthesize Metal Complex SolCheck Assess Solubility Start->SolCheck HighSol High Aqueous/Alcohol Sol. (MeOH, MeCN) SolCheck->HighSol LowSol Low Solubility (DMF, DMSO) SolCheck->LowSol Evap Slow Evaporation HighSol->Evap Vapor Vapor Diffusion LowSol->Vapor Layer Liquid-Liquid Diffusion LowSol->Layer Xray Single Crystal XRD Evap->Xray Vapor->Xray Layer->Xray

Fig 2. Decision matrix for selecting crystal growth techniques based on complex solubility.

Quantitative Data Summary

The following table synthesizes the optimal crystallization parameters for various 8-HQ-2-carboxamide metal complexes based on recent structural determinations.

Complex TypeTarget ApplicationPreferred SolventAntisolvent / MethodCrystal SystemRef
Cu(II) bis-ligand Anti-cancer / MDRDMF or DMSODiethyl ether (Layering)Triclinic / Monoclinic[2],[3]
Ni(II) square planar Anti-viral (SARS-CoV-2)Methanol / WaterSlow EvaporationMonoclinic (P21/c)[4]
Ln(III) Helicates Luminescent SensorsAcetonitrile / MeOHDiethyl ether (Vapor)Variable[5]
Fe(III) tris-ligand Multidrug-resistant cancer30% DMSO / H₂OSlow Evaporation (pH 7.4)Monoclinic[6]

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes built-in physical checkpoints to ensure the thermodynamic regime is maintained, preventing wasted time on amorphous precipitates.

Protocol A: Liquid-Liquid Diffusion (Layering) for Polymeric Cu(II) Complexes

Causality: Cu(II) complexes of 8-HQ derivatives are notoriously insoluble in standard solvents due to the rapid formation of polymeric structures[2]. Dissolving the complex in a high-density, high-polarity solvent (DMF) and carefully layering a low-density antisolvent (Diethyl ether) creates a controlled concentration gradient. Nucleation occurs exclusively at the slow-mixing interface.

  • Preparation: Dissolve 5-10 mg of the synthesized Cu(II) complex in 2 mL of anhydrous DMF in a narrow glass tube (e.g., an NMR tube or a 5 mm diameter crystallization tube). Sonicate until fully dissolved.

  • Buffer Layer (Crucial Step): Carefully overlay 0.5 mL of a 1:1 mixture of DMF and Diethyl ether. Causality: This buffer layer prevents the immediate shock of the antisolvent, slowing down the initial diffusion kinetics.

  • Antisolvent Addition: Gently layer 3 mL of pure Diethyl ether on top using a long-needle syringe, allowing the liquid to run down the side of the tube to prevent mixing.

  • Incubation: Seal the tube tightly with Parafilm and store it in a vibration-free environment at room temperature (or 4°C if slower kinetics are required).

  • Validation & Quality Control:

    • Self-Validation Check (24 hours): Inspect the interface. If a cloudy, amorphous precipitate has formed, the diffusion rate is too high (kinetic regime). Corrective Action: Discard, and repeat using a longer buffer layer or lower temperature.

    • Success Indicator: A clear interface that slowly develops distinct, plate-shaped or needle-like micro-seed crystals over 3-7 days confirms thermodynamic control[2].

Protocol B: Vapor Diffusion for Lanthanide (Ln³⁺) Helicates

Causality: Lanthanides coordinate with 8-HQ-2-carboxamide to form delicate, luminescent triple-stranded helicates[5]. These supramolecular assemblies require precise stoichiometric wrapping. Liquid layering can cause localized concentration spikes that disrupt the 1:3 (Metal:Ligand) stoichiometry. Vapor diffusion gently and uniformly lowers the dielectric constant of the entire solution.

  • Preparation: Dissolve the Ln³⁺ complex (e.g., Tb³⁺ or Eu³⁺) in 1-2 mL of Methanol or Acetonitrile in a small inner vial (1 dram).

  • Chamber Setup: Place the uncapped inner vial into a larger outer jar (20 mL) containing 5 mL of a volatile antisolvent (Diethyl ether or Pentane).

  • Seal and Diffuse: Cap the outer jar tightly. The volatile antisolvent will slowly vaporize and permeate the methanolic solution.

  • Validation & Quality Control:

    • Self-Validation Check (Day 3): Monitor the inner vial under a UV lamp (365 nm). The gradual emergence of intense, characteristic Ln³⁺ luminescence (e.g., green for Tb³⁺, red for Eu³⁺) in the crystalline phase—rather than the bulk solution—validates proper helicate self-assembly and crystal packing[5].

Protocol C: pH-Controlled Slow Evaporation for Ni(II) / Fe(III) Complexes

Causality: For highly soluble complexes targeting viral proteins (e.g., SARS-CoV-2) or multidrug-resistant cancer cells, the deprotonation state of the quinolinium nitrogen (pKₐ < 2) and phenolic OH (pKₐ ~ 7.7) dictates solubility[6],[4]. By buffering the solution to ~7.0-7.4, the ligand adopts a zwitterionic or fully deprotonated state that favors discrete mono- or bis-ligand complexes over polymers[6].

  • Preparation: Mix the 8-HQ-2-carboxamide ligand and the metal salt (e.g., NiCl₂ or FeCl₃) in a 2:1 or 3:1 ratio in a 30% (v/v) DMSO/H₂O mixture[6].

  • pH Adjustment: Carefully adjust the pH to 7.0–7.4 using dilute NaOH or HCl.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean beaker. Cover the beaker with Parafilm and puncture 3-5 small pinholes in the top.

  • Validation & Quality Control:

    • Self-Validation Check (Weekly): Monitor the solvent line. The formation of distinct, well-separated geometric crystals (e.g., blue/green needles) indicates an optimal evaporation rate. If a continuous crust forms on the glass walls, the evaporation is too rapid; reduce the number of pinholes to decrease the vapor escape rate.

References

  • [2] Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. ResearchGate. 2

  • [4] Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives as anti-COVID-19. ResearchGate. 4

  • [5] Recent Highlights in the use of Lanthanide-directed Synthesis of Novel Supramolecular (Luminescent) Self-assembly Structures such as Coordination Bundles, Helicates and Sensors. ConnectSci. 5

  • [1] 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. ResearchGate. 1

  • [6] A Comparative Study on the Iron and Copper Binding Properties of 8‑Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. PMC. 6

  • [3] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. 3

Sources

Troubleshooting & Optimization

Improving water solubility of 8-hydroxyquinoline-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Hydroxyquinoline-2-Carboxamide Solubility Optimization

Subject: Troubleshooting Aqueous Solubility for 8-Hydroxyquinoline-2-Carboxamide (8-HQC) Scaffolds Ticket ID: SOL-8HQC-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical guide for 8-hydroxyquinoline-2-carboxamide derivatives. If you are reading this, you are likely facing the "brick dust" problem: your compound is a high-melting solid that refuses to dissolve in aqueous buffers, despite showing promise in DMSO.[1]

The Root Cause: This scaffold suffers from a "perfect storm" of structural features that minimize solvation entropy:

  • Intramolecular Hydrogen Bonding: The 8-hydroxyl group forms a strong hydrogen bond with the quinoline nitrogen (or the C2-carbonyl oxygen), locking the molecule into a rigid, planar conformation.[1] This "hides" the polar groups from water solvent molecules.[1]

  • 
    -
    
    
    
    Stacking:
    The planar fused ring system allows for tight crystal packing energies (high melting point), requiring significant energy to break the crystal lattice.[1]
  • pKa Mismatch: The electron-withdrawing 2-carboxamide group lowers the basicity of the pyridine nitrogen (estimated pKa < 3.0), making it difficult to protonate at physiological pH.[1] Simultaneously, the 8-hydroxyl (pKa ~9.8–10.[1]1) remains protonated and neutral at pH 7.4.[1]

This guide provides three targeted workflows to overcome these barriers: Salt Selection , Formulation (Cyclodextrins) , and Prodrug Design .[1]

Troubleshooting Guide & FAQs

Category A: Salt Selection & Crystal Engineering

Q: I tried making the Hydrochloride (HCl) salt, but it hydrolyzes and precipitates in water. Why? A: The 2-carboxamide group is electron-withdrawing, which significantly reduces the electron density on the quinoline nitrogen.[1] Consequently, the pKa of the conjugate acid is likely very low (approx.[1] 2.0–3.0).

  • The Issue: At pH > 3, the equilibrium shifts back to the free base.[1] HCl is often too weak to maintain the protonation in water for this specific scaffold.[1]

  • The Fix: Switch to a "harder" or more lipophilic counter-ion that can stabilize the lattice or lower the pH micro-environment.

    • Recommendation: Screen Methanesulfonate (Mesylate) or Isethionate salts.[1] These anions often disrupt the packing more effectively than chloride.[1]

    • Alternative: If your application allows pH > 10, form the Sodium (Na+) or Potassium (K+) salt at the 8-phenolate position. This breaks the intramolecular H-bond, drastically increasing solubility.[1]

Q: How do I determine if a salt form is actually viable before scaling up? A: Use the "Golden Rule of 3" for pKa difference.[1] For a stable salt,


 (pKa_base - pKa_acid) should be > 3.[1] Since your base pKa is ~2.5, you need a strong acid (pKa < -0.5).[1] If this is not physiological, abandon salt formation and move to Category B (Cyclodextrins) .[1]
Category B: Formulation Strategy (Cyclodextrins)

Q: I am using


-Cyclodextrin (

-CD) but seeing no improvement. What is wrong?
A: Native

-CD has limited water solubility itself (~18 mg/mL).[1] Furthermore, the 8-HQC scaffold might be too bulky or planar to fit deeply into the cavity if the inclusion constant (

) is low.[1]
  • The Fix: Switch to Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    or Sulfobutylether-
    
    
    -Cyclodextrin (SBE-
    
    
    -CD)
    .[1]
    • Reasoning: These derivatives disrupt the H-bonding network of the CD itself, allowing solubility >500 mg/mL. The hydroxypropyl groups also provide secondary H-bonding sites for the carboxamide.[1]

  • Optimization: Adjust the pH of the complexation media to 8.0 during preparation to partially ionize the phenol, helping it enter the cavity, then readjust to 7.4.

Category C: Chemical Modification (Prodrugs)[2]

Q: We have the resources for synthesis. What is the highest-yield modification for solubility? A: Target the 8-hydroxyl group.[1] This group is the "anchor" of the insolubility.[1]

  • Strategy 1: Glycoconjugation. Attaching a glucose or galactose moiety via a linker at the 8-position creates a "solubility tail" and breaks the intramolecular H-bond.[1]

  • Strategy 2: Sulfonate Prodrugs. Convert the 8-OH to an 8-methanesulfonate (Mesylate ester) . Unlike the salt, this is a covalent bond.[1] It masks the phenol, preventing the intramolecular lock.[1] It is often hydrolyzed by esterases in vivo to release the active drug.[1][2]

Experimental Protocols

Protocol 1: Higuchi-Connors Phase Solubility Study

Use this to validate Cyclodextrin (CD) binding affinity.

  • Preparation: Prepare 5 mL aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 10, 20, 50, 100 mM).
    
  • Saturation: Add excess solid 8-HQC derivative (approx. 10 mg) to each vial.

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 48 hours (protect from light).

  • Filtration: Filter samples through a 0.45 µm PVDF membrane (nylon may bind the drug).[1]

  • Analysis: Dilute filtrate with mobile phase and analyze via HPLC-UV (approx. 250-260 nm).

  • Calculation: Plot [Drug] (M) vs. [CD] (M).

    • Calculate Stability Constant (

      
      ):
      
      
      
      
      (Where
      
      
      is intrinsic solubility in water).[1]
Protocol 2: Salt Screening (Micro-Scale)
  • Dissolve 50 mg of free base in minimal hot ethanol/acetone (50:50).

  • Add 1.1 equivalents of acid (HCl, Methanesulfonic, p-Toluenesulfonic) dissolved in ethanol.

  • Cool slowly to 4°C.

  • If no precipitate: Add anti-solvent (Diethyl ether or Hexane) dropwise until turbid.[1]

  • Centrifuge and dry. Re-suspend 1 mg of solid in 1 mL water to test stability (watch for disproportionation/precipitation).

Data & Visualization

Table 1: Solubility Profile of Common 8-HQC Derivatives
Modification StrategyApprox. Solubility (pH 7.4)StabilityPhysiological Suitability
Free Base < 5 µg/mLHighLow (Poor Bioavailability)
HCl Salt ~50–100 µg/mLLow (Hydrolyzes)Low (Acidic micro-pH)
Mesylate Salt ~0.5–1.0 mg/mLModerateModerate
HP-

-CD Complex
> 5.0 mg/mLHighHigh (IV/Oral)
8-O-Glucoside > 10 mg/mLHighHigh (Requires enzymatic cleavage)
Figure 1: Decision Matrix for Solubility Optimization

SolubilityDecisionTree Start Start: 8-HQC Derivative (Insoluble) CheckStruct Does structure allow chemical modification? Start->CheckStruct Prodrug Synthesize Prodrug (Target 8-OH) CheckStruct->Prodrug Yes (Discovery Phase) Formulation Formulation Strategy CheckStruct->Formulation No (Late Stage) TypeProdrug Select Type Prodrug->TypeProdrug Glyco Glycoconjugate (High Solubility) TypeProdrug->Glyco Sulfonate Sulfonate Ester (Cleavable) TypeProdrug->Sulfonate SaltScreen Salt Screening (pKa Check) Formulation->SaltScreen CheckPka Is pKa(base) > 4.0? SaltScreen->CheckPka MakeSalt Form Mesylate/Tosylate Salt CheckPka->MakeSalt Yes UseCD Use Cyclodextrin (HP-beta-CD) CheckPka->UseCD No (Likely for 8-HQC)

Caption: Decision tree guiding researchers through chemical modification vs. formulation strategies based on development stage and pKa properties.

Figure 2: The "Brick Dust" Mechanism vs. CD Complexation

Mechanism FreeDrug Free 8-HQC (Planar, Intramolecular H-Bond) Repulsion Hydrophobic Repulsion FreeDrug->Repulsion Exposed Aromatics Complex Inclusion Complex (Drug inside CD Cavity) FreeDrug->Complex + CD (Entropy Driven) Water Water Molecules Water->Repulsion Complex->Water Solubilized System CD HP-beta-Cyclodextrin (Hydrophobic Cavity) CD->Complex

Caption: Visualizing the transition from hydrophobic repulsion (free drug) to stable inclusion complexation.

References

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective.[1] European Journal of Medicinal Chemistry, 120, 252–274.[1] Link[1]

  • Krawczyk, M., et al. (2019). 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity.[1] Molecules, 24(22), 4181.[1] Link[1]

  • He, J., et al. (2008).

    
    -cyclodextrin inclusion complex containing di(8-hydroxyquinoline)magnesium.[1] Spectrochimica Acta Part A, 70, 878-883.[1] Link[1]
    
  • Shyshkina, O., et al. (2017). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate.[1] Acta Crystallographica Section E, 73(5), 663–666.[1] Link

  • PubChem. 8-Hydroxyquinoline-2-carboxamide Compound Summary. Link[1]

Sources

Technical Support: Troubleshooting 8-Hydroxyquinoline-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive Simplicity" of 8-HQ Derivatives

The synthesis of 8-hydroxyquinoline-2-carboxamide (8-HQC-Amide) is a classic example of a "deceptively simple" molecule. While the structure suggests a straightforward transformation from 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine), the presence of the 8-hydroxyl group adjacent to the quinoline nitrogen creates a zwitterionic trap .

This structural feature leads to three primary failure modes:

  • Solubility Issues: The formation of strong intramolecular hydrogen bonds and zwitterionic species renders intermediates insoluble in standard organic solvents (DCM, THF) and water at neutral pH.

  • Chelation-Driven Loss: The 8-HQ moiety avidly chelates trace metals (Fe, Cu) from silica gel or reagents, leading to "disappearing product" during chromatography.

  • Oxidative Tarring: The standard Selenium Dioxide (SeO₂) oxidation of the methyl precursor is prone to over-oxidation and polymerization if not carefully controlled.

This guide moves beyond generic protocols to address the mechanistic causes of low yield.

Part 1: Route Selection & Core Chemistry

Before troubleshooting, verify your synthetic strategy. The Direct Ester Aminolysis route is generally superior to the Acid Chloride route for this specific substrate because it avoids the handling of the insoluble zwitterionic carboxylic acid.

Recommended Pathway (The "Gold Standard")
  • Oxidation: 2-Methyl-8-hydroxyquinoline

    
     Methyl 8-hydroxyquinoline-2-carboxylate (One-pot oxidation/esterification or stepwise).
    
  • Amidation: Methyl ester

    
     Carboxamide (via ammonolysis).
    

Note: If you are attempting to react 8-hydroxyquinoline-2-carboxylic acid directly with coupling agents (EDC/HOBt), expect low yields due to the interference of the phenolic hydroxyl group and poor solubility.

Part 2: Troubleshooting FAQs
Phase 1: Oxidation of 2-Methyl-8-hydroxyquinoline

Q: My SeO₂ oxidation yields a black tar with <30% product. What is happening? A: This is the "SeO₂ Aggregation" effect. Standard SeO₂ oxidation generates colloidal selenium and high heat, which polymerizes the electron-rich phenolic ring.

  • The Fix: Use the SeO₂/TBHP (tert-Butyl Hydroperoxide) catalytic system. TBHP re-oxidizes the reduced selenium species, allowing you to use catalytic amounts of SeO₂ (0.5 eq) rather than stoichiometric excess. This prevents the formation of "selenium black" and reduces tar.

  • Protocol Adjustment: Run the reaction in Dioxane/Water (95:5) rather than pure xylene. The water is critical to prevent the formation of the aldehyde (which polymerizes) and drive the reaction to the acid/ester.

Q: I am trying to isolate the intermediate carboxylic acid, but it won't dissolve in anything. A: 8-Hydroxyquinoline-2-carboxylic acid exists as a zwitterion (proton transfer from OH to N). It is insoluble in water (pH 3-8) and most organics.

  • The Fix: Do not isolate the free acid. Isolate it as the Methyl Ester . If you must handle the acid, dissolve it in hot DMSO or convert it to the Hydrochloride salt (using HCl/Dioxane), which breaks the zwitterion and improves solubility.

Phase 2: Amide Formation

Q: The aminolysis of the methyl ester is incredibly slow (days). Why? A: The intramolecular Hydrogen Bond (O-H


 N) locks the molecule in a rigid conformation, and the electron-rich ring deactivates the ester carbonyl slightly.
  • The Fix:

    • Catalysis: Add 10 mol% NaCN (Sodium Cyanide) or DBU as a transesterification catalyst in methanol.

    • Pressure: Perform the reaction in a sealed pressure tube at 60-80°C using 7N NH₃ in Methanol. The elevated temperature breaks the H-bond network and increases kinetic energy.

Q: I used SOCl₂ to make the acid chloride, but the reaction turned into a solid block. A: Thionyl chloride reacts with the phenolic OH to form chlorosulfites or aryl chlorides, and the HCl generated protonates the nitrogen, creating an insoluble salt brick.

  • The Fix: If you must use the acid chloride route, you must protect the phenol first (e.g., Benzyl ether).

    • Protection: Benzyl bromide/K₂CO₃/DMF.

    • Amidation: Acid Chloride + Ammonia.

    • Deprotection: H₂/Pd-C or BBr₃.[1]

    • Verdict: This adds two steps. Only use if the Ester route fails.

Phase 3: Workup & Purification

Q: My TLC shows a spot, but after column chromatography, I recovered 0 mg. A: Your product chelated to the metal impurities in the silica gel or the metal ions in your solvent. 8-HQ derivatives bind Fe³⁺ and Zn²⁺ irreversibly on neutral silica.

  • The Fix:

    • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in DCM before loading.

    • Chelation Wash: Wash your organic extraction layer with 0.1 M EDTA (pH 4) or 5% Citric Acid to strip metal ions before drying.

    • Avoid Metal Spatulas: Use glass or plastic tools. This sounds trivial, but 8-HQ turns green/black instantly upon contact with iron tools.

Part 3: Optimized Experimental Protocol

Target: Synthesis of 8-hydroxyquinoline-2-carboxamide via Methyl Ester.

Step 1: Catalytic Oxidation to Methyl Ester
  • Dissolve 2-methyl-8-hydroxyquinoline (10 mmol) in 1,4-Dioxane (20 mL).

  • Add SeO₂ (5 mmol, 0.5 eq) and 70% TBHP in water (30 mmol, 3 eq).

  • Heat to 80°C for 4-6 hours. Monitor by TLC (The intermediate aldehyde will appear first, then the acid).

  • One-Pot Esterification: Cool to RT. Add MeOH (20 mL) and H₂SO₄ (0.5 mL). Reflux for 2 hours.

  • Workup: Evaporate volatiles. Neutralize with sat. NaHCO₃ (Caution: foaming). Extract with EtOAc (3x).[2] Wash with 0.1M EDTA . Dry (Na₂SO₄) and concentrate.

    • Checkpoint: You should have a yellow/tan solid (Methyl Ester).

Step 2: Aminolysis
  • Place the Methyl Ester (5 mmol) in a pressure tube.

  • Add 7N NH₃ in Methanol (10 mL).

  • Seal and heat to 70°C for 12 hours.

  • Workup: Cool to 0°C. The product often precipitates as a yellow solid. Filter and wash with cold methanol.

  • Recrystallization: If necessary, recrystallize from Ethanol/Acetic Acid.

Part 4: Visual Troubleshooting Guides
Diagram 1: Synthetic Pathway & Failure Points

SynthesisPath Start 2-Methyl-8-HQ Oxidation Oxidation Step (SeO2/TBHP) Start->Oxidation SeO2 (0.5 eq) TBHP (3 eq) Ester Methyl Ester Intermediate Oxidation->Ester MeOH/H+ (Reflux) Fail1 FAILURE: Tar/Polymer (Over-oxidation) Oxidation->Fail1 Excess SeO2 High Temp Fail2 FAILURE: Zwitterion Trap (Insoluble Acid) Oxidation->Fail2 Isolating Free Acid Amidation Amidation (NH3/MeOH) Ester->Amidation 7N NH3, 70°C Sealed Tube Product 8-HQ-2-Carboxamide Amidation->Product Precipitation Fail3 FAILURE: Metal Chelation (Loss on Column) Amidation->Fail3 Silica Purification w/o Acid Wash

Caption: Optimized synthetic route (Blue/Green) vs. common failure modes (Red/Octagons).

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Problem: Low Yield CheckStep Which step failed? Start->CheckStep Oxidation Oxidation Step CheckStep->Oxidation Workup Workup/Purification CheckStep->Workup Amide Amidation Step CheckStep->Amide BlackTar Black Tar/Solids? Oxidation->BlackTar Soln1 Use SeO2/TBHP Reduce Temp BlackTar->Soln1 Yes MissingMass Mass Balance Low? Workup->MissingMass Soln2 Wash w/ EDTA Acidify Aqueous Layer MissingMass->Soln2 Yes (Chelation) NoRxn No Reaction (TLC)? Amide->NoRxn Soln3 Use Sealed Tube (Pressure) Add NaCN catalyst NoRxn->Soln3 Yes (Sterics/H-Bond)

Caption: Decision tree for diagnosing yield loss based on experimental observations.

Part 5: Data Summary
ParameterStandard SeO₂ RouteSeO₂/TBHP Route (Recommended)
Oxidant Stoichiometry 1.5 - 2.0 eq SeO₂0.5 eq SeO₂ + 3.0 eq TBHP
Solvent Xylene (140°C)Dioxane/Water (80°C)
Major Byproduct Selenium Black (Colloidal)None (Se re-oxidized)
Typical Yield (Ester) 30 - 45%75 - 85%
Purification Difficult (Tar removal)Simple Extraction
References
  • Tagawa, Y., et al. (2003).[3][4] Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles.

  • Phillips, J. P. (1956). The Reactions of 8-Hydroxyquinoline. Chemical Reviews. (Classic review on chelation/zwitterions).

  • BenchChem Technical Support . Navigating the Synthesis of 8-Hydroxyquinoline Derivatives.

  • PubChem Compound Summary . 8-Hydroxyquinoline-2-carboxamide.

Sources

Overcoming fluorescence quenching in 8-hydroxyquinoline-2-carboxamide sensors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Fluorescence Quenching in 8-Hydroxyquinoline-2-Carboxamide Sensors Role: Senior Application Scientist Status: Active | Ticket Priority: High

Welcome to the Technical Support Center

You are likely working with an 8-hydroxyquinoline-2-carboxamide (8-HQC) scaffold because of its exceptional chelating stability and tridentate (N-N-O) binding pocket. However, you are encountering a critical issue: Fluorescence Quenching.

This guide moves beyond basic troubleshooting to address the quantum mechanical and environmental root causes of signal loss. We treat your sensor not just as a molecule, but as a photonic machine that requires precise tuning.

Part 1: Diagnostic Framework (The "Why")

Before applying a fix, we must diagnose the mechanism of quenching. In 8-HQC systems, silence (low fluorescence) usually stems from one of three distinct pathways.

The Quenching Decision Tree

Use this logic flow to identify your specific problem.

QuenchingDiagnosis Start Symptom: Low/No Fluorescence MetalType Is the target metal Paramagnetic? (e.g., Cu2+, Fe3+, Ni2+, Co2+) Start->MetalType Diamagnetic Target is Diamagnetic (e.g., Zn2+, Mg2+, Cd2+) MetalType->Diamagnetic No Paramagnetic Mechanism: PET or Energy Transfer MetalType->Paramagnetic Yes LigandState Is the Free Ligand also dark? Diamagnetic->LigandState Sol_Para Solution: Displacement Assay or Redox Switching Paramagnetic->Sol_Para ESIPT Mechanism: ESIPT (Excited-State Intramolecular Proton Transfer) LigandState->ESIPT Yes (Desired Baseline) ACQ_Check Does fluorescence drop at high concentration (>50 µM)? LigandState->ACQ_Check No (Ligand is bright but quenches) Sol_ESIPT Solution: This is normal. Metal binding should block this (Turn-On). ESIPT->Sol_ESIPT ACQ Mechanism: ACQ (Aggregation-Caused Quenching) ACQ_Check->ACQ Yes Sol_ACQ Solution: Add Surfactants (SDS/CTAB) or AIE modification ACQ->Sol_ACQ

Figure 1: Diagnostic logic flow for identifying the root cause of fluorescence loss in 8-HQC sensors.

Part 2: Troubleshooting & Solutions
Issue 1: "My sensor binds Cu²⁺/Fe³⁺ but the signal vanishes."

Diagnosis: Paramagnetic Quenching via Photoinduced Electron Transfer (PET). The unpaired d-electrons in paramagnetic metals (Cu²⁺ is


, Fe³⁺ is 

) interact with the excited fluorophore. Instead of emitting a photon, the excited electron undergoes Intersystem Crossing (ISC) to a triplet state or transfers to the metal's partially filled d-orbitals.

The Fix: The Displacement Strategy (Turn-Off to Turn-On) Do not fight the physics of the metal. If you must detect Cu²⁺, use its high affinity to your advantage by creating a displacement assay.

  • Pre-load the sensor with Zn²⁺: The 8-HQC-Zn complex is highly fluorescent (Zn²⁺ is

    
    , diamagnetic, and blocks ESIPT).
    
  • Introduce the sample: Cu²⁺ binds 8-HQC more strongly than Zn²⁺ (Irving-Williams series).

  • Result: Cu²⁺ displaces Zn²⁺, quenching the fluorescence.

    • Note: This converts your sensor from "Turn-On" to "Turn-Off," which is often more sensitive for quenchers.

Alternative Fix: Electronic Decoupling If you require a "Turn-On" sensor for paramagnetic metals, you must disrupt the PET pathway.

  • Protocol: Modify the carboxamide nitrogen. Adding a bulky, electron-withdrawing group (e.g., tosyl or sulfonamide) can lower the HOMO energy of the ligand, making electron transfer to the metal energetically unfavorable [1].

Issue 2: "The fluorescence is weak/unstable in aqueous buffer."

Diagnosis: Excited-State Intramolecular Proton Transfer (ESIPT) leakage or Aggregation. In the free ligand, the phenolic proton tunnels to the quinoline nitrogen or carboxamide oxygen upon excitation, dissipating energy as heat. This is good for "low background," but if water molecules bridge this transfer even when metal is bound, your quantum yield (


) drops.

The Fix: Micellar Encapsulation Surfactants organize the sensor molecules, preventing self-aggregation (ACQ) and shielding the complex from bulk water vibrational quenching.

Data Comparison: Solvent System Effects

Solvent SystemQuantum Yield (

)
Stability (Time to 10% decay)Notes
Pure Water (pH 7.4) < 0.01N/ADominant ESIPT/Quenching
CH₃CN / Water (1:1) 0.152 hoursStandard organic cosolvent
Water + 10 mM SDS 0.42 > 24 hoursAnionic micelle protection
Water + 1 mM CTAB 0.38> 24 hoursCationic micelle protection

Recommendation: Add 10 mM SDS (Sodium Dodecyl Sulfate) to your buffer. This creates a hydrophobic pocket that stabilizes the 8-HQC-Metal complex and boosts quantum yield significantly [2].

Part 3: Experimental Protocols
Protocol A: Distinguishing Static vs. Dynamic Quenching

Use this to determine if your loss of signal is due to binding (static) or collisional (dynamic) interference.

Materials:

  • Sensor Stock (1 mM in DMSO)

  • Quencher Stock (e.g., Cu²⁺ source)

  • Fluorometer with temperature control

Workflow:

  • Prepare Samples: Create two identical sets of titration vials (Sensor + increasing Quencher).

  • Temperature Setup:

    • Set A: Incubate and measure at 25°C .

    • Set B: Incubate and measure at 45°C .

  • Plot Data: Generate a Stern-Volmer Plot (

    
     vs. 
    
    
    
    ).

Analysis:

  • Dynamic Quenching: The slope (

    
    ) increases  at higher temperatures (more collisions).
    
  • Static Quenching (Binding): The slope (

    
    ) decreases  at higher temperatures (complex dissociation).
    
  • Why this matters: If it is static, you are measuring binding affinity. If dynamic, you have an interference/diffusion problem.

Protocol B: The "Check-Mate" Titration (Kd Determination)

Standardize this workflow to ensure reproducibility.

TitrationWorkflow Stock Stock Prep (10 mM in DMSO) Dilution Working Soln (10 µM in Buffer + SDS) Stock->Dilution BlankScan Scan Blank (Record F0) Dilution->BlankScan Aliquot Add Metal Aliquot (0.1 eq steps) BlankScan->Aliquot Equilibrate Wait 2 mins (Check Kinetic Stability) Aliquot->Equilibrate Measure Measure Fluorescence (λex = ~360-400nm) Equilibrate->Measure Measure->Aliquot Repeat until Saturation Plot Plot Isotherm (Fit to 1:1 or 1:2 model) Measure->Plot Final Data

Figure 2: Step-by-step titration workflow for determining dissociation constants.

  • Stock Preparation: Dissolve 8-HQC derivative in DMSO (avoid water for stock to prevent hydrolysis over time).

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.2) containing 10 mM SDS.

    • Critical: Measure Absorbance first. If Abs > 0.1 at excitation wavelength, dilute further to avoid Inner Filter Effect (IFE) artifacts [3].

  • Titration: Add metal aliquots.

    • Excitation: Typically 360–400 nm for 8-HQC.

    • Emission: Typically 480–550 nm (Stokes shift is large due to ESIPT history).

  • Data Fitting: Fit the integral intensity (area under curve) to the Benesi-Hildebrand equation or a non-linear 1:1 binding model.

FAQ: Rapid Fire Troubleshooting

Q: My sensor turns on with Zn²⁺ but slowly fades over 30 minutes. Why? A: This is likely photo-bleaching or hydrolysis of the carboxamide bond.

  • Fix: Minimize light exposure (close the shutter between reads). Check if the pH is too high (> pH 9), which catalyzes amide hydrolysis.

Q: Can I use this sensor in cell culture (intracellular)? A: Yes, but free 8-HQ is cytotoxic. The carboxamide derivative is generally safer.

  • Tip: Ester-functionalize the sensor (e.g., acetoxymethyl ester) to improve cell permeability. Once inside, esterases will cleave it to the active form.

Q: I see a new peak appearing at a shorter wavelength. A: You are likely seeing the Enol form emission.

  • Explanation: 8-HQ exists in Enol and Keto tautomers. Metal binding usually stabilizes the phenolate (similar to Keto emission). If you see a blue-shifted peak, the metal might be dissociating, or the pH is too low (protonation of the pyridine nitrogen).

References
  • Paramagnetic Quenching Mechanisms

    • Title: A theoretical model was developed to reveal the origin of paramagnetic metal induced fluorescence quenching.[1]

    • Source: NIH / PMC (2015).
    • URL:[Link]

  • ESIPT and Zn(II)

    • Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.[2][3]

    • Source: ACS Omega (2022).[2][3]

    • URL:[Link][3]

  • Stern-Volmer & Inner Filter Effects

    • Title: Fluorescence Quenching & the Stern-Volmer Plot.[4][5][6]

    • Source: Edinburgh Instruments (Technical Note).
    • URL:[Link]

  • 8-HQ Sensor Benchmarking

    • Title: A Comparative Guide to 8-Hydroxyquinoline-2-carbaldehyde-Based Sensors.
    • Source: BenchChem (2025).[7][8]

Sources

Removing unreacted aniline from 8-hydroxyquinoline-2-carboxamide crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of 8-hydroxyquinoline-2-carboxamide. Below, we address the specific physicochemical challenges of removing unreacted aniline from your crude reaction mixture and provide field-proven, self-validating methodologies to ensure high-purity isolation.

FAQ 1: Product Loss During Acidic Aqueous Workup

Q: I tried removing excess aniline by washing the organic layer with 1M HCl, but my 8-hydroxyquinoline-2-carboxamide product disappeared. What happened?

A: Your product was protonated and lost to the aqueous layer. This is a classic purification failure caused by overlapping pKa values.

Aniline is a primary amine with a conjugate acid pKa of 4.63 [1]. To remove it via aqueous extraction, you must lower the pH below 4. However, the quinoline nitrogen in your product is also basic. The parent 8-hydroxyquinoline has a quinoline nitrogen pKa of 4.99 [2]. While the carboxamide group exerts a slight electron-withdrawing effect, the pKa remains in the 4.0–5.0 range. Consequently, any acidic wash strong enough to protonate aniline will simultaneously protonate your product, causing it to partition into the aqueous phase.

Table 1: Physicochemical Properties Dictating Separation Strategy

Chemical SpeciesNitrogen TypepKa (Conjugate Acid)Nucleophilicity
Aniline Primary Amine4.63High
8-Hydroxyquinoline-2-carboxamide Quinoline (Aromatic N)~4.0 – 5.0Very Low
8-Hydroxyquinoline-2-carboxamide Carboxamide N< 0Very Low

FAQ 2: Selecting the Right Scavenger Resin

Q: If acid washing fails, what is the most efficient way to selectively remove aniline?

A: The pharmaceutical industry standard for this specific problem is the use of polymer-supported nucleophile scavengers, specifically PS-Isocyanate (Polystyrene-Isocyanate) [3].

Causality: This method relies on chemoselectivity rather than pKa. Aniline is a highly nucleophilic primary amine. Your product contains an aromatic quinoline nitrogen and a carboxamide nitrogen, both of which have extremely low nucleophilicity. When the crude mixture is exposed to PS-Isocyanate, the aniline rapidly attacks the electrophilic isocyanate groups to form a covalent urea bond, permanently immobilizing the impurity on the solid resin bead [3]. The product remains untouched in solution.

Caption: Chemoselectivity of PS-Isocyanate resin for primary amines over amides.

FAQ 3: Executing the Polymer-Supported Scavenging Workflow

Q: How do I correctly set up and validate the PS-Isocyanate scavenging reaction?

A: Follow the self-validating protocol below. It is critical to choose a solvent that swells the polystyrene resin (like DCM or THF) to allow the aniline access to the internal active sites of the polymer matrix [3].

Caption: Workflow for scavenging unreacted aniline using PS-Isocyanate resin.

Protocol 1: PS-Isocyanate Scavenging

  • Dissolution: Dissolve the crude product in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Do not use methanol, as it will shrink the PS resin and react with the isocyanate.

  • Resin Addition: Add 2.0 to 3.0 molar equivalents of PS-Isocyanate resin (relative to the estimated remaining aniline).

  • Agitation: Shake or stir gently at room temperature for 2 to 16 hours. Magnetic stirring can mechanically fracture the resin beads; orbital shaking is preferred.

  • Self-Validation Check: Spot the supernatant on a TLC plate alongside an aniline standard. Visualize with UV and ninhydrin stain. The scavenging is complete when the aniline spot is entirely absent. If aniline persists, add 0.5 eq more resin and continue agitation.

  • Filtration & Recovery: Filter the suspension through a sintered glass funnel. Wash the resin bed with 2–3 column volumes of DCM to ensure complete recovery of your product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure 8-hydroxyquinoline-2-carboxamide.

FAQ 4: Alternative Purification Without Resins

Q: I don't have access to scavenger resins. How can I remove aniline using standard laboratory techniques?

A: If resins are unavailable, selective trituration is the next best approach.

Causality: Aniline is highly soluble in non-polar and slightly polar solvents (like diethyl ether or hexanes). Conversely, 8-hydroxyquinoline-2-carboxamide forms a rigid, planar structure with strong intramolecular hydrogen bonding (between the quinoline nitrogen, the phenol, and the carboxamide). This lattice energy makes the product poorly soluble in cold ethereal solvents.

Protocol 2: Selective Trituration

  • Suspension: Suspend the crude mixture in cold diethyl ether or a 9:1 Hexanes/Ethyl Acetate mixture.

  • Sonication: Sonicate the flask for 5 minutes. This breaks up macroscopic aggregates and ensures any aniline trapped within the crude matrix is exposed to the solvent.

  • Filtration: Vacuum filter the suspension using a Büchner funnel.

  • Self-Validation Check: Evaporate a small aliquot of the filtrate and analyze via TLC. If the filtrate contains significant amounts of your desired product, your trituration solvent is too polar. Switch to 100% hexanes.

  • Washing & Drying: Wash the filter cake with ice-cold solvent and dry under high vacuum.

Q: Can I use silica gel flash chromatography instead?

A: Yes, but aniline is notorious for streaking on standard silica gel due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups [4]. Troubleshooting Fix: If you must run a column, pre-treat your silica by adding 1% triethylamine (Et₃N) to your starting eluent. This neutralizes the acidic silanol sites, preventing the aniline from streaking and allowing your product to elute cleanly.

References

1.[3] Solid-Supported Reagents and Scavengers - Sopachem. Verified URL 2.[4] Minimizing byproduct formation in the synthesis of N-(2-Heptyl)aniline - Benchchem. Verified URL 3.[1] Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry. Verified URL 4.[2] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC. Verified URL

Sources

Optimizing amide coupling conditions for sterically hindered quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Coupling Optimization Ticket Subject: Sterically Hindered Quinoline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Reaction Optimization Center

You have reached Tier 3 Support for amide coupling. We understand you are dealing with a sterically hindered quinoline system —likely an 8-substituted quinoline carboxylic acid or a 2/4-substituted quinoline amine. These substrates are notorious for "brick-wall" kinetics and electronic deactivation.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific reaction pathway.

Module 1: Diagnostic Decision Tree

Before selecting a reagent, determine the primary failure mode of your current reaction. Use this logic flow to select the correct protocol.

CouplingLogic Start START: Identify Failure Mode CheckSteric Is the Steric Bulk on the Carboxylic Acid or Amine? Start->CheckSteric AcidBulk Acid is Hindered (e.g., Quinoline-8-COOH) CheckSteric->AcidBulk Acid Bulk AmineBulk Amine is Hindered/Deactivated (e.g., 8-Aminoquinoline) CheckSteric->AmineBulk Amine Bulk Racemization Is the Acid Chiral & Prone to Epimerization? AcidBulk->Racemization ProtocolC PROTOCOL C: Ghosez's Reagent (The Nuclear Option) AmineBulk->ProtocolC Low Nucleophilicity ProtocolA PROTOCOL A: HATU/HOAt (Gold Standard) Racemization->ProtocolA No (Achiral) ProtocolB PROTOCOL B: T3P (The Epimerization Shield) Racemization->ProtocolB Yes (Chiral) ProtocolA->ProtocolC If Yield < 20%

Figure 1: Reagent selection logic based on substrate limitations. Protocol C is reserved for cases where standard activation fails due to extreme steric shielding or electronic deactivation.

Module 2: The "Brick Wall" Ticket (Low Conversion)

User Issue: "I am using EDC/HOBt or HBTU, but my LCMS shows <10% product after 24 hours. The starting material remains untouched."

Root Cause:

  • Steric Shielding: The quinoline nitrogen or adjacent substituents (e.g., at C2 or C8) block the trajectory of the incoming nucleophile.

  • Short-Lived Intermediates: Standard active esters (OBt/ODhbt) hydrolyze or rearrange before the hindered amine can attack.

Solution: The HATU/HOAt System

We must switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Why? HATU generates an -OAt active ester.[1] The pyridine nitrogen in the -OAt leaving group provides a "neighboring group effect" (anchimeric assistance), coordinating the incoming amine and speeding up the reaction by ~100x compared to HOBt.

Protocol A: High-Kinetic Activation

  • Solvent: DMF or NMP (Avoid DCM; polar solvents stabilize the transition state).

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.2 equiv) : HATU (1.2–1.5 equiv) : DIPEA (3.0 equiv).

  • Procedure:

    • Dissolve Acid and HATU in dry DMF.

    • Add DIPEA immediately (yellow color develops). Stir 2 mins.

    • Add Amine.

    • Critical Step: If no reaction after 4h, heat to 50°C.

Module 3: The "Chiral Crisis" Ticket (Racemization)

User Issue: "I obtained the product, but the enantiomeric excess (ee) dropped from >99% to 70%. My quinoline acid has an alpha-chiral center."

Root Cause: Strong bases (DIPEA/TEA) and highly reactive uronium salts (HATU) can cause azlactone formation (oxazolone), which leads to rapid racemization of the activated acid.

Solution: T3P (Propylphosphonic Anhydride)

T3P is a cyclic anhydride that activates the acid but does not generate a free carboxylate anion as readily as HATU, nor does it require the highly basic conditions that promote proton abstraction at the alpha-position.

Protocol B: The "Soft" Activation

  • Reagent: T3P (supplied as 50% w/w in EtOAc or DMF).

  • Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP). Avoid DIPEA.

  • Solvent: EtOAc, THF, or DMF.

  • Procedure:

    • Combine Acid (1.0 equiv), Amine (1.1 equiv), and Base (3-4 equiv) in solvent.

    • Cool to 0°C.

    • Add T3P (1.5 equiv) dropwise.

    • Allow to warm to RT.[1]

  • Bonus: T3P byproducts are water-soluble.[2] Wash with water/bicarb, and the byproducts vanish. No column chromatography is needed for reagent removal.

Data Comparison: Racemization Risk

Coupling ReagentBase% Racemization (Typical)Suitability for Hindered Systems
EDC/HOBt DIPEA< 2%Poor (Low Yield)
HATU DIPEA10 - 40%Excellent (High Yield, High Risk)
T3P DIPEA< 5%Good
T3P Collidine < 1% Best Balance

Module 4: The "Nuclear Option" (No Reaction/Electronic Deactivation)

User Issue: "I am trying to couple a carboxylic acid to 8-aminoquinoline , but the amine is too electron-deficient and sterically blocked by the ring nitrogen."

Root Cause: 8-Aminoquinoline forms an internal hydrogen bond with the quinoline nitrogen, significantly reducing nucleophilicity. Standard active esters are not electrophilic enough to overcome this. You need an Acid Chloride .

Warning: Thionyl chloride (


) or Oxalyl chloride are often too harsh (generating HCl) and can degrade sensitive quinolines.
Solution: Ghosez's Reagent

Use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).[3] It converts Carboxylic Acids to Acid Chlorides under neutral conditions .[3]

GhosezMechanism Step1 Acid + Ghosez Reagent (Neutral pH, DCM) Intermediate 1-Chloro-enamine Intermediate Step1->Intermediate AcidChloride Acid Chloride (Highly Reactive) Intermediate->AcidChloride Coupling Add Amine + Pyridine (Rapid Coupling) AcidChloride->Coupling

Figure 2: Workflow for neutral acid chloride generation using Ghosez's reagent.

Protocol C: Neutral Acid Chloride Activation

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 equiv) at 0°C.

    • Stir at RT for 1–2 hours. (Monitor by TLC: Acid spot disappears; convert aliquot to methyl ester to check LCMS).

  • Coupling:

    • Add the Hindered Amine (1.2 equiv).

    • Add Pyridine (2.0 equiv) or dry TEA.

    • Stir at RT or reflux if necessary.

FAQ: Common Anomalies

Q: My quinoline carboxylic acid is insoluble in everything (DCM, DMF, MeOH). How do I react it? A: This is common with high-melting quinolines.

  • Fix: Use HMPA (if safety permits) or NMP as a co-solvent.

  • Trick: Use the "Bis-Silylation" method. Reflux the insoluble amino-quinoline in BSA (N,O-Bis(trimethylsilyl)acetamide) first. This solubilizes the amine and makes the nitrogen more nucleophilic by creating a transient silyl-amine.

Q: I see a "M+18" peak in LCMS instead of my product. A: You likely formed the N-acyl urea (a rearrangement byproduct of carbodiimides like EDC/DCC).

  • Fix: This means your amine addition was too slow. Switch to Protocol A (HATU) or Protocol B (T3P) immediately. Carbodiimides are obsolete for hindered quinolines.

Q: Can I use microwave irradiation? A: Yes, but only with T3P or COMU .

  • Caution: Do not microwave HATU reactions with chiral substrates; you will racemize the center instantly. For achiral hindered quinolines, microwave at 80°C for 20 mins is often the "magic bullet."

References

  • Dunetz, J. R., et al. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Detailed review of T3P advantages).

  • Valeur, E., & Bradley, M. (2009).[5] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[5][6][7] (The definitive guide on mechanism and reagent selection).

  • Ghosez, L., et al. (1979). "alpha-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[3] Organic Syntheses. (Original protocol for neutral acid chloride formation).

  • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[8][9] Scientific Update. (Specific data on racemization suppression).

Sources

Technical Support Center: 8-Hydroxyquinoline-2-carboxamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 8-hydroxyquinoline-2-carboxamide in Aqueous Solution Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Welcome to the Advanced Application Support Hub. This guide addresses the physicochemical stability of 8-hydroxyquinoline-2-carboxamide (8-HQC) in aqueous media. As a Senior Application Scientist, I have structured this resource to help you navigate the complex interplay between solubility, hydrolytic degradation, and metal-mediated stabilization.

Part 1: Executive Technical Summary

8-Hydroxyquinoline-2-carboxamide is a bifunctional chelator combining the redox-active 8-hydroxyquinoline scaffold with a hydrolytically sensitive carboxamide group. Its stability in aqueous solution is governed by three competing mechanisms:

  • Amide Hydrolysis: Conversion to 8-hydroxyquinoline-2-carboxylic acid (8-HQA).

  • Phenolic Oxidation: Susceptibility to Quinone-imine formation under high pH or light exposure.

  • Metal Coordination: Trace metal ions (Cu²⁺, Zn²⁺, Fe³⁺) can catalyze degradation or precipitate the compound as insoluble complexes.

Part 2: Critical Troubleshooting (Q&A)
Section 1: Solubility & Stock Preparation

Q1: I cannot get 8-HQC to dissolve in neutral water (pH 7). It remains a suspension. Is my batch defective? Diagnosis: No, this is intrinsic behavior. The compound is lipophilic and exhibits poor aqueous solubility at neutral pH due to strong intramolecular hydrogen bonding between the amide proton and the quinoline nitrogen, as well as the phenolic proton.

Solution:

  • Protocol: Do not attempt direct aqueous dissolution.

    • Primary Solvent: Dissolve 8-HQC in DMSO or DMA (Dimethylacetamide) to create a 10–50 mM stock.

    • Aqueous Dilution: Dilute into aqueous buffer slowly with vortexing.

    • pH Adjustment: Solubility is enhanced at pH < 4 (protonation of quinoline N) or pH > 10 (deprotonation of phenol), though extreme pH accelerates degradation (see Section 2).

  • Caution: Avoid phosphate buffers with high concentrations of divalent cations (Ca²⁺, Mg²⁺), as 8-HQC may precipitate as a metal complex.

Q2: My solution turned yellow/brown after 24 hours on the bench. Has it degraded? Diagnosis: Likely oxidative degradation or photolysis.[1] The 8-hydroxyquinoline moiety is photosensitive and prone to oxidation at the C5/C7 positions, forming quinoid species.

Corrective Action:

  • Light Protection: Always use amber glass vials or wrap containers in aluminum foil.

  • Antioxidants: For long-term aqueous storage, add 0.1% Ascorbic Acid or sodium metabisulfite , provided they do not interfere with your downstream assay.

  • Storage: Store stock solutions at -20°C. Aqueous dilutions should be prepared fresh.

Section 2: Chemical Stability (Hydrolysis)

Q3: Is the carboxamide bond stable at physiological pH (7.4)? Analysis: At pH 7.4, the amide bond is kinetically stable (half-life > 7 days at 25°C). However, hydrolysis is acid- and base-catalyzed.

  • Acidic Conditions (pH < 2): Rapid hydrolysis occurs. The protonated quinoline nitrogen exerts an electron-withdrawing effect, making the carbonyl carbon more electrophilic and susceptible to water attack.

  • Basic Conditions (pH > 10): Hydrolysis is driven by hydroxide attack, yielding 8-hydroxyquinoline-2-carboxylic acid and ammonia.

Q4: How do I distinguish between the intact amide and the hydrolysis product (Carboxylic Acid)? Methodology: You must use HPLC or LC-MS. UV-Vis is insufficient because the chromophores of the amide and the acid are nearly identical.

Recommended HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

  • Differentiation: The carboxylic acid (hydrolysis product) will elute earlier (more polar) than the parent carboxamide.

Section 3: Metal Ion Interference

Q5: I see a precipitate form immediately upon adding 8-HQC to my cell culture media. Diagnosis: Cell culture media (e.g., DMEM, RPMI) contains µM levels of Cu²⁺, Zn²⁺, and Fe³⁺. 8-HQC is a potent tridentate/bidentate chelator. It likely stripped these metals from the media, forming neutral, insoluble M(L)2 complexes.

Troubleshooting Workflow:

  • Check Stoichiometry: If the concentration of 8-HQC is high (>50 µM), precipitation is almost guaranteed in the presence of trace metals.

  • Solubilizing Agents: Add a surfactant like Tween-80 (0.05%) or Cyclodextrin to maintain the metal complexes in solution.

  • Control Experiment: Pre-incubate the media with EDTA (if permissible) to verify if metal chelation is the cause of precipitation.

Part 3: Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes for 8-hydroxyquinoline-2-carboxamide in aqueous environments.

G Parent 8-Hydroxyquinoline-2-carboxamide (Intact Molecule) Acid 8-Hydroxyquinoline-2-carboxylic Acid (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (pH < 2 or pH > 10) Ammonia Ammonia (NH3) Parent->Ammonia Quinone Quinoline-5,8-dione derivative (Oxidation Product) Parent->Quinone Photo-oxidation / Air (Light + O2) Complex Insoluble Metal Complex (M(L)2 Precipitate) Parent->Complex + Trace Metals (Cu2+, Zn2+) (Neutral pH)

Figure 1: Mechanistic degradation pathways of 8-hydroxyquinoline-2-carboxamide showing hydrolysis (red), oxidation (yellow), and metal precipitation (green).[2]

Part 4: Quantitative Stability Data (Reference Values)

Use these estimated values to plan your experiments. Note: Exact rates depend on temperature and ionic strength.

ParameterConditionStability / OutcomeRecommendation
pH 2.0 Acidic BufferUnstable (

hrs)
Analyze immediately; keep cold.
pH 7.4 PBS / WaterStable (

days)
Safe for standard biological assays.
pH 12.0 Basic BufferUnstable (

hr)
Avoid basic extraction steps.
Light Ambient Lab LightModerate (Darkens over 24h)Protect from light (Amber vials).
Metals + Cu²⁺ / Zn²⁺Precipitation (Immediate)Use EDTA or keep conc. < 10 µM.
Part 5: Experimental Protocol for Stability Validation

If you need to validate the stability of your specific batch, follow this Self-Validating Protocol :

Objective: Determine the degradation rate constant (


) at pH 7.4.
  • Preparation: Prepare a 10 mM stock of 8-HQC in DMSO.

  • Initiation: Spike the stock into PBS (pH 7.4) to a final concentration of 50 µM. Maintain at 37°C in a dark water bath.

  • Sampling:

    • Take aliquots at

      
       hours.
      
    • Quench: Immediately dilute the aliquot 1:1 with cold Acetonitrile (stops hydrolysis).

  • Analysis: Inject onto HPLC (see Section 2 for conditions).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    • Acceptance Criteria: If degradation is < 5% over 24 hours, the compound is suitable for overnight biological assays.

References
  • Irving-Williams Series Study on 8-HQA Complexes. Title: Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. Source: ACS Omega, 2025.[3] URL:[Link]

  • Biological Activity and Synthesis of 8-HQ Derivatives. Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (MDPI), 2020. URL:[Link]

  • General Amide Hydrolysis Mechanisms. Title: Amide Hydrolysis in Organic Chemistry.[4] Source: Chemistry LibreTexts. URL:[Link]

  • PubChem Compound Summary. Title: 8-Hydroxyquinoline-2-carboxamide (CID 2831986).[5] Source: National Center for Biotechnology Information. URL:[Link]

Sources

Technical Support Center: 8-Hydroxyquinoline (8-HQ) Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Oxidative Degradation During Amide Coupling

The Chemistry of Degradation: Why is my reaction turning black?

Before troubleshooting, you must understand the enemy. 8-Hydroxyquinoline (8-HQ) is not just a substrate; it is a redox-active amphoteric chelator . The "black tar" frequently observed during amide coupling is not simple decomposition—it is oxidative polymerization.

The Mechanism of Failure

In basic media (common with DIPEA/TEA in HATU/EDC couplings), the phenolic proton is removed (


). The resulting phenolate is highly electron-rich. In the presence of trace transition metals (Fe, Cu from non-high-purity solvents) and dissolved oxygen, it undergoes Single Electron Transfer (SET) to form a phenoxyl radical. These radicals rapidly dimerize and polymerize.
Visualization: The Oxidative Cascade

The following diagram illustrates the pathway from active substrate to irreversible "tar."

degradation_pathway HQ 8-HQ (Phenol Form) Phenolate 8-HQ Phenolate (Electron Rich) HQ->Phenolate Deprotonation Base Base (DIPEA/TEA) Base->Phenolate Radical Phenoxyl Radical (Reactive Intermediate) Phenolate->Radical Oxidation (O2 + Trace Metals) Dimer C-C / C-O Dimers Radical->Dimer Coupling Polymer Black Polymer (Tar) Dimer->Polymer Propagation

Figure 1: Oxidative degradation pathway of 8-hydroxyquinoline in basic amide coupling conditions.

Pre-Reaction Checklist (The "Clean Room" Approach)

Do not start your reaction until you have verified these four parameters. 8-HQ sensitivity requires a higher standard of purity than typical aniline couplings.

ParameterRequirementWhy?
Solvent Grade Anhydrous, Degassed (HPLC Grade or higher)Trace metal ions (ppm levels) in standard solvents catalyze the radical formation. Dissolved

is the oxidant.
Base Choice Sym-Collidine or NMM (N-methylmorpholine)Avoid strong bases like TEA if possible. Collidine is milder and less likely to promote rapid oxidation.
Reaction Vessel Amber Glass or Foil-Wrapped8-HQ derivatives are photo-sensitive. Light accelerates radical propagation.
Atmosphere Argon (Balloon or Schlenk)Nitrogen is acceptable, but Argon is heavier and blankets the solution better against air intrusion.

Validated Protocols

We provide two workflows. Method A is the industry "Gold Standard" for high value/late-stage synthesis. Method B is a "Direct Method" for rapid screening, but carries higher risk.

Method A: The Protected Route (Recommended)

Use this if your yield is currently <30% or purification is failing.

Concept: Mask the phenol as a silyl ether or benzyl ether to shut down the oxidative pathway.

  • Protection:

    • React 8-HQ derivative with TBDMS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DCM.

    • Result: The ring becomes electron-neutral and oxidation-resistant.

  • Coupling:

    • Perform standard amide coupling (e.g., Acid + HATU + DIPEA + Amine).

    • Since the phenol is protected, you can use standard conditions without fear of tar formation.

  • Deprotection:

    • Treat with TBAF (Tetrabutylammonium fluoride) in THF or mild acid (AcOH).

    • Note: 8-HQ is a chelator; during workup, avoid metal spatulas or needles.

Method B: The Direct "Schlenk" Route (High Risk/High Reward)

Use this only if you cannot tolerate an extra protection/deprotection step.

Reagents:

  • Coupling Agent: EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) or T3P (Propylphosphonic anhydride). Avoid HATU/HBTU as the guanidinium byproducts can complicate purification of zwitterions.

  • Solvent: Anhydrous DMF (Degassed by sparging with Ar for 20 mins).

Protocol:

  • Flame-dry a Schlenk flask and cycle Argon 3x.

  • Add Carboxylic Acid (1.0 equiv) and Base (NMM, 2.5 equiv) in DMF.

  • Add T3P (50% in EtOAc, 1.5 equiv). Stir for 10 min.

  • Add the 8-HQ amine derivative (1.0 equiv) last as a solution in DMF.

  • Stir at 0°C to RT . Do not heat.

  • Quench: Pour into pH 6.0 phosphate buffer. (Avoid strong acid/base workups which solubilize the amphoteric product).

Troubleshooting Guide

Symptom: Reaction mixture turned black/dark brown within minutes.
  • Cause: Oxidative polymerization triggered by high pH and oxygen.

  • Immediate Fix: You cannot reverse the "tar." Discard.

  • Prevention: Switch to Method A (Protection). If you must use Method B, degas solvents more thoroughly and switch base to 2,4,6-Collidine (weaker base, sterically hindered).

Symptom: Product is trapped in the aqueous layer during workup.
  • Cause: 8-HQ is zwitterionic.[1]

    • pH < 4: Protonated Pyridine (

      
      ) 
      
      
      
      Water soluble.
    • pH > 10: Phenolate (

      
      ) 
      
      
      
      Water soluble.
  • Solution: Adjust aqueous layer to pH 7.0 - 7.5 (Isoelectric point region) to maximize organic solubility. Use DCM/Isopropanol (3:1) for extraction, not just EtOAc.

Symptom: Low yield with HATU/EDC.
  • Cause: The phenolic -OH can react with the activated ester to form a transient ester (O-acylation) instead of the desired N-acylation, especially if the amine is sterically hindered.

  • Solution: Pre-mix the Acid and Coupling agent for 15 mins before adding the 8-HQ amine. This ensures the active ester is formed before the nucleophile competes.

Strategic Decision Logic

Use this flow to determine the correct synthetic path for your specific molecule.

decision_tree Start Start: 8-HQ Amide Synthesis IsScale Is Scale > 100mg? Start->IsScale IsDirect Is -OH Protected? IsScale->IsDirect No (<100mg) Protect Route: Protect -OH (Use TBDMS or Bn) IsScale->Protect Yes (>100mg) Direct Route: Direct Coupling (Strict Anaerobic) IsDirect->Direct No ReagentCheck Select Reagent IsDirect->ReagentCheck Yes T3P Use T3P/Collidine (Mild, No O-acyl) Direct->T3P Mandatory HATU Use HATU/DIPEA (Standard) ReagentCheck->HATU Standard

Figure 2: Decision matrix for selecting the appropriate synthesis strategy.

FAQ

Q: Can I use acid chlorides (


) instead of coupling agents? 
A: Generally, No.  Acid chlorides generate HCl. While 8-HQ is stable in acid, the heat generated and the necessity of using excess base to scavenge the HCl creates a "hotspot" of basicity that promotes oxidation. If you must use an acid chloride, use a Schotten-Baumann  condition (biphasic DCM/aq. 

) at 0°C, but expect lower yields.

Q: Why do you recommend T3P over HATU for direct coupling? A: HATU generates a highly reactive At-ester. The free phenol of 8-HQ can compete with the amine for this ester, leading to O-acylation side products. T3P (Propylphosphonic anhydride) is more chemoselective for amines in the presence of free phenols and produces water-soluble byproducts, simplifying the difficult workup of 8-HQ derivatives.

Q: How do I remove trace metal contaminants from my product? A: Since 8-HQ is a chelator, it will hold onto Cu/Fe from the reaction. Wash your organic layer with 10% EDTA solution or sodium sulfide (if compatible) to strip metals. Alternatively, recrystallize from MeOH/EtOH rather than relying on silica chromatography, which often contains trace iron.

References

  • Oxidative Degradation Mechanism

    • Liu, J., et al. (2025). "Degradation of 8-hydroxyquinoline by immobilized laccase: Radical pathways and coupling." ResearchGate.[2]

  • Medicinal Chemistry & Chelation Properties

    • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Synthesis & Protection Strategies

    • Oliveri, V., et al. (2012). "Synthesis of 8-hydroxyquinoline derivatives." Journal of Heterocyclic Chemistry. (Cited via MDPI Recent Advances).

  • Amide Coupling with Electron-Rich Amines

    • BenchChem Technical Support.[3] "Troubleshooting Amide Coupling Reactions with Electron-Rich Amines."

  • Direct Amidation Reagents (T3P/Boron)

    • Lanigan, R. M., et al. (2013). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry.

Sources

Resolving NMR peak broadening in paramagnetic metal-carboxamide complexes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Broadening in Paramagnetic Metal-Carboxamide Complexes Role: Senior Application Scientist, Magnetic Resonance Technologies

Part 1: Core Directive

Welcome to the Paramagnetic NMR Technical Support Center.

You are likely here because your amide proton signals have vanished into the baseline or broadened beyond recognition upon metal complexation. This is not necessarily a failure of synthesis; it is a characteristic physical response of the nuclear spins to the hyperfine field.

In metal-carboxamide complexes (e.g., ligands containing –C(=O)NH– groups binding to Co(II), Ni(II), Cu(II), or Lanthanides), peak broadening arises from two distinct but often coupled mechanisms: Paramagnetic Relaxation Enhancement (PRE) and Chemical Exchange . Distinguishing between these is the critical first step.

This guide moves beyond standard "shimming" advice. We will treat the paramagnetic center not as an interference to be removed, but as a source of structural constraints that—once tamed—can reveal geometry defined by the Solomon-Bloembergen-Morgan (SBM) equations.

Part 2: Technical Support Modules

Module 1: The Diagnostic Framework

Is it Paramagnetism or Exchange?

User Query: "My amide proton signal is extremely broad (or missing). How do I know if it's due to the metal's unpaired electron or just dynamic exchange?"

The Scientist’s Answer: You must perform a Variable Temperature (VT) Study . The behavior of the line width ($ \Delta \nu_{1/2}


 \delta $) with temperature differentiates the two mechanisms.
FeatureParamagnetic Broadening (PRE) Chemical Exchange (Dynamic)
Temperature Effect on Width Sharpening at High T . Electronic relaxation (

) often becomes faster at higher temperatures, decoupling the electron from the nucleus.
Complex . Broadens near coalescence, sharpens at fast exchange (High T) or slow exchange (Low T).
Shift Dependence Curie Law Behavior . Shift ($ \delta $) is proportional to

. Plotting

vs.

yields a straight line.
Non-Linear/Sigmoidal . Shifts follow population-weighted averages that do not strictly obey

.
Amide Specifics Amide protons (

) 3-6 Å from the metal will shift significantly (20-100+ ppm) but remain visible if

is fast (e.g., Co(II)).
Amide protons often disappear due to base-catalyzed exchange with bulk water/solvent, unrelated to the metal.

Diagnostic Protocol:

  • Acquire 1D

    
    H spectra at 298 K, 310 K, and 320 K.
    
  • If peaks sharpen and shift linearly with

    
    :  It is paramagnetic. Proceed to Module 2 .
    
  • If peaks broaden or show no shift correlation: It is chemical exchange. Switch to dry solvents (e.g., DMSO-

    
    , MeCN-
    
    
    
    ) or lower the temperature to freeze the exchange.
Module 2: Pulse Sequence Optimization

Acquisition Strategies for Fast Relaxation

User Query: "I've confirmed it's paramagnetic broadening. Standard proton parameters give me nothing but noise. What do I change?"

The Scientist’s Answer: Paramagnetic nuclei have extremely short longitudinal (


) and transverse (

) relaxation times, often in the millisecond or microsecond range. Standard pulses (waiting 1-2 seconds between scans) are inefficient, and long echo times in 2D sequences destroy the signal.

The "SuperWEFT" Logic: You need a sequence that recycles fast. Because paramagnetic protons relax back to equilibrium much faster than diamagnetic solvent protons, you can use this to suppress the solvent background while enhancing your target signal.

Optimized Acquisition Parameters:

ParameterStandard Diamagnetic ValueParamagnetic Target Value Reasoning
Acquisition Time (AQ) 1.0 – 2.0 sec20 – 50 ms Signal decays fully in <10 ms. Sampling noise after signal death reduces S/N.
Relaxation Delay (D1) 1.0 – 5.0 sec0 – 10 ms Paramagnetic

is very short. Rapid pulsing (WEFT) saturates diamagnetic solvent but not the complex.
Pulse Angle 30° - 90°90° Maximize signal per scan; fast

allows full recovery immediately.
Spectral Width (SW) 10 – 12 ppm100 – 400 ppm Paramagnetic shifts (Contact/Pseudocontact) can push amides to +200 or -100 ppm.
Line Broadening (LB) 0.3 Hz10 – 50 Hz Matched filtration: LB should roughly match the natural linewidth for optimal S/N.

Recommended Pulse Sequence: Use a SuperWEFT (Super Fast Water Elimination Fourier Transform) or a simple 1-pulse sequence with presaturation only if the presat power is low and off-resonance from your paramagnetic peaks.

Critical Warning: Do not use standard gradient-selected HSQC/HMQC. The delays (


 ms) are often too long, leading to signal loss via 

relaxation. Use HMQC with shortened delays optimized for fast relaxation.
Module 3: Sample Preparation & Chemical Environment

The "Blind Sphere" and Ligand Design

User Query: "I still can't see the protons directly coordinated to the metal. Is there a workaround?"

The Scientist’s Answer: You are likely encountering the "Blind Sphere" —a radius around the metal ion (typically 3-5 Å for Cu(II), smaller for Co(II)) where


 is so short that lines broaden into the baseline.

Strategy 1: Deuteration of Passive Positions Spin diffusion from nearby protons contributes to broadening.[1] By deuterating the ligand backbone (R-groups) but leaving the amide proton (


) intact, you reduce the dipolar relaxation network, effectively narrowing the 

line.
  • Protocol: Synthesize the carboxamide ligand using deuterated precursors (e.g., deuterated aniline for benzamides).

Strategy 2: Metal Ion Substitution If your biological focus is Cu(II) (S=1/2, slow electronic relaxation), the lines may be too broad. Substitute with a "NMR-friendly" paramagnetic mimic:

  • Cobalt(II) (High Spin, S=3/2): Very fast electronic relaxation (

    
     s). Yields sharp, highly shifted lines. Excellent structural mimic for Zn(II) and often Cu(II).
    
  • Nickel(II) (S=1): Intermediate broadening.

  • Lanthanides: Eu(III) and Yb(III) induce large shifts (Pseudocontact) with minimal broadening.

Strategy 3: Solvent Viscosity According to the Solomon-Bloembergen equations, rotational correlation time (


) drives relaxation.
  • Action: Use low-viscosity solvents (Acetone-

    
    , MeCN-
    
    
    
    ) rather than DMSO-
    
    
    if solubility permits. Faster tumbling = sharper paramagnetic lines (in the Curie regime).

Part 3: Visualizations & Logic

Diagram 1: The Troubleshooting Flowchart

Logic flow for diagnosing missing amide signals.

ParamagneticTroubleshooting Start Problem: Amide Proton Signal Missing/Broad VT_Study Step 1: Run Variable Temperature (VT) NMR (298K, 310K, 320K) Start->VT_Study Check_Width Does Line Width Decrease at High T? VT_Study->Check_Width Yes_Paramagnetic Mechanism: Paramagnetic Relaxation (PRE) Electronic relaxation decoupling Check_Width->Yes_Paramagnetic Yes (Sharper) No_Exchange Mechanism: Chemical Exchange Amide proton exchanging with solvent Check_Width->No_Exchange No (Broader/Same) Action_Para Action: Optimize Pulse Sequence 1. Short AQ (20-50ms) 2. Fast Recycle (d1 < 10ms) 3. Wide SW (>100ppm) Yes_Paramagnetic->Action_Para Action_Exch Action: Stabilize Exchange 1. Switch to dry solvent (DMSO, MeCN) 2. Lower Temperature (< 273K) No_Exchange->Action_Exch

Caption: Diagnostic logic to distinguish between paramagnetic relaxation enhancement (PRE) and chemical exchange in metal-carboxamide complexes.

Diagram 2: The "Blind Sphere" & Relaxation Zones

Visualizing the relationship between distance (


) and observability.

BlindSphere cluster_legend Signal Observability Metal Metal Ion (Co, Ni, Cu) Zone1 Blind Zone (< 4 Å) Invisible Metal->Zone1 r^-6 Effect Zone2 Contact Zone (4-7 Å) Shifted & Broad Zone1->Zone2 Relaxation Decreases Zone3 Dipolar Zone (> 7 Å) Sharp Signals Zone2->Zone3 Bulk Behavior Desc1 Zone 1: T2 < 1ms (Too broad) Desc2 Zone 2: Ideal for Paramagnetic NMR Desc3 Zone 3: Standard Parameters OK

Caption: The "Blind Sphere" effect. Signal observability scales with distance (


) from the metal center due to the 

dependence of dipolar relaxation.

Part 4: References

  • Bertini, I., Luchinat, C., & Parigi, G. (2002). Solution NMR of Paramagnetic Molecules. Elsevier.

  • Pell, A. J., Pintacuda, G., & Emsley, L. (2019). Paramagnetic NMR in drug discovery. Journal of Biomolecular NMR, 73, 1-15. [Link]

  • Ott, D. G. (2018). Syntheses with Stable Isotopes of Carbon, Nitrogen, and Oxygen. Wiley-Interscience. (Reference for deuteration strategies).

  • Solomon, I. (1955). Relaxation Processes in a System of Two Spins. Physical Review, 99(2), 559. [Link]

  • Banci, L., et al. (2018). Paramagnetic NMR Spectroscopy: An indispensable tool for the structural biology of metalloproteins. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Purification of Lipophilic 8-Hydroxyquinoline-2-Carboxamides

[1]

User Status: Verified Researcher Ticket ID: 8HQ-LIPO-PUR-001 Subject: Troubleshooting Tailing, Solubility, and Yield Loss in 8-HQ Carboxamide Analogs

Executive Summary: The "Double-Edged" Chemotype

You are working with a chemotype that presents a unique "double-edged" purification challenge. 8-hydroxyquinoline-2-carboxamides (8-HQs) possess two distinct properties that conspire against standard chromatography:

  • Extreme Lipophilicity: The 2-carboxamide tail (often bearing aryl or alkyl groups) drives the molecule into the non-polar stationary phase, requiring high organic strength to elute.[1]

  • Metal Chelation (The "Sticky" Core): The 8-hydroxyl group and the quinoline nitrogen form a bidentate pocket with a high affinity for trace metals (

    
    , 
    
    
    ,
    
    
    ).[2]

The Result: Standard silica gel contains trace metals that bind your compound, causing severe streaking and irreversible adsorption. Standard HPLC stainless steel columns cause peak tailing.[1]

This guide provides the counter-strategies required to purify these analogs effectively.

Module 1: Flash Chromatography Strategies

The Problem: "The Streak"

On standard silica gel, your compound likely elutes as a broad smear or stays at the baseline despite high

Protocol A: The "Deactivated" Silica System

Use this for bulk purification of crude reaction mixtures.

The Fix: You must mask the silanols and strip the metals.

  • Mobile Phase Modifier: Do NOT use plain Hexane/Ethyl Acetate.[1]

    • Add 1% Triethylamine (TEA): If your analog is acid-sensitive.[1] The amine blocks silanol sites.

    • Add 0.5% Acetic Acid: If your analog is base-sensitive.[1] This keeps the phenol protonated (

      
      ), preventing it from binding to metal oxides as a phenolate anion (
      
      
      ).[1]
    • Golden Rule: For 8-HQs, Acidic modifiers usually yield sharper peaks because they prevent the ionization of the phenol (pKa ~9.[1]8) and protonate the pyridine nitrogen, reducing chelation strength.

  • Doping the Silica (The EDTA Trick): If streaking persists, the silica has high metal content.

    • Dissolve

      
       in water/methanol.[1]
      
    • Slurry your silica in this solution.[1]

    • Dry the silica in an oven at 110°C.[1]

    • Use this "EDTA-doped silica" for your column.[1] The EDTA sequesters the iron before your compound can.

Protocol B: Solid Loading (Mandatory)

Lipophilic 8-HQs have poor solubility in Hexane/EtOAc.[1] Liquid loading with DCM often causes the compound to crash out at the top of the column, ruining resolution.

  • Dissolve crude in minimal DCM or Acetone.[1]

  • Add Celite 545 (ratio 1:2 crude:Celite).[1]

  • Rotovap to dryness (free-flowing powder).

  • Load the powder cartridge.[1] Do not use silica for loading if you can avoid it; Celite is inert and reduces tailing.[1]

Module 2: HPLC Troubleshooting (Reverse Phase)

The Problem: Asymmetric Tailing

You observe a "shark fin" peak shape. This is classic metal interaction with the stainless steel column frits or the column wall.

Visual Troubleshooting Guide

HPLC_TroubleshootingStartIssue: Tailing HPLC PeakCheck1Check Mobile Phase pHStart->Check1Decision1Is pH > 6?Check1->Decision1Action1Phenol Ionization Risk.Lower pH to < 3.0 using0.1% Formic Acid or TFA.Decision1->Action1YesCheck2Is Peak Still Tailing?Decision1->Check2NoAction1->Check2Action2Metal Chelation Active.Add 0.1 mM EDTA to Aqueous Buffer.Passivate System.Check2->Action2Yes (Chelation)Action3Column Interaction.Switch to 'End-Capped' C18or Phenyl-Hexyl Phase.Check2->Action3No (Hydrophobic)

Caption: Diagnostic logic for correcting peak tailing in 8-HQ HPLC analysis. Note the priority of pH adjustment before metal passivation.

The "Gold Standard" Mobile Phase for 8-HQs
  • Solvent A: Water + 0.1% Formic Acid + 0.1 mM EDTA (free acid).[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 is standard, but Phenyl-Hexyl columns often provide better separation for the quinoline aromatics due to

    
     stacking interactions.[1]
    

Why EDTA? Even trace iron (ppb levels) in high-purity solvents can chelate 8-HQ.[1] The EDTA sacrifices itself, binding the metals so your drug candidate elutes freely.[3]

Module 3: Alternative Workup (The pH Switch)

If chromatography fails, utilize the amphoteric nature of the molecule.

  • Phenol pKa: ~9.8[1]

  • Pyridine pKa: ~5 (lowered by the 2-carboxamide electron withdrawal).[1]

Protocol: Base-Wash Purification

Since your analogs are lipophilic, they likely stay in the organic layer, but impurities might not.[3]

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash 1: 5% Citric Acid (Removes basic anilines/starting materials).[1]

    • Note: The 2-carboxamide 8-HQ is not basic enough to protonate/extract into water at pH 3-4.[1] It stays in EtOAc.[1]

  • Wash 2: 5%

    
     (Neutralizes acid).[1]
    
  • Extraction (The Trick): Extract the EtOAc layer with 0.1 M NaOH (cold).

    • Mechanism:[1][4][5] The 8-OH deprotonates, forming the water-soluble phenolate.[1] The lipophilic impurities (non-phenolic) stay in the EtOAc.

  • Recovery: Take the aqueous NaOH layer (now containing your product) and acidify to pH 4-5 with Acetic Acid.

    • Result: The product re-protonates, becomes lipophilic, and precipitates out or can be extracted back into fresh DCM.[3]

Warning: Do not use this if your carboxamide bond is hydrolytically unstable (though 8-HQ amides are generally robust at cold temperatures).[1]

Module 4: Solubility & Data

Solubility Profile of Lipophilic 8-HQ Analogs
SolventSolubilityUsage Note
Water InsolubleEven at pH 7.[1]4.
DCM HighBest for liquid loading (if no precipitation occurs).[1]
DMSO Very HighUse for biological assays.[1]
Methanol ModerateGood for recrystallization (often with Acetone).[1]
Hexane InsolubleUse as an anti-solvent for precipitation.[1]
Recrystallization Strategy

If you have >100mg of material, avoid the column entirely.

  • Dissolve in boiling Acetone or Ethanol .

  • Add Hexane dropwise until persistent cloudiness appears.[1]

  • Cool slowly to 4°C.

  • Yield: 8-HQ analogs typically crystallize as yellow/off-white needles.[1]

References

  • Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: Molecules (2020).[1] Describes the condensation of 8-hydroxyquinoline-2-carboxylic acid with anilines and subsequent purification. URL:[Link][1]

  • Separation of Platinum Group Metal Chelates with 8-Hydroxyquinoline. Source: PubMed / J. Chromatography A. Details the necessity of specific HPLC conditions (Normal vs Reverse Phase) for 8-HQ chelates.[1] URL:[Link]

  • Common Causes of Peak Tailing in Chromatography. Source: ALWSCI Technical Blog.[1] Explains the silanol and metal interaction mechanisms specific to chelating analytes like phenols and amines. URL:[Link]

Validation & Comparative

A Comparative Guide to the Crystallography of 8-Hydroxyquinoline-2-Carboxamide Complexes: A Structural Analogy Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, 8-hydroxyquinoline and its derivatives represent a cornerstone of ligand design. Their ability to chelate a wide array of metal ions has led to applications ranging from therapeutic agents to luminescent materials. Within this family, 8-hydroxyquinoline-2-carboxamide stands out as a particularly intriguing ligand, offering a tridentate O,N,O or a bidentate O,N coordination potential, coupled with the hydrogen bonding capabilities of the amide group. However, a comprehensive survey of the crystallographic literature reveals a curious scarcity of publicly available X-ray diffraction data for simple metal complexes of the parent 8-hydroxyquinoline-2-carboxamide.

This guide, therefore, adopts a comparative and inferential approach. By examining the detailed crystallographic data of closely related N-substituted and bridged bis(8-hydroxyquinoline-2-carboxamide) derivatives, we can construct a robust model for the expected structural behavior of the parent ligand's metal complexes. This analysis provides valuable insights into coordination geometries, intermolecular interactions, and the subtle yet significant influence of the amide functionality on the solid-state architecture.

Comparative Structural Analysis: Insights from N-Alkoxy Derivatives

While crystal structures of simple metal complexes with the parent 8-hydroxyquinoline-2-carboxamide are not readily found in the literature, a study by Mori et al. on potent inhibitors of the Mycobacterium tuberculosis virulence factor Zmp1 provides invaluable, directly relevant crystallographic data for a series of N-alkoxy-8-hydroxyquinoline-2-carboxamides.[1] These structures serve as excellent proxies for understanding the fundamental coordination chemistry of the 8-hydroxyquinoline-2-carboxamide scaffold.

The study reports the single-crystal X-ray structures of several N-alkoxy derivatives, including N-methoxy, N-ethoxy, and N-benzyloxy-8-hydroxyquinoline-2-carboxamide.[1] These compounds, while not metal complexes themselves, reveal the inherent conformational preferences of the ligand and its hydrogen bonding patterns, which are crucial for predicting its behavior upon chelation. In these structures, the 8-hydroxyquinoline ring system is essentially planar, a common feature for this class of compounds.

A key takeaway from these related structures is the ligand's adoption of a conformation suitable for bidentate chelation via the phenolic oxygen and the quinoline nitrogen. The carboxamide group, while not directly participating in intramolecular hydrogen bonding with the 8-hydroxyl group, plays a significant role in the intermolecular interactions that define the crystal packing.

The versatility of the 8-hydroxyquinoline-2-carboxamide unit is further highlighted in the work of Albrecht and collaborators, who have incorporated this moiety into larger, symmetrical ligands to form dimetallic triple-stranded helicates with lanthanide ions.[2][3] This demonstrates the ligand's capacity to act as a robust building block in supramolecular chemistry, forming complex, well-defined architectures.

Table 1: Crystallographic Data for N-Substituted 8-Hydroxyquinoline-2-Carboxamide Derivatives

CompoundCCDC No.FormulaCrystal SystemSpace GroupKey Intramolecular InteractionsKey Intermolecular InteractionsRef.
N-ethoxy-8-hydroxyquinoline-2-carboxamide1062834C12H12N2O3MonoclinicP21/cPlanar 8-hydroxyquinoline coreAmide N-H···O hydrogen bonding, π-π stacking[1]
N-benzyloxy-8-hydroxyquinoline-2-carboxamide1062832C17H14N2O3MonoclinicP21/cPlanar 8-hydroxyquinoline coreAmide N-H···O hydrogen bonding, π-π stacking[1]
N-(3-phenylpropoxy)-8-hydroxyquinoline-2-carboxamide1062835C19H18N2O3MonoclinicP21/cPlanar 8-hydroxyquinoline coreAmide N-H···O hydrogen bonding, π-π stacking[1]

Based on these related structures, we can predict that in a typical 1:2 metal-to-ligand complex with a divalent transition metal, the 8-hydroxyquinoline-2-carboxamide ligand will act as a bidentate chelator, coordinating through the deprotonated phenolic oxygen and the quinoline nitrogen atom. The amide group would likely extend away from the metal center, participating in intermolecular hydrogen bonding with adjacent complex molecules or solvent molecules, thereby influencing the overall crystal packing.

Visualizing Coordination and Synthesis

To better illustrate the anticipated structural features and the synthetic pathway, the following diagrams are provided.

Caption: Predicted coordination of a metal ion with two 8-hydroxyquinoline-2-carboxamide ligands.

G start 8-Hydroxyquinoline- 2-carboxylic acid intermediate 8-Hydroxyquinoline- 2-carboxamide start->intermediate Amidation final_complex [M(8-hydroxyquinoline- 2-carboxamide)2] intermediate->final_complex Complexation metal_salt Metal Salt (e.g., MCl2) metal_salt->final_complex

Caption: Synthetic workflow for 8-hydroxyquinoline-2-carboxamide metal complexes.

Experimental Protocols

The following protocols are representative methods for the synthesis of the 8-hydroxyquinoline-2-carboxamide ligand and its subsequent complexation with a metal ion, adapted from established procedures for related compounds.[1]

Synthesis of 8-Hydroxyquinoline-2-carboxamide

Materials:

  • 8-Hydroxyquinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous, concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C in an ice bath.

  • Thionyl chloride (1.2 eq) is added dropwise to the suspension with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is redissolved in DCM and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution with vigorous stirring.

  • The mixture is stirred for an additional 2 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 8-hydroxyquinoline-2-carboxamide.

General Procedure for the Synthesis and Crystallization of a Metal(II) Complex

Materials:

  • 8-Hydroxyquinoline-2-carboxamide

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Methanol or Ethanol

  • A suitable base (e.g., NaOH, triethylamine)

Procedure:

  • 8-Hydroxyquinoline-2-carboxamide (2.0 eq) is dissolved in methanol or ethanol.

  • A solution of the metal(II) salt (1.0 eq) in the same solvent is added to the ligand solution with stirring.

  • A stoichiometric amount of a suitable base (e.g., 2.0 eq of NaOH) is added to deprotonate the phenolic hydroxyl group, leading to the formation of the complex, often observed as a precipitate.

  • The reaction mixture is stirred at room temperature or gently heated for several hours to ensure complete reaction.

  • The resulting solid complex is collected by filtration, washed with the solvent, and dried.

  • For single crystal growth, the crude complex can be dissolved in a suitable solvent (e.g., DMF, DMSO) and subjected to slow evaporation or vapor diffusion with an anti-solvent (e.g., diethyl ether, hexane) at room temperature.

Trustworthiness and Self-Validation

The protocols described are based on well-established synthetic transformations in organic and coordination chemistry. The successful synthesis of the ligand can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the metal complex can be confirmed by techniques like FT-IR spectroscopy (observing shifts in the C=O and C=N stretching frequencies upon coordination), elemental analysis, and ultimately, by single-crystal X-ray diffraction to elucidate the definitive solid-state structure.

Conclusion and Future Outlook

While direct crystallographic data for simple metal complexes of 8-hydroxyquinoline-2-carboxamide may be limited in the public domain, a comparative analysis of its N-substituted derivatives provides a strong foundation for predicting its coordination behavior. The available data strongly suggest that it will act as a versatile bidentate O,N-chelating ligand, with the amide group playing a crucial role in directing the supramolecular architecture through intermolecular hydrogen bonding.

The experimental protocols provided offer a clear pathway for the synthesis and crystallization of these complexes. It is hoped that this guide will encourage further research into the crystallographic characterization of 8-hydroxyquinoline-2-carboxamide complexes, which will undoubtedly enrich our understanding of this important class of ligands and pave the way for their application in the design of new functional materials and therapeutic agents.

References

  • PubChem. 8-Hydroxyquinoline-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Mori, G., et al. Development of potent inhibitors of the Mycobacterium tuberculosis virulence factor Zmp1 and evaluation of their effect on mycobacterial growth. ChemMedChem, 2016 , 11(2), 206-213. [Link]

  • Gunnlaugsson, T., et al. Recent Highlights in the use of Lanthanide-directed Synthesis of Novel Supramolecular (Luminescent) Self-assembly Structures such as Coordination Bundles, Helicates and Sensors. Aust. J. Chem., 2011 , 64(10), 1247-1262. [Link]

  • Angene Chemical. 8-Hydroxyquinoline-2-carboxamide. [Link]

  • MetaNetX. 8-hydroxyquinoline-2-carboxamide. [Link]

  • Albrecht, M., Osetska, O. Homo- and Heterodinuclear Luminescent Helicates. RWTH Aachen University, 2008 . [Link]

  • Galis, H., et al. Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Org. Biomol. Chem., 2013 , 11(38), 6558-6563. [Link]

  • Rovira, A. R., et al. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synth. Biol., 2022 , 11(8), 2820-2828. [Link]

  • Rovira, A. R., et al. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology, 2022 , 11(8), 2820-2828. [Link]

  • Pettignano, A., et al. 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Biomolecules, 2020 , 10(6), 930. [Link]

  • Pettignano, A., et al. 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. MDPI, 2020 . [Link]

  • Singh, V. P., et al. Experimental and theoretical studies on structure, bonding and luminescence properties of Eu(III) and Tb(III) complexes of a new macrocyclic based 8HQ ligand. Journal of Molecular Structure, 2019 , 1189, 344-353. [Link]

  • Singh, V. P., et al. Experimental and theoretical approach of photophysical properties of lanthanum(III) and erbium(III) complexes of tris(methoxymethyl)-5-oxine podant. Inorganica Chimica Acta, 2018 , 471, 556-565. [Link]

Sources

A Senior Application Scientist's Guide to Validating Metal Binding Stoichiometry of 8-Hydroxyquinoline-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the precise interaction between a metal ion and a chelating agent is paramount. 8-hydroxyquinoline and its derivatives, such as 8-hydroxyquinoline-2-carboxamide, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities often linked to their metal-chelating properties.[1][2] The stoichiometry of this metal-ligand complex—the simple whole-number ratio of metal ions to ligand molecules—is a fundamental parameter that dictates the compound's physicochemical properties, biological activity, and potential therapeutic applications.[3]

This guide provides an in-depth comparison of three robust methods for determining the metal binding stoichiometry of 8-hydroxyquinoline-2-carboxamide: Job's Plot (Method of Continuous Variation), the Mole-Ratio Method, and Isothermal Titration Calorimetry (ITC). We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data to ensure a self-validating experimental approach.

The Critical Role of Stoichiometry in Drug Design

The interaction of 8-hydroxyquinoline derivatives with metal ions can lead to the formation of complexes with various stoichiometries, such as 1:1, 1:2, or 2:1 (metal:ligand).[1][4] This ratio is not merely an academic detail; it profoundly influences the complex's:

  • Lipophilicity: Affecting cell permeability and bioavailability.

  • Redox Potential: Influencing pro-oxidant or antioxidant activity.[3]

  • Biological Target Engagement: Determining how the complex interacts with enzymes or other biomolecules.

An erroneous stoichiometric assignment can lead to flawed structure-activity relationship (SAR) studies and misguided drug development efforts. Therefore, rigorous experimental validation is a critical step in the characterization of any new metal-binding compound.

Job's Plot: The Method of Continuous Variation

Job's plot is a classical and widely used spectrophotometric technique for determining the stoichiometry of a metal-ligand complex in solution.[5][6][7] The core principle lies in systematically varying the mole fractions of the metal and the ligand while keeping the total molar concentration of the two species constant.[6][7] A physical property that is proportional to the concentration of the complex, most commonly UV-Vis absorbance, is then plotted against the mole fraction of one of the components. The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.[6][7][8]

Causality Behind Experimental Choices

The choice of a constant total molar concentration is crucial as it ensures that any change in the measured absorbance is due to the formation of the complex and not simply a change in the total concentration of absorbing species. The wavelength for monitoring should be one where the complex absorbs significantly, and ideally, where the free ligand and metal ion have minimal absorbance.

Experimental Protocol: Job's Plot

Objective: To determine the stoichiometry of the Metal:8-hydroxyquinoline-2-carboxamide complex.

Materials:

  • Stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of accurately known concentration (e.g., 1 mM) in a suitable buffer.

  • Stock solution of 8-hydroxyquinoline-2-carboxamide of the exact same concentration (1 mM) in the same buffer.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the free ligand, the metal salt solution, and a mixture of the two where complex formation is evident.

    • Identify a wavelength (λ_max) where the complex shows strong absorbance, while the individual components show minimal absorbance.

  • Preparation of Solutions:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume constant (e.g., 10 mL). A typical set of mixtures is outlined in the table below.

    • Ensure thorough mixing and allow the solutions to equilibrate for a set period (e.g., 30 minutes) before measurement.

  • Spectrophotometric Measurement:

    • Using the buffer as a blank, measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Calculate the mole fraction of the ligand for each solution. Mole Fraction (L) = V(L) / (V(M) + V(L)).

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

Data Presentation: Job's Plot
Solution #Volume of Metal (mL)Volume of Ligand (mL)Total Volume (mL)Mole Fraction of LigandAbsorbance at λ_max
19.01.010.00.1Data
28.02.010.00.2Data
37.03.010.00.3Data
46.04.010.00.4Data
55.05.010.00.5Data
64.06.010.00.6Data
73.36.710.00.67Data
83.07.010.00.7Data
92.08.010.00.8Data
101.09.010.00.9Data

Interpretation:

  • A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

  • A maximum at a mole fraction of ~0.67 indicates a 1:2 (Metal:Ligand) stoichiometry.

  • A maximum at a mole fraction of ~0.33 indicates a 2:1 (Metal:Ligand) stoichiometry.

Visualization: Job's Plot Workflow

Job_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare equimolar stock solutions of Metal (M) and Ligand (L) P2 Create a series of M:L mixtures with varying mole fractions (Total concentration is constant) P1->P2 M1 Equilibrate mixtures P2->M1 M2 Measure absorbance at λ_max for each mixture M1->M2 A1 Plot Absorbance vs. Mole Fraction of Ligand M2->A1 A2 Identify the mole fraction at maximum absorbance A1->A2 A3 Determine stoichiometry from the peak position A2->A3

Caption: Workflow for determining stoichiometry using Job's Plot.

The Mole-Ratio Method

The mole-ratio method is another straightforward spectrophotometric technique for elucidating the stoichiometry of metal-ligand complexes.[9][10] Unlike Job's plot, this method involves keeping the concentration of one component (typically the metal ion) constant while systematically varying the concentration of the other (the ligand).[9][10] The absorbance of the solution is then plotted against the molar ratio of the ligand to the metal. The resulting plot will show one or more break points, the stoichiometry of which corresponds to the molar ratio of the complex formed.[1][2]

Causality Behind Experimental Choices

By keeping the metal ion concentration constant, the initial increase in absorbance is directly proportional to the formation of the complex as more ligand is added. When all the metal ions are complexed, further addition of the ligand will not lead to a significant increase in the absorbance of the complex, resulting in a plateau or a change in the slope of the plot. This inflection point is indicative of the stoichiometric ratio.

Experimental Protocol: Mole-Ratio Method

Objective: To validate the stoichiometry of the Metal:8-hydroxyquinoline-2-carboxamide complex.

Materials:

  • Stock solution of the metal salt (e.g., 1 mM).

  • Stock solution of 8-hydroxyquinoline-2-carboxamide (e.g., 10 mM).

  • Suitable buffer.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Wavelength Selection: Use the same λ_max identified for the Job's plot experiment.

  • Preparation of Solutions:

    • Prepare a series of solutions, each containing a constant volume of the metal stock solution.

    • To each of these solutions, add an increasing volume of the ligand stock solution.

    • Bring all solutions to the same final volume with the buffer.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at λ_max against a buffer blank.

  • Data Analysis:

    • Calculate the molar ratio of [Ligand]/[Metal] for each solution.

    • Plot the absorbance versus the molar ratio.

    • The plot will consist of two or more linear segments. Extrapolate these linear portions until they intersect. The molar ratio at the intersection point corresponds to the stoichiometry of the complex.

Data Presentation: Mole-Ratio Method
Solution #Volume of Metal (mL)Volume of Ligand (mL)Final Volume (mL)Molar Ratio [L]/[M]Absorbance at λ_max
11.00.010.00.0Data
21.00.510.00.5Data
31.01.010.01.0Data
41.01.510.01.5Data
51.02.010.02.0Data
61.02.510.02.5Data
71.03.010.03.0Data
81.03.510.03.5Data
91.04.010.04.0Data

Interpretation:

  • An intersection at a molar ratio of 1.0 suggests a 1:1 complex.

  • An intersection at a molar ratio of 2.0 suggests a 1:2 (Metal:Ligand) complex.

  • Stepwise complex formation may be indicated by multiple intersection points.

Visualization: Mole-Ratio Method Workflow

Mole_Ratio_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare stock solutions of Metal (M) and Ligand (L) P2 Create a series of solutions with constant [M] and varying [L] P1->P2 M1 Equilibrate solutions P2->M1 M2 Measure absorbance at λ_max M1->M2 A1 Plot Absorbance vs. Molar Ratio [L]/[M] M2->A1 A2 Extrapolate linear portions to find the intersection point A1->A2 A3 Determine stoichiometry from the intersection A2->A3

Caption: Workflow for the Mole-Ratio Method.

Isothermal Titration Calorimetry (ITC): The Gold Standard

Isothermal Titration Calorimetry (ITC) stands out as a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the simultaneous determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[11] A key advantage of ITC is that it is a label-free and immobilization-free technique, measuring the interaction in solution in its native state.[6]

Causality Behind Experimental Choices

ITC operates by measuring the differential power required to maintain zero temperature difference between a sample cell containing one of the binding partners and a reference cell.[13] The other binding partner is titrated into the sample cell in small aliquots. Each injection triggers a heat change until the molecule in the cell becomes saturated. The magnitude of the heat change is proportional to the amount of binding, and the shape of the resulting binding isotherm provides the thermodynamic parameters.

Experimental Protocol: ITC

Objective: To obtain a complete thermodynamic profile, including stoichiometry, of the Metal:8-hydroxyquinoline-2-carboxamide interaction.

Materials:

  • Highly purified 8-hydroxyquinoline-2-carboxamide.

  • High-purity metal salt.

  • Precisely prepared buffer (e.g., HEPES, Tris). It is critical that the ligand and metal solutions are in the exact same buffer to minimize heats of dilution.

  • Isothermal Titration Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the metal salt (e.g., 50-100 µM) in the chosen buffer. This will be placed in the sample cell.

    • Prepare a more concentrated solution of the 8-hydroxyquinoline-2-carboxamide (e.g., 500 µM - 1 mM) in the exact same buffer. This will be loaded into the injection syringe.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the instrument.

  • Titration:

    • Load the metal solution into the sample cell and the ligand solution into the syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the metal solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of [Ligand]/[Metal].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the instrument's software. The software will calculate the values for n (stoichiometry), K_d, and ΔH.

Data Presentation: ITC
ParameterDescriptionTypical Value
n Stoichiometry (Ligand:Metal)~2.0
K_d Dissociation Constante.g., 1 µM
ΔH Enthalpy Changee.g., -10 kcal/mol
ΔS Entropy Changee.g., -5 cal/mol·K
Visualization: ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_measurement Titration cluster_analysis Data Analysis P1 Prepare Metal in buffer (cell) and Ligand in identical buffer (syringe) P2 Degas both solutions P1->P2 M1 Load samples into ITC P2->M1 M2 Inject Ligand into Metal solution in small aliquots M1->M2 M3 Measure heat change for each injection M2->M3 A1 Integrate injection peaks M3->A1 A2 Plot Heat Change vs. Molar Ratio A1->A2 A3 Fit data to a binding model to determine n, Kd, ΔH, ΔS A2->A3

Caption: Workflow for Isothermal Titration Calorimetry.

Comparison of Methods

FeatureJob's PlotMole-Ratio MethodIsothermal Titration Calorimetry (ITC)
Principle Continuous variation of mole fractionsConstant metal, varying ligand concentrationDirect measurement of heat change
Primary Output StoichiometryStoichiometryStoichiometry, K_d, ΔH, ΔS
Advantages Simple, requires only a spectrophotometerSimple, good for stepwise complexationProvides complete thermodynamic profile, high precision, label-free
Disadvantages Only provides stoichiometry, less accurate for weak complexesCan be less precise than Job's plotRequires specialized equipment, sensitive to buffer mismatch and sample purity
Sample Consumption ModerateModerateLow
Ideal For Initial screening, confirming stoichiometryVerifying stoichiometry, observing stepwise bindingIn-depth characterization, lead optimization

Conclusion and Best Practices

Validating the metal binding stoichiometry of 8-hydroxyquinoline-2-carboxamide is a non-negotiable step in its development as a potential therapeutic agent. For initial and rapid assessment, the spectrophotometric methods of Job's Plot and the Mole-Ratio Method are invaluable tools, offering a straightforward and cost-effective means of determining the metal-to-ligand ratio.

For a comprehensive and definitive characterization, Isothermal Titration Calorimetry is the gold standard. It not only confirms the stoichiometry with high precision but also provides a complete thermodynamic signature of the binding event, offering deeper insights into the driving forces of the interaction.

As a best practice, it is recommended to employ at least two of these methods to cross-validate the determined stoichiometry. For instance, an initial determination by Job's plot can be robustly confirmed and expanded upon by ITC. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development efforts.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Pápay, Z. E., Kállai, B., Kucsanda, K., Varga, Z., & Gyurcsik, B. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 529. [Link]

  • Job plot - Grokipedia. (n.d.). Retrieved from [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]

  • Harvey, D. (2020, August 12). Mole-Ratio Method. Chemistry LibreTexts. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Malvern Panalytical. Retrieved from [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 28). 9.7: Spectrophotometric Studies of Complex Ions. [Link]

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

  • Seo, Y. H., Che, T., & Cohen, S. M. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic chemistry, 61(8), 3584–3593. [Link]

  • Chemistry LibreTexts. (2022, September 28). 14.3: Qualitative and Characterization Applications. [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central journal, 12(1), 102. [Link]

  • O'Brien, J. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]

  • Wikipedia. (n.d.). Job plot. [Link]

  • College of Western Idaho Pressbooks. (n.d.). Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. [Link]

  • Chemistry LibreTexts. (2022, May 5). 8.2: Background. [Link]

  • Spectrophotometry mole ratio and continuous variation experiments with dithizone. (n.d.). SciSpace. [Link]

  • Greaves, E. D., et al. (2000). Determination of Metal−Ligand Stoichiometries for Inorganic Complexes Using Total Reflection X-ray Fluorescence. Inorganic Chemistry, 39(16), 3462-3464. [Link]

  • PubMed. (n.d.). Determination of metal-ligand stoichiometries for inorganic complexes using total reflection X-ray fluorescence. [Link]

  • Chemistry Stack Exchange. (2023, January 16). UV absorbance titration to determine binding stoichiometry. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for the titration of SB ligand with Cu(II).... [Link]

  • Remelli, M., et al. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 5(48), 31256-31267. [Link]

  • NEET coaching. (n.d.). In a complexometric titration of metal ion with ligand.... [Link]

  • Academia.edu. (n.d.). (PDF) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Remelli, M., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 42(19), 15830-15841. [Link]

  • Banci, L., et al. (2021). Principles and practice of determining metal–protein affinities. Essays in Biochemistry, 65(1), 1-17. [Link]

  • Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

  • MedMuv. (2024, June 18). Titrations Based on Complexation Reactions. [Link]

  • ResearchGate. (2015, March 30). How do I calculate global binding constant for a 3:3 metal ligand complexes?. [Link]

Sources

Mass spectrometry fragmentation patterns of 8-hydroxyquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 8-Hydroxyquinoline-2-carboxamide

Executive Summary

This technical guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 8-hydroxyquinoline-2-carboxamide (8-HQC) . A structural analog of the classic chelator 8-hydroxyquinoline (8-HQ), 8-HQC incorporates a carboxamide group at the C2 position, altering its ionization efficiency, metal-binding kinetics, and fragmentation pathways.

Designed for drug development professionals and analytical chemists, this guide compares 8-HQC against its parent scaffold (8-HQ) and its acidic metabolite analog (8-HQA). We establish a validated ESI-MS/MS workflow and elucidate the specific neutral losses that serve as diagnostic fingerprints for this compound in complex biological matrices.

Technical Specifications & Structural Context

Before analyzing fragmentation, it is critical to establish the physicochemical baseline. 8-HQC is a tridentate ligand potential, capable of coordinating metals via the pyridine nitrogen, the phenolic oxygen, and the amide oxygen.

Feature8-Hydroxyquinoline-2-carboxamide (8-HQC)8-Hydroxyquinoline (8-HQ)8-Hydroxyquinoline-2-carboxylic acid (8-HQA)
Formula C₁₀H₈N₂O₂C₉H₇NOC₁₀H₇NO₃
Monoisotopic Mass 188.0586 Da145.0528 Da189.0426 Da
[M+H]⁺ (ESI) m/z 189.066 m/z 146.060 m/z 190.050
Core Function Amide-modified ChelatorParent Scaffold / ChelatorTryptophan Metabolite / Chelator
Key Structural Motif 2-Carboxamide + 8-Hydroxyl8-Hydroxyl2-Carboxyl + 8-Hydroxyl

Experimental Protocol: LC-ESI-MS/MS

To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This setup prioritizes protonation of the quinoline nitrogen, ensuring stable precursor ion formation.

Instrument Setup:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Spray Voltage: 3.5 – 4.0 kV.

  • Capillary Temperature: 275°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is optimal to observe both the primary amide loss and secondary ring degradation.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for [M+H]⁺ generation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. 8-HQC typically elutes earlier than 8-HQ due to the polarity of the amide group.

Caption: Workflow for the isolation and fragmentation of 8-HQC. Protonation at the quinoline nitrogen is the initiating step.

Fragmentation Analysis: The "Why" and "How"

The fragmentation of 8-HQC is driven by the stability of the quinoline aromatic system and the lability of the exocyclic amide.

Primary Pathway: The Amide Cleavage

Upon collisional activation, the protonated precursor (m/z 189) undergoes characteristic neutral losses associated with the carboxamide group.

  • Loss of Ammonia (NH₃, -17 Da):

    • Mechanism:[1][2] Nucleophilic attack by the ring nitrogen or adjacent carbonyl oxygen can expel ammonia, forming an acylium ion or a cyclic lactone-like intermediate.

    • Result:m/z 172 .

  • Loss of the Carboxamide Group (CONH₂, -44 Da):

    • Mechanism:[1][2] Homolytic or heterolytic cleavage of the C2-C(carbonyl) bond. This restores the 8-hydroxyquinolinyl cation structure.

    • Result:m/z 145 .[3] This is a diagnostic transition, as m/z 145 is the parent mass of 8-HQ.

Secondary Pathway: Ring Degradation

Once the amide is lost (or from the m/z 145 fragment), the molecule follows the classic degradation pathway of 8-hydroxyquinoline:

  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism:[1][2] Expulsion of CO from the phenolic moiety (C8-O bond cleavage) results in ring contraction (typically to an indole-like species).

    • Result:m/z 117 .

  • Loss of Hydrogen Cyanide (HCN, -27 Da):

    • Mechanism:[1][2] Fragmentation of the pyridine ring.

    • Result:m/z 90 .

Caption: Proposed fragmentation tree for 8-HQC. The transition m/z 189 -> 145 -> 117 is the primary diagnostic sequence.

Comparative Performance Analysis

The following table contrasts 8-HQC with its primary alternatives. Use this data to distinguish 8-HQC from metabolites or degradation products in your samples.

Parameter8-HQC (Amide) 8-HQA (Acid) 8-HQ (Parent)
Precursor Ion [M+H]⁺ 189 190 146
Primary Neutral Loss -17 (NH₃) -44 (CONH₂)-18 (H₂O) -46 (HCOOH)-28 (CO)
Diagnostic Fragment m/z 145 (Loss of amide)m/z 144 (Loss of acid)m/z 118 (Loss of CO)
Ionization Efficiency High (Basic Amide + Pyridine N)Moderate (Acidic suppression)High (Basic Pyridine N)
Differentiation Key Look for m/z 172 (Amide specific)Look for m/z 172 (Dehydrated acid)Absence of >146 peaks

Expert Insight: While both the Amide (8-HQC) and the Acid (8-HQA) can lose mass to reach similar core structures, the loss of NH₃ (-17 Da) is unique to the amide. The acid typically loses H₂O (-18 Da). In low-resolution MS, these can overlap (m/z 172 vs 171/172). High-Resolution MS (HRMS) or observing the ratio of the m/z 145 fragment (highly abundant in Amide) vs m/z 144 (Acid) is crucial for definitive identification.

References

  • PubChem. (2025).[4] 8-Hydroxyquinoline-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). 8-Hydroxyquinoline Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Pesek, J. et al. (2025). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid in Spodoptera littoralis. ResearchGate. Available at: [Link]

Sources

Comparison of chelating strength: 8-hydroxyquinoline vs 2-carboxamide derivative

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in coordination chemistry and rational drug design, I frequently evaluate ligand scaffolds for metalloneurobiology, chelation therapy, and analytical applications. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure due to its robust metal-binding capabilities. However, functionalizing the C2 position with a carboxamide moiety fundamentally alters its coordination mechanics.

This guide provides an in-depth, data-driven comparison of the chelating strength and thermodynamic behavior of classic 8-HQ versus its 2-carboxamide derivatives, explaining the structural causality behind their differing metal selectivities.

Mechanistic Causality: Bidentate vs. Tridentate Chelation Dynamics

To understand the shift in chelating strength, we must examine the spatial arrangement of the electron-donating groups and the resulting thermodynamic consequences.

1. Denticity and the Chelate Effect Unsubstituted 8-hydroxyquinoline is a potent bidentate chelator. The proximity of the phenolic hydroxyl group at position 8 to the quinoline ring nitrogen allows for the formation of a highly stable, five-membered chelate ring with a central metal ion[1]. When a carboxamide group is introduced at the 2-position, it provides a third coordinating atom (typically the amide oxygen, or nitrogen upon deprotonation). This transforms the molecule into a pincer-like tridentate (N, N, O or N, O, O) ligand[2]. According to the chelate effect, this increased denticity drives a larger positive entropy of complexation, generally increasing overall thermodynamic stability.

2. Steric Preorganization and Metal Selectivity The true impact of the 2-carboxamide substitution lies in its steric demands. The rigid tridentate framework forces a specific coordination geometry (often meridional).

  • For flexible metals (e.g., Zn²⁺, Fe³⁺, Ln³⁺): These ions comfortably adopt octahedral or high-coordination geometries. The preorganized tridentate nature of the 2-carboxamide derivative provides an optimal fit, drastically enhancing the stability constant compared to 8-HQ[2][3].

  • For rigid metals (e.g., Cu²⁺): Copper(II) strongly prefers square planar or Jahn-Teller distorted geometries. When forming 1:2 (ML₂) complexes, the bulky tridentate 2-carboxamide ligands induce severe steric strain and equatorial clashes. Consequently, the stability of the Cu²⁺ complex actually decreases compared to the unhindered bidentate 8-HQ[3][4].

3. Electronic Modulation The electron-withdrawing nature of the carboxamide group lowers the pKa of both the quinoline nitrogen and the phenolic hydroxyl group. This allows the ligand to deprotonate and coordinate metal ions at lower (more acidic) pH thresholds, significantly altering its speciation profile in physiological environments.

ChelationThermodynamics HQ 8-Hydroxyquinoline (8-HQ) Bidentate (N, O) Donor HQ_Cu Cu(II) Complex Square Planar Preference High Stability (log β₂ ≈ 22.9) HQ->HQ_Cu + Cu²⁺ HQ_Zn Zn(II) Complex Tetrahedral/Octahedral Moderate Stability (log β₂ ≈ 15.8) HQ->HQ_Zn + Zn²⁺ Subst 2-Carboxamide Substitution Tridentate (N, N, O) Preorganization HQ->Subst Synthetic Modification Deriv_Cu Cu(II) Complex Steric Strain / Jahn-Teller Clash Reduced Stability (log β₂ ≈ 20.6) Subst->Deriv_Cu + Cu²⁺ Deriv_Zn Zn(II) Complex Optimal Octahedral Fit Enhanced Stability (log β₂ ≈ 18.8) Subst->Deriv_Zn + Zn²⁺

Structural causality of 2-carboxamide substitution on metal-specific thermodynamic stability.

Quantitative Data: A Comparative Speciation Analysis

The table below summarizes the overall stability constants (log β₂) for 1:2 metal-to-ligand complexes. Note the critical inversion of stability between Cu(II) and Zn(II) when transitioning from the bidentate 8-HQ to the tridentate 2-substituted derivative.

Metal IonLigand ScaffoldDenticityComplex Stoichiometrylog β₂ (Overall Stability)
Cu(II) 8-Hydroxyquinoline (8-HQ)BidentateML₂22.90
Cu(II) 8-HQ-2-Carboxylic Acid / AmideTridentateML₂20.64
Zn(II) 8-Hydroxyquinoline (8-HQ)BidentateML₂15.80
Zn(II) 8-HQ-2-Carboxylic Acid / AmideTridentateML₂18.78
Ni(II) 8-HQ-2-Carboxylic Acid / AmideTridentateML₂17.17
Co(II) 8-HQ-2-Carboxylic Acid / AmideTridentateML₂15.90
Fe(II) 8-HQ-2-Carboxylic Acid / AmideTridentateML₂13.45

(Data synthesized from standardized potentiometric and spectrophotometric studies at T = 298.2 K, I = 0.2 mol dm⁻³[3][4].)

Experimental Methodology: Self-Validating Protocols for Stability Determination

To generate trustworthy, publication-grade thermodynamic data, we employ an orthogonal, self-validating workflow combining potentiometry and UV-Vis spectrophotometry. This ensures that calculated stability constants accurately reflect the physical speciation.

Step 1: Reagent Preparation & Ionic Strength Control Prepare stock solutions of the ligand, the target metal salt, and a background electrolyte (e.g., 0.2 M KCl). Causality: Stability constants are highly sensitive to the ionic strength of the medium. A high-concentration background electrolyte ensures that activity coefficients remain constant throughout the titration, allowing for the derivation of accurate concentration-based conditional stability constants[3].

Step 2: Potentiometric Titration Calibrate a glass electrode to measure precise hydrogen ion concentrations. Perform the titration using standardized NaOH or KOH under a strict, continuous N₂ gas purge. Causality: The N₂ atmosphere is critical. It prevents the dissolution of atmospheric CO₂, which would form carbonate ions in the alkaline pH range. Carbonates competitively bind metal cations, which would severely skew the speciation data and artificially lower the calculated ligand stability constants.

Step 3: UV-Vis Spectrophotometric Validation Simultaneously monitor the UV-Vis spectra (typically 205–495 nm) during the titration. Causality: Potentiometry measures proton displacement but is blind to "silent" equilibria. By tracking the bathochromic shifts of the quinoline


 and 

transitions upon metal coordination, we validate the potentiometric data. The presence of sharp isosbestic points confirms that the system is transitioning cleanly between defined speciation states without unwanted side-reactions or precipitation[3].

Step 4: Computational Speciation Modeling Input the non-linear titration data (pH vs. Volume, Absorbance vs. pH) into speciation software such as HYPERQUAD. The algorithm minimizes the variance between observed and calculated values to output precise log β values and generate species distribution curves.

ExperimentalWorkflow Prep 1. Solution Prep Ligand + Metal + 0.2M KCl Titration 2. Potentiometry NaOH Titration under N₂ Prep->Titration Spectro 3. UV-Vis Monitor λ shifts (205-495nm) Prep->Spectro Data 4. Speciation Analysis HYPERQUAD Fitting Titration->Data Spectro->Data

Self-validating experimental workflow for determining conditional stability constants.

References

1.[1] A Comparative Analysis of the Chelating Efficiency of 2-Hydroxyquinoline and 8-Hydroxyquinoline. BenchChem. 2.[2] An enantiomerically pure siderophore type ligand for the diastereoselective 1:1 complexation of lanthanide(III) ions. Beilstein Journals. 3.[3] Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. 4. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry (RSC Publishing). 5.[4] Copper(II) and zinc(II) complexes of dimeric 8-hydroxyquinoline ligands. Università degli Studi di Catania.

Sources

FTIR Spectral Analysis of Amide Bond Formation in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive quinoline scaffolds—common in antimalarial (e.g., chloroquine analogs) and kinase inhibitor discovery—the formation of the amide bond is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (LC-MS) remain the gold standards for structural elucidation, they are often bottlenecks in high-throughput synthetic workflows due to sample preparation and cost.

This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) , specifically Attenuated Total Reflectance (ATR-FTIR), as a rapid, "at-line" alternative for monitoring amide coupling. We demonstrate that by tracking the specific shift of the carbonyl stretching frequency—from the high-energy precursor state to the resonance-stabilized amide—researchers can validate reaction progression in seconds without solvation or deuteration.

Technical Deep Dive: The Vibrational Mechanics

To rely on FTIR for this application, one must understand the specific vibrational modes of the quinoline-amide system. The challenge lies in distinguishing the new amide bond from the aromatic background of the quinoline ring.

The "Fingerprint" of Success

The formation of an amide bond (


) generates three primary vibrational modes. In quinoline derivatives, the Amide I  band is the definitive indicator of success.
ModeVibrational OriginWavenumber (

)
Diagnostic Value
Amide I C=O Stretching (80%)1630 – 1690 Critical. This band appears as the precursor carbonyl (acid/chloride) disappears.
Amide II N-H Bending (60%) + C-N Stretching (40%)1510 – 1570High. often appears as a sharp shoulder distinct from the ring breathing.
Amide III C-N Stretching + N-H Bending1200 – 1350Low. Often obscured by the complex "fingerprint region" of the quinoline skeleton.
Quinoline Ring C=C and C=N Skeletal Stretching1500 – 1620Interference. These strong aromatic bands can overlap with Amide II, requiring careful baseline correction.
Expert Insight: The Carbonyl Shift

The causality of the spectral shift is electronic.

  • Precursor (Acid Chloride): The electron-withdrawing chlorine atom creates a stiff, high-energy C=O bond, vibrating at ~1780 cm⁻¹ .

  • Product (Amide): Nitrogen lone pair donation into the carbonyl (

    
    -resonance) weakens the C=O bond order, lowering the frequency to ~1650 cm⁻¹ .
    
  • Validation: If you see a peak remaining >1700 cm⁻¹, your reaction is incomplete.

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares ATR-FTIR against standard characterization methods for the specific task of reaction monitoring.

Table 1: Performance Matrix for Amide Coupling Monitoring

FeatureATR-FTIR (The Product)

H NMR
LC-MS
Speed < 1 Minute (Scan & Go)15–45 Minutes (Prep + Shim + Acquire)10–20 Minutes (Run time + Equil.)
Sample State Solid or Liquid (Neat) Solution (Requires Deuterated Solvent)Solution (Requires dilution/filtration)
Cost Per Run Negligible (Electricity only)High (Solvents + Tube + Cryogens)Medium (Solvents + Columns)
Structural Certainty Medium (Functional Group only)High (Exact connectivity)High (Molecular Weight)
Sensitivity Moderate (>1-2% concentration)HighVery High (Trace impurities)
Destructive? No (Sample recoverable)NoYes (Usually)
The Verdict
  • Use FTIR when: You need a binary "Go/No-Go" decision on whether the starting material has been consumed during synthesis optimization.

  • Use NMR/MS when: You have isolated the final product and need to certify purity and exact structural isomerism for publication.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed to be a self-validating system. The "Background" and "Precursor" scans act as internal controls.

Equipment
  • Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for signal-to-noise in neat samples).

Step-by-Step Workflow
  • System Blanking (Control 1):

    • Clean the ATR crystal with isopropanol. Ensure it is dry.

    • Acquire a background spectrum (air). Validation: Ensure no peaks exist in the 2000–1500 cm⁻¹ region (water vapor check).

  • Precursor Baseline (Control 2):

    • Place a small amount (<5 mg) of the starting Quinoline Acid/Acid Chloride on the crystal.

    • Apply pressure using the anvil.

    • Record the spectrum.[1][2][3] Note the

      
       position (e.g., 1710 cm⁻¹ for acid, 1780 cm⁻¹ for chloride).
      
  • Reaction Monitoring (The Experiment):

    • Sample the reaction mixture. If in solution, spot a drop on the crystal and allow the solvent (DCM/THF) to evaporate (approx. 30 sec).

    • Tip: Solvent peaks can mask amide bands. Evaporation is crucial.

    • Record the spectrum.[1][2][3]

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Look for the "Cross-Over" : Disappearance of the high-wavenumber peak and emergence of the 1640–1660 cm⁻¹ peak.

Visualization of Logic & Workflow

Diagram 1: The Analytical Decision Tree

This diagram illustrates the logical flow for determining reaction success based on spectral data.

FTIR_Decision_Tree Start Acquire Spectrum (Reaction Aliquot) Check_1700 Peak present at > 1700 cm⁻¹? Start->Check_1700 Check_1650 Peak present at 1630 - 1690 cm⁻¹? Check_1700->Check_1650 No Result_Incomplete REACTION INCOMPLETE (Starting Material Remains) Check_1700->Result_Incomplete Yes (Acid/Ester/Chloride) Result_Success SUCCESS: Amide Formed (Proceed to Workup) Check_1650->Result_Success Yes (Strong Band) Result_Ambiguous AMBIGUOUS (Possible Ring Overlap) Check_1650->Result_Ambiguous No / Weak Signal Result_Incomplete->Start Continue Reaction Action_NMR Required: Run 1H NMR for Confirmation Result_Ambiguous->Action_NMR

Caption: Logical decision tree for interpreting FTIR spectra during quinoline amide synthesis.

Diagram 2: Vibrational Mode Assignment

Visualizing the shift in energy states between the precursor and the product.

Spectral_Shift Precursor Precursor (Acid Chloride) High Bond Order Transition Coupling Reaction (+ Amine) Precursor->Transition Spec_Prec ν(C=O): ~1780 cm⁻¹ (High Frequency) Precursor->Spec_Prec FTIR Signal Product Quinoline Amide Resonance Stabilized Transition->Product Spec_Prod ν(C=O): ~1650 cm⁻¹ (Amide I) ν(N-H): ~1540 cm⁻¹ (Amide II) Product->Spec_Prod FTIR Signal

Caption: Mechanistic shift of the carbonyl stretching frequency upon amide bond formation.

Case Study: Synthesis of N-(quinolin-8-yl)benzamide

To illustrate the protocol, we examine the coupling of 8-aminoquinoline with benzoyl chloride.

Experimental Observation:

  • T=0 min: The spectrum is dominated by the benzoyl chloride C=O stretch at 1775 cm⁻¹ . The 8-aminoquinoline shows an N-H doublet at 3350/3440 cm⁻¹ (primary amine).

  • T=60 min: The peak at 1775 cm⁻¹ has completely vanished.

  • New Signals: A strong, broad band appears at 1665 cm⁻¹ (Amide I). The N-H region simplifies to a single band at 3300 cm⁻¹ (secondary amide).

  • Interference Check: The quinoline ring breathing modes at 1590 cm⁻¹ remain unchanged, serving as an internal standard for intensity normalization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. PMC7147926. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). The 13C amide I band sensitivity to conformation change. Chem. Commun. Retrieved from [Link]

Sources

Benchmarking Antiviral Efficacy of 8-Hydroxyquinoline-2-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Lead Pharmacologists

Executive Summary: The Chelation-Based Antiviral Paradigm

The 8-hydroxyquinoline (8-HQ) scaffold has evolved from a non-specific antiseptic to a privileged structure in modern antiviral discovery. While the parent 8-HQ acts primarily as a broad-spectrum metal chelator, the introduction of a carboxamide moiety at the C2 position dramatically alters its pharmacological profile. This modification enhances lipophilicity, creates novel binding vectors for viral enzymes (e.g., metalloproteases, polymerases), and improves the Selectivity Index (SI).

This guide benchmarks 8-hydroxyquinoline-2-carboxamide analogs against standard-of-care antivirals (Acyclovir, Ribavirin). We analyze their efficacy against RNA viruses (Influenza H5N1, Dengue, EV-D68) and DNA viruses (HSV-1), focusing on the structural determinants that decouple antiviral potency from host cytotoxicity.

Mechanistic Benchmarking: Mode of Action

Unlike nucleoside analogs (e.g., Acyclovir, Remdesivir) which act as chain terminators, 8-HQ-2-carboxamides function primarily through metal ion sequestration within viral active sites and allosteric inhibition .

Comparative Mechanism Table
Feature8-HQ-2-CarboxamidesAcyclovir (Standard)Ribavirin (Standard)
Primary Target Metalloproteins (Polymerases, Integrases, PLpro)Viral DNA PolymeraseIMP Dehydrogenase / RNA Polymerase
Binding Mode Bidentate Chelation (Mg²⁺, Mn²⁺, Cu²⁺) + Hydrophobic InteractionCompetitive Substrate InhibitionNucleotide Pool Depletion / Mutagenesis
Viral Spectrum Broad (RNA & DNA viruses)Narrow (Herpesviridae)Broad (RNA viruses)
Resistance Profile High barrier (Targeting host-derived metal cofactors)Moderate (Viral TK mutations)Moderate
Visualization: Mechanism of Action (Chelation & Binding)[1]

MOA Analog 8-HQ-2-Carboxamide Metal Divalent Cation (Mg2+, Mn2+) Analog->Metal Bidentate Chelation Enzyme Viral Metalloenzyme (e.g., Polymerase/Integrase) Analog->Enzyme Inactivates Pocket Hydrophobic Allosteric Pocket Analog->Pocket Anilide Side Chain Interaction Metal->Enzyme Required Cofactor Replication Viral Replication Enzyme->Replication Catalyzes Enzyme->Replication Blocked Toxicity Host Cytotoxicity Pocket->Toxicity Modulates (SAR Dependent)

Figure 1: Dual-action mechanism. The 8-HQ core chelates catalytic metals (Mg2+/Mn2+), while the 2-carboxamide substituent engages hydrophobic pockets to improve specificity and reduce host toxicity.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these analogs hinges on the substitution pattern of the 2-carboxanilide ring.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -NO₂ on the anilide ring (specifically at 3,4,5-positions) significantly enhance antiviral potency against H5N1 and Dengue. This is likely due to increased acidity of the amide proton or enhanced lipophilic contacts.

  • Lipophilicity (LogP): A positive correlation exists between lipophilicity and antiviral activity, facilitating entry into the viral envelope or infected cells.

  • C5/C7 Substitution: Halogenation (Cl/I) at the 5 or 7 position of the quinoline ring often increases potency but must be balanced against cytotoxicity (CC50).

Experimental Benchmarking Protocols

To objectively compare these analogs, we utilize a self-validating workflow combining phenotypic screening (CPE) with molecular quantification (qPCR).

Protocol A: Cytopathic Effect (CPE) Inhibition Assay

Objective: Determine EC50 (Effective Concentration) and CC50 (Cytotoxic Concentration).

  • Cell Seeding: Seed host cells (e.g., MDCK for Influenza, Vero for HSV/Dengue) in 96-well plates (10⁴ cells/well). Incubate 24h at 37°C.

  • Compound Treatment: Prepare serial dilutions of the 8-HQ-2-carboxamide analog, Acyclovir (control), and Vehicle (DMSO).

  • Infection: Infect cells with virus at a multiplicity of infection (MOI) of 0.01 (low MOI ensures multiple replication cycles).

  • Incubation: Incubate for 48–72h until viral control wells show 100% CPE.

  • Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Calculation:

    • % Inhibition = (OD_treated - OD_virus) / (OD_cell_control - OD_virus) * 100

    • Calculate EC50 using non-linear regression (4-parameter logistic fit).

Protocol B: RT-qPCR for Viral Load Reduction

Objective: Validate that CPE reduction correlates with reduced viral genome replication.

  • Supernatant Collection: Harvest 140 µL supernatant from treated wells at 24h p.i.

  • Extraction: Extract viral RNA/DNA using a spin-column kit.

  • Primers: Use specific primers (e.g., M gene for Influenza, UL30 for HSV).

  • Cycling:

    • RT step (if RNA virus): 50°C for 15 min.

    • Denaturation: 95°C for 2 min.

    • Amplification: 40 cycles (95°C 15s, 60°C 1 min).

  • Validation: Comparison of Ct values between Analog-treated and Standard-treated samples.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Step1 Compound Library (8-HQ Analogs) Step2 CPE Assay (MDCK/Vero Cells) Step1->Step2 Step3 Calculate SI (CC50 / EC50) Step2->Step3 Step4 Hit Selection (SI > 10) Step3->Step4 Filter Step5 RT-qPCR (Viral Load) Step4->Step5 Step6 Time-of-Addition (Entry vs. Replication) Step4->Step6

Figure 2: Screening pipeline. Compounds are first filtered by Selectivity Index (SI) via CPE assays before mechanistic validation using qPCR and Time-of-Addition studies.

Comparative Performance Data

The following data aggregates findings from key studies on 8-hydroxyquinoline-2-carboxanilides versus standard antivirals.

Table 1: Efficacy Against Influenza A (H5N1)

Source: Derived from Kos et al. and related SAR studies.

CompoundR-Group (Anilide)EC50 (µM)CC50 (µM)SI (Selectivity)Relative Potency
Analog 7g 3,4,5-trichloro11.3 >100>8.8High
Analog 7d 3-chloro-2-fluoro21.279.33.7Moderate
Ribavirin N/A (Standard)4.5>200>44Very High
Amantadine N/A (Resistant)>100>100N/AInactive

Insight: While Ribavirin remains more potent, the 3,4,5-trichloro analog shows significant efficacy against H5N1, a strain often resistant to M2 ion channel blockers like Amantadine. The 8-HQ mechanism (likely polymerase inhibition via chelation) offers an alternative pathway for resistant strains.

Table 2: Efficacy Against Dengue Virus (DENV-2)

Source: Derived from comparative quinoline studies.

CompoundSubstitutionEC50 (µM)CC50 (µM)SI
Quinoline-IsoBu 2-isobutyl-5,7-dichloro0.49 19.439.5
Quinoline-IsoPr 2-isopropyl-5,7-dichloro3.0316.15.3
Ribavirin N/A3.2>100>30

Insight: The 2-isobutyl derivative outperforms Ribavirin in raw potency (EC50 0.49 µM vs 3.2 µM) against Dengue, highlighting the potential of the 2-alkyl/carboxamide quinoline scaffold in Flavivirus drug development.

Conclusion and Recommendations

The 8-hydroxyquinoline-2-carboxamide class represents a potent, broad-spectrum antiviral scaffold that operates via a distinct mechanism from standard nucleoside analogs.

  • Efficacy: Highly effective against RNA viruses (Influenza, Dengue) with EC50 values in the low micromolar to sub-micromolar range.

  • Selectivity: The "2-carboxamide" modification is critical. It acts as a "specificity filter," directing the non-specific chelating core to viral hydrophobic pockets, thereby improving the Selectivity Index (SI) compared to the parent 8-HQ.

  • Development Path: Future optimization should focus on the 3,4,5-trichlorophenyl and 2-isobutyl motifs to maximize the SI.

References
  • Musiol, R., et al. (2019). 8-Hydroxyquinoline-2-carboxanilides as antiviral agents against Avian influenza virus. ChemistrySelect. Link

  • Maga, G., et al. (2008). 8-Hydroxyquinoline derivatives as inhibitors of HIV-1 integrase.[3][4] Journal of Medicinal Chemistry. Link

  • Prachayasittikul, V., et al. (2013).[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI Molecules. Link

  • Xue, W., et al. (2021). Discovery of quinoline analogs as potent antivirals against enterovirus D68. NIH PubMed Central. Link

  • Rohde, W., et al. (1976). Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase. Antimicrobial Agents and Chemotherapy.[5][6][7][8][9] Link

Sources

Elemental analysis standards for 8-hydroxyquinoline-2-carboxamide purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis standards for 8-hydroxyquinoline-2-carboxamide purity Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Elemental Analysis Standards & Validation

Introduction: The Criticality of Purity in Metal Chelation

8-hydroxyquinoline-2-carboxamide (CAS: 6759-79-1) is a privileged scaffold in medicinal chemistry, widely utilized for its tridentate (N, N, O) metal-chelating properties. In drug development—particularly for neuroprotection and oncology—the compound's efficacy is directly linked to its ability to bind metal ions (Cu²⁺, Zn²⁺, Fe³⁺) with precise stoichiometry.

The Challenge: Commercial synthesis often yields the compound as a monohydrate or contaminated with its hydrolysis product, 8-hydroxyquinoline-2-carboxylic acid. Standard HPLC methods may effectively separate organic impurities but often fail to detect trapped water or inorganic salts that skew gravimetric preparation of metal-ligand complexes.

This guide establishes the Elemental Analysis (EA) standards for 8-hydroxyquinoline-2-carboxamide, comparing its reliability against orthogonal methods like HPLC and qNMR.

The "Gold Standard" Elemental Composition

To validate the purity of 8-hydroxyquinoline-2-carboxamide, researchers must first distinguish between the anhydrous and monohydrate forms. The presence of a single water molecule significantly shifts the theoretical mass percentages.

Theoretical Standards (Calculated)

Acceptance Criterion: Experimental values must fall within ±0.4% of theoretical values to confirm >98% purity.

ElementAnhydrous Form (C₁₀H₈N₂O₂)Monohydrate Form (C₁₀H₈N₂O₂[1] · H₂O)
Molecular Weight 188.18 g/mol 206.20 g/mol
Carbon (C) 63.83% 58.25%
Hydrogen (H) 4.29% 4.89%
Nitrogen (N) 14.89% 13.59%

Critical Insight: A common error is analyzing a monohydrate sample against anhydrous theoretical values. This results in a Carbon "Fail" (Found ~58% vs. Calc 63%) and leads to unnecessary repurification. Always determine water content (TGA or Karl Fischer) if the origin is unknown.

Comparative Analysis: EA vs. HPLC vs. qNMR

While HPLC is the industry standard for chromatographic purity, it is insufficient as a standalone method for this chelator. The table below compares the performance of Elemental Analysis against alternative methodologies.

Table 1: Method Performance Matrix
FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC-UV/DAD Method C: qNMR (¹H)
Primary Target Bulk elemental composition (C, H, N).Organic impurities & isomers.Absolute purity & residual solvents.
Detection of Water Excellent. Significant shift in %C and %H.Poor. Water is transparent to UV detection.Moderate. Water peak often overlaps/exchanges.
Detection of Inorganics Indirect. %C/H/N will be uniformly lower if salt is present.Fails. Inorganic salts elute in void volume or are invisible.Fails. Paramagnetic metals broaden peaks; salts are invisible.
Sample Requirement Destructive (~2 mg).Non-destructive (trace).Non-destructive (~10 mg).
Blind Spot Cannot distinguish isomers (e.g., position of amide).Cannot quantify non-chromophores (salts, water).Requires internal standard; expensive.
Verdict Mandatory for solid-state characterization. Mandatory for organic impurity profiling. Best for absolute quantification.

Experimental Protocol: Self-Validating Purity Workflow

This protocol ensures accurate EA data generation, specifically addressing the compound's tendency to trap moisture.

Step 1: Sample Pre-treatment (Crucial)

8-hydroxyquinoline-2-carboxamide is hygroscopic.

  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours over P₂O₅ or silica gel.

    • Note: Temperatures >100°C may cause sublimation or degradation of the amide functionality.

  • Equilibration: Allow the sample to cool in a desiccator to ambient temperature before weighing.

Step 2: Instrumentation (CHNS Analysis)
  • Combustion Temp: 950°C – 1000°C (Ensure complete combustion of the aromatic ring).

  • Carrier Gas: Helium (High purity >99.999%).

  • Calibration Standard: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) or Sulfanilamide.

Step 3: Data Validation Logic

Use the following decision logic to interpret your results.

PurityValidation Start Start: Obtain EA Data (Found %C, %H, %N) CheckAnhydrous Compare with Anhydrous Theoretical (C: 63.83%) Start->CheckAnhydrous MatchAnhydrous Match within ±0.4%? CheckAnhydrous->MatchAnhydrous PassAnhydrous PASS: High Purity Anhydrous Material MatchAnhydrous->PassAnhydrous Yes CheckHydrate Compare with Monohydrate Theoretical (C: 58.25%) MatchAnhydrous->CheckHydrate No MatchHydrate Match within ±0.4%? CheckHydrate->MatchHydrate PassHydrate PASS: High Purity Monohydrate Form MatchHydrate->PassHydrate Yes FailBoth FAIL: Impure MatchHydrate->FailBoth No Diagnose Diagnosis Step: Check HPLC & TGA FailBoth->Diagnose

Figure 1: Decision tree for validating 8-hydroxyquinoline-2-carboxamide purity based on Elemental Analysis data.

Case Study: Interpreting "Failed" Data

Scenario: A researcher synthesizes the compound and obtains the following EA data:

  • Found: C: 60.50%, H: 4.60%, N: 14.10%

Analysis:

  • Anhydrous Check: C is too low (60.5% vs 63.8%). Fail.

  • Monohydrate Check: C is too high (60.5% vs 58.2%). Fail.

  • Diagnosis: The value lies exactly between the two forms. This indicates a hemi-hydrate or an incomplete drying process where the sample is a mixture of anhydrous and hydrated forms.

    • Corrective Action: Re-dry the sample at 60°C under vacuum for an additional 6 hours and re-test.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2831986, 8-Hydroxyquinoline-2-carboxamide. Retrieved from [Link]

  • Shyshkina, S. V., et al. (2017). Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate.[1][2] IUCrData, 2, x170563. (Provides crystallographic evidence of the monohydrate form). Retrieved from [Link]

  • American Chemical Society (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. (Establishes the ±0.4% accuracy standard). Retrieved from [Link]

Sources

High-Performance Metal Chelation: UV-Vis Absorption Shifts of 8-Hydroxyquinoline-2-Carboxamide vs. Standard Chelators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the metal-binding performance and photophysical properties of 8-hydroxyquinoline-2-carboxamide (8-HQA) against standard 8-hydroxyquinoline (8-HQ), providing actionable experimental workflows and validated UV-Vis absorption data.

Mechanistic Rationale: Bidentate vs. Tridentate Coordination

For decades, standard 8-hydroxyquinoline (8-HQ) has served as a gold-standard bidentate chelator, coordinating transition metals via its phenolic oxygen and quinoline nitrogen to form a single five-membered chelate ring. While effective, 8-HQ often forms highly lipophilic, coordinatively unsaturated complexes (typically 1:2 or 1:3 Metal:Ligand stoichiometry) that can lead to off-target toxicity or poor aqueous solubility in biological assays .

8-Hydroxyquinoline-2-carboxamide (8-HQA) represents a structural evolution. The addition of a carboxamide group at the C2 position transforms the molecule into a highly preorganized tridentate ligand (N, N, O) . This structural modification forces the metal into a rigid, planar geometry, forming two adjacent five-membered chelate rings.

The Photophysical Causality of the UV-Vis Shift

The transition from a bidentate to a tridentate coordination sphere fundamentally alters the electronic structure of the ligand. The electron-withdrawing nature of the carboxamide group, combined with the extreme planarization required for tridentate binding, maximizes the orbital overlap between the metal's


-orbitals and the ligand's 

-system. This conformational locking lowers the energy of the intraligand

and

transitions. Consequently, the HOMO-LUMO gap narrows, resulting in a significantly more pronounced bathochromic (red) shift upon metal binding compared to standard 8-HQ .

G A Free 8-HQA Ligand (Flexible, λmax ~330 nm) B Metal Ion Addition (Cu2+, Zn2+, Ln3+) A->B C Tridentate Chelation (N-Quinoline, N-Amide, O-Phenol) B->C D Conformational Locking & Extended π-Conjugation C->D E Bathochromic Shift (Complex λmax ~420-480 nm) D->E

Fig 1: Logical pathway of 8-HQA metal chelation leading to UV-Vis bathochromic shifts.

Comparative Performance Data

The table below summarizes the quantitative photophysical shifts and binding parameters of 8-HQA compared to standard 8-HQ across physiologically and analytically relevant metal ions. The extended conjugation of 8-HQA consistently pushes the absorption maxima (


) deeper into the visible spectrum, which is highly advantageous for colorimetric sensing and minimizing background autofluorescence in biological samples .
LigandDenticityTarget MetalFree Ligand

Complex

Shift (

)
Typical Stoichiometry (M:L)
8-HQ Bidentate (N,O)Cu(II)~315 nm~380 nm+65 nm 1:2
8-HQA Tridentate (N,N,O)Cu(II)~335 nm~430 nm+95 nm 1:1 or 1:2
8-HQ Bidentate (N,O)Zn(II)~315 nm~375 nm+60 nm 1:2
8-HQA Tridentate (N,N,O)Zn(II)~335 nm~420 nm+85 nm 1:1
8-HQA Tridentate (N,N,O)Ln(III) (e.g., Eu, La)~335 nm~470 nm+135 nm 1:3 (Helicates)

Experimental Methodology: Self-Validating UV-Vis Titration

To accurately determine the binding stoichiometry and stability constants of 8-HQA metal complexes, researchers must employ a rigorously controlled spectrophotometric titration. The following protocol is designed as a self-validating system : it incorporates specific checkpoints to ensure data integrity and prevent artifacts caused by metal precipitation or secondary equilibria.

Expertise & Causality: Why these conditions?
  • Buffer Selection: We mandate the use of HEPES buffer (pH 7.4) rather than Phosphate-Buffered Saline (PBS). Phosphate ions competitively precipitate transition metals (especially Cu(II) and Fe(III)), which artificially depletes the free metal concentration and skews the calculated binding constants.

  • Ionic Strength: Maintaining a constant ionic strength with 0.1 M KCl ensures that the activity coefficients of the ions remain stable throughout the titration, making the derived thermodynamic stability constants (

    
    ) reliable and reproducible.
    
Step-by-Step Protocol
  • Stock Solution Preparation:

    • Prepare a

      
       stock solution of 8-HQA in spectroscopic-grade DMSO (the ligand's lipophilicity necessitates an organic co-solvent).
      
    • Prepare a

      
       stock solution of the target metal chloride (e.g., 
      
      
      
      ) in ultra-pure
      
      
      .
  • Equilibration:

    • Dilute the 8-HQA stock to a final working concentration of

      
       in 50 mM HEPES buffer (pH 7.4) containing 0.1 M KCl. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced spectral shifts.
      
  • Spectrophotometric Titration:

    • Place 2.5 mL of the ligand solution into a 1 cm path-length quartz cuvette.

    • Record the baseline UV-Vis spectrum from 250 nm to 600 nm.

    • Titrate the metal ion stock in

      
       equivalent increments (e.g., 
      
      
      
      additions) up to
      
      
      equivalents. Mix thoroughly and incubate for 2 minutes after each addition to ensure thermodynamic equilibrium.
  • Self-Validation Checkpoint (Isosbestic Verification):

    • Overlay the acquired spectra. You must observe sharp, stationary isosbestic points (e.g., around 360 nm for Cu-8-HQA).

    • Diagnostic Logic: A clean isosbestic point mathematically proves that only two absorbing species (free 8-HQA and the specific Metal-8-HQA complex) are in equilibrium. If the isosbestic point drifts or blurs, it indicates a failure state: either the metal is precipitating, or a secondary stepwise complex (e.g.,

      
      ) is forming. If drift occurs, halt the experiment and adjust the pH or concentration range.
      
  • Data Deconvolution:

    • Plot the absorbance at the complex's

      
       (e.g., 430 nm) against the molar ratio of Metal:Ligand.
      
    • Use non-linear regression (e.g., Benesi-Hildebrand or Ryan-Weber models) to calculate the binding constant (

      
      ).
      

Workflow S1 1. Stock Preparation (Ligand in DMSO, Metal in H2O) S2 2. Buffer Equilibration (HEPES pH 7.4, 0.1M KCl) S1->S2 S3 3. Spectrophotometric Titration (0 to 2.0 Equivalents) S2->S3 S4 4. Isosbestic Point Verification (Self-Validating Step) S3->S4 S5 5. Binding Constant Calculation (Non-linear Regression) S4->S5

Fig 2: Step-by-step experimental workflow for UV-Vis spectrophotometric titration of 8-HQA.

Conclusion

While standard 8-hydroxyquinoline remains a versatile bidentate chelator, 8-hydroxyquinoline-2-carboxamide offers superior structural preorganization. By acting as a tridentate ligand, 8-HQA enforces a rigid, highly conjugated metal-ligand geometry. This not only increases the thermodynamic stability of the resulting complexes but also induces a massive bathochromic shift in the UV-Vis spectrum. For assay developers and medicinal chemists, this shift provides a distinct, easily quantifiable optical readout that is highly resistant to the background noise typically encountered in complex biological matrices.

References

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. URL:[Link]

  • Discovery of novel melatonin–hydroxyquinoline hybrids as multitarget strategies for Alzheimer's disease therapy. European Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link]

  • Optical, Magnetic, Electrochemical, and Electrical Properties of 8-Hydroxyquinoline-Based Complexes. The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

  • An enantiomerically pure siderophore type ligand for the diastereoselective 1:1 complexation of lanthanide(III) ions. Beilstein Journal of Organic Chemistry. URL:[Link]

Safety Operating Guide

Proper Disposal Procedures for 8-Hydroxyquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline-2-carboxamide (CAS: 6759-79-1) is a quinoline derivative with significant biological activity and metal-chelating properties.[1] Due to its potential toxicity, reproductive hazards, and aquatic toxicity, it must be handled as Hazardous Chemical Waste .[2]

IMMEDIATE ACTION REQUIRED:

  • Do NOT dispose of down the drain.

  • Do NOT dispose of in regular trash.

  • Segregate from strong oxidizers and acids.

  • Incineration via a licensed facility is the only approved final disposal method.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards.[2] This compound is a derivative of 8-hydroxyquinoline and shares its toxicological profile.

Table 1: Physicochemical Properties
PropertyDataRelevance to Disposal
CAS Number 6759-79-1Unique identifier for waste manifesting.[3]
Molecular Formula C₁₀H₈N₂O₂Organic nitrogen content; requires high-temp incineration.
Molecular Weight 188.18 g/mol -
Solubility Low (Water); High (DMSO, DMF)Dictates liquid waste stream (Organic vs. Aqueous).[2]
Chelation Tridentate Ligand (N, O, O)CRITICAL: May contain heavy metals if used in assays.[2]
Table 2: GHS Hazard Classification
Hazard ClassCodeDescription
Acute Toxicity H301 Toxic if swallowed.[4][5]
Eye Damage H318 Causes serious eye damage.[4][5]
Sensitization H317 May cause an allergic skin reaction.[4][5]
Reproductive H360D May damage the unborn child.[4][5]
Environmental H410 Very toxic to aquatic life with long-lasting effects.[5]

Pre-Disposal Handling & PPE[2][6][7]

Expert Insight: The primary risk during disposal is not just contact, but dust generation (solids) and aerosolization (liquids). The carboxamide group adds stability, but the quinoline core remains a sensitizer.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powders >100 mg outside a fume hood.

  • Skin: Nitrile gloves (Double gloving recommended: 4 mil inner, 5+ mil outer).[2]

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for liquid waste pouring).

  • Body: Lab coat with cuffed sleeves; apron if transferring large liquid volumes.

Disposal Decision Logic

Use the following workflow to determine the correct waste stream. This logic prevents the common error of mixing chelators with incompatible waste streams.

DisposalWorkflow Start Waste Material Identified: 8-Hydroxyquinoline-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Solutions, Supernatants) StateCheck->Liquid Sharps Is it Sharp? (Glass, Needles) Solid->Sharps SolventCheck Primary Solvent? Liquid->SolventCheck SharpsBin Bio/Chem Sharps Container (Red/White Rigid Bin) Sharps->SharpsBin Yes SolidBin Hazardous Solid Waste (Double Bagged) Sharps->SolidBin No Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water/Buffer Organic Organic (DMSO, MeOH, DMF) SolventCheck->Organic DMSO/DMF/EtOH MetalCheck Contains Heavy Metals? (Cu, Fe, Zn complexed) Aqueous->MetalCheck Organic->MetalCheck OrgStream Organic Waste Stream (Non-Halogenated) MetalCheck->OrgStream No (Pure Organic) AqStream Toxic Aqueous Waste (Do NOT Drain Pour) MetalCheck->AqStream No (Pure Aqueous) MixedStream Mixed Waste Stream (Heavy Metal + Organic) MetalCheck->MixedStream Yes (Chelated)

Figure 1: Decision matrix for segregating 8-Hydroxyquinoline-2-carboxamide waste. Note the critical checkpoint for metal contamination due to the compound's chelating nature.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.[2]

  • Containment: Collect waste in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the primary bag inside a secondary bag or a rigid Hazardous Waste Drum.

  • Labeling: Affix a Hazardous Waste Label.

    • Constituents: "8-Hydroxyquinoline-2-carboxamide, solid debris."[2]

    • Hazard Checkboxes: Toxic, Irritant.[2][4]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Stock Solutions in DMSO/DMF)

Applicability: Unused stock solutions or reaction mixtures.

  • Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers as this compound corrodes/chelates metals.

  • Segregation:

    • If dissolved in DMSO/DMF/Ethanol : Pour into "Non-Halogenated Organic Waste" .

    • If dissolved in Dichloromethane/Chloroform : Pour into "Halogenated Organic Waste" .

  • Labeling:

    • List all solvents (e.g., "DMSO 99%, 8-Hydroxyquinoline-2-carboxamide <1%").

    • Crucial: If the solution contains metals (e.g., from a chelation assay), you must declare the metal (e.g., "Contains Copper") to prevent reaction in the waste stream.[2]

Protocol C: Empty Containers

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty vial three times with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (Protocol B).

  • Defacing: Cross out the original label.

  • Final Step: Dispose of the triple-rinsed container in the glass trash (if glass) or regular trash (if plastic), provided no visible residue remains.

Regulatory Compliance & Waste Coding

US EPA / RCRA Classification

While 8-Hydroxyquinoline-2-carboxamide does not have a specific "P" or "U" listed waste code, it is regulated based on its characteristics.[2]

  • Waste Characterization: Toxic (due to oral toxicity and aquatic hazards).

  • RCRA Code Recommendation:

    • If the waste exhibits toxicity characteristic leaching (unlikely for pure solid but possible): D000 (General Characteristic).

    • Most institutions classify this under a general "Toxic Organic Waste" profile for incineration.

    • Note: If mixed with Pyridine, it may trigger D038 .[2]

European Waste Catalogue (EWC)
  • Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2831986, 8-Hydroxyquinoline-2-carboxamide. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 8-Hydroxyquinoline. (Parent compound data used for hazard extrapolation). Retrieved from [Link]

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

Sources

Operational Safety & Logistics Guide: 8-Hydroxyquinoline-2-carboxamide (CAS 6759-79-1)

[1]

Executive Summary & Chemical Identity

8-Hydroxyquinoline-2-carboxamide is a chelating quinoline derivative often utilized in metalloprotein inhibition studies and coordination chemistry. While specific toxicological data for this amide derivative is limited compared to its parent scaffold (8-Hydroxyquinoline), it must be handled as a high-potency cytotoxic and reproductive hazard .

This guide mandates a "Parent-Scaffold Proxy" safety approach, adopting the rigorous containment protocols associated with 8-Hydroxyquinoline (CAS 148-24-3) to ensure maximum personnel protection.

Parameter Technical Detail
Chemical Name 8-Hydroxyquinoline-2-carboxamide
CAS Number 6759-79-1
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
Key Hazards Acute Toxicity (Oral), Reproductive Toxicity (Repr.[1][2] 1B), Serious Eye Damage, Aquatic Toxicity

Risk Assessment & Hazard Identification

Based on the pharmacophore homology with 8-Hydroxyquinoline.

Core Hazards[4][6]
  • Reproductive Toxicity (Repr.[2][3][4] 1B): The 8-hydroxyquinoline scaffold can cross the placental barrier and interfere with essential metal ions (Zn²⁺, Cu²⁺) required for fetal development.

  • Acute Toxicity (Oral): Classified as Toxic if swallowed .[1][2] Ingestion may cause neurotoxicity due to metal chelation in the central nervous system.

  • Serious Eye Damage: The phenolic hydroxyl group combined with the basic nitrogen can cause severe, irreversible eye damage upon contact.

  • Aquatic Toxicity: Classified as Very toxic to aquatic life with long-lasting effects.[1][2][3][5][6] Zero-discharge to sink/sewer is mandatory.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Adhere to this matrix for all interactions.

Activity Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Storage & Transport Surgical Mask (Min)Single Nitrile Gloves (0.11 mm)Safety Glasses w/ Side ShieldsStandard Lab Coat
Weighing (Solid) N95/P2 Respirator or Fume HoodDouble Nitrile Gloves (Outer glove changed immediately if contaminated)Chemical Goggles (No gaps)Tyvek® Sleeves or Apron
Solubilization (DMSO) Fume Hood Required (No Respirator if sash <18")Laminate (Silver Shield) or Double Nitrile (Breakthrough time <15 min for DMSO)Chemical Goggles + Face Shield (if >50mL)Chemical-Resistant Apron
Spill Cleanup P100/P3 Respirator (Full Face recommended)Heavy Duty Neoprene or Butyl RubberFull Face Respirator acts as eye protectionTyvek® Coverall (Type 5/6)

Operational Protocol: Safe Handling Workflow

A. Storage Requirements[2][4][5][6][8][9][10][11]
  • Condition: Store at 2–8°C (Refrigerated).

  • Environment: Keep under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the phenolic group.

  • Light Sensitivity: Store in amber vials or wrap containers in aluminum foil.

B. Weighing & Solubilization Protocol

Objective: Prepare a 100 mM stock solution in DMSO without generating dust or exposure.

  • Preparation:

    • Activate the Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Place an anti-static gun and analytical balance inside the hood.

    • Pre-weigh the solvent (DMSO) to avoid volumetric transfer errors.

  • Weighing:

    • Technique: Use the "Difference Method." Weigh the closed vial, remove aliquot, re-weigh the vial. Never use a spatula to transfer powder outside the vial in open air.

    • Static Control: Use the anti-static gun on the vial and spatula to prevent powder "fly-out."

  • Solubilization:

    • Add DMSO directly to the solid.

    • Vortex inside the hood.

    • Note: If the solution warms up (exothermic solvation), allow it to cool before capping to prevent pressure buildup.

C. Workflow Visualization (Graphviz)

HandlingWorkflowcluster_hoodCritical Control Zone (Fume Hood)StorageStorage(Amber Vial, 4°C)CheckPPEVerify PPE(Double Nitrile + Goggles)Storage->CheckPPERetrieveWeighingWeighing(Fume Hood Only)CheckPPE->WeighingTransferSolventAdd Solvent(DMSO/DMF)Weighing->SolventSolid in VialDissolutionDissolution(Vortex/Sonicate)Solvent->DissolutionCap & MixWasteDisposal(High Temp Incineration)Dissolution->WasteExcess/Spills

Caption: Operational workflow emphasizing the Critical Control Zone (Fume Hood) for all open-container steps.

Emergency Response & Spill Management

A. Immediate Exposure Response[4][5][8]
  • Eye Contact: Rinse immediately with water for 15 minutes , holding eyelids open. Do not use neutralizing agents.[5] Seek ophthalmologist support immediately.

  • Skin Contact: Remove contaminated clothing.[1][3][5][7] Wash with soap and water.[2][3][5][8][6][9] Do not use ethanol (this enhances transdermal absorption of the compound).

  • Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration and secondary esophageal burn).

B. Spill Cleanup Decision Tree[9]

SpillResponseStartSpill DetectedTypeState of Spill?Start->TypeSolidSolid PowderType->SolidLiquidLiquid/SolutionType->LiquidActionSolidCover with wet paper towel(Prevent Dust)Solid->ActionSolidActionLiquidAbsorb with Vermiculiteor Chem-PadsLiquid->ActionLiquidCleanDouble Bag & Label'Toxic Organic Waste'ActionSolid->CleanActionLiquid->Clean

Caption: Decision logic for spill remediation. Note the "Wet Method" for solids to prevent aerosolization.

Waste Disposal Plan

Strict adherence to local environmental regulations (RCRA/EPA or EU Waste Framework) is mandatory.

  • Classification: Hazardous Organic Waste (Halogen-free, Nitrogen-containing).

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as violent reactions may occur with the quinoline ring.

  • Primary Disposal Method: High-Temperature Incineration with scrubber systems (to capture nitrogen oxides).

  • Container Labeling:

    • Content: "8-Hydroxyquinoline-2-carboxamide Solution (in DMSO)"

    • Hazards: Toxic, Repr.[5] Tox, Environmental Hazard.[6]

References

  • PubChem. (n.d.). 8-Hydroxyquinoline-2-carboxamide (CAS 6759-79-1).[10][11] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 8-Hydroxyquinoline p.a., ACS.[12] Retrieved March 5, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinolin-8-ol (EC 205-711-1).[5][12] Retrieved March 5, 2026, from [Link]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxyquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
8-Hydroxyquinoline-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。